Peonidin 3,5-diglucoside
Description
Properties
CAS No. |
47851-83-2 |
|---|---|
Molecular Formula |
C28H33O16+ |
Molecular Weight |
625.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C28H32O16/c1-39-16-4-10(2-3-13(16)32)26-17(42-28-25(38)23(36)21(34)19(9-30)44-28)7-12-14(40-26)5-11(31)6-15(12)41-27-24(37)22(35)20(33)18(8-29)43-27/h2-7,18-25,27-30,33-38H,8-9H2,1H3,(H-,31,32)/p+1/t18-,19-,20-,21-,22+,23+,24-,25-,27-,28-/m1/s1 |
InChI Key |
IPVSUYLZIAYTOK-DPOJTEBASA-O |
Origin of Product |
United States |
Foundational & Exploratory
Peonidin 3,5-diglucoside: A Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peonidin (B1209262) 3,5-diglucoside is a naturally occurring anthocyanin, a class of flavonoid pigments responsible for the vibrant red, purple, and blue hues observed in numerous fruits, flowers, and vegetables. As a glycosylated derivative of peonidin, this compound exhibits significant antioxidant and potential anti-inflammatory properties, making it a molecule of interest for research in nutrition, pharmacology, and drug development. This technical guide provides a comprehensive overview of the primary natural sources of Peonidin 3,5-diglucoside, its distribution within the plant kingdom, detailed methodologies for its extraction and quantification, and an exploration of its potential biological signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Natural Sources and Distribution
This compound is found in a variety of plant species, contributing to their pigmentation. Its presence has been identified in both edible and ornamental plants. Key natural sources include, but are not limited to, specific varieties of grapes, berries, and flowers.
Fruits and Vegetables
While a wide range of fruits and vegetables contain peonidin glycosides, the 3,5-diglucoside form has been specifically quantified in certain cultivars. Grapes (Vitis species) are a notable source, with concentrations varying significantly between different types.[1] Additionally, it has been reported in chives, pineapple, and sea-buckthornberry, though quantitative data for these sources are less readily available.[2]
Flowers
The flowers of several ornamental plants are rich in this compound, where it plays a crucial role in attracting pollinators. Species such as Rhododendron simsii (a species of azalea) and Cordyline terminalis (Ti plant) have been identified as containing this anthocyanin.[3][4]
Quantitative Data
The concentration of this compound can vary considerably based on the plant species, cultivar, growing conditions, and maturation stage. The following tables summarize the available quantitative data from scientific literature.
| Table 1: Concentration of this compound in Grapes | |
| Grape Cultivar | Concentration (µg/mL of juice) |
| 'Oll-Meoru' (Vitis coignetiaexVitis labrusca) | Major anthocyanin present |
| 'Neut-Meoru' (Vitis coignetiaexVitis labrusca) | Present |
| 'Muscal Bailey A' (Vitis labruscana) | Not a major anthocyanin |
| 'Campbell Early' (Vitis labruscaxV. vinifera) | Present in acylated form |
| Source: Characterization and Quantification of Anthocyanins in Grape Juices Obtained From the Grapes Cultivated in Korea by HPLC/DAD, HPLC/MS, and HPLC/MS/MS[1] |
| Table 2: Concentration of this compound in Flowers | |
| Plant Species | Concentration (mg/g of fresh weight) |
| Cordyline terminalis (purple flowers) | One of the five major anthocyanins identified |
| Source: Anthocyanin Profile and Antioxidant Property of Anti-asthma Flowers of Cordyline terminalis (L.) Kunth (Agavaceae)[4] |
Experimental Protocols
The accurate extraction and quantification of this compound are critical for research and development. The following protocols are based on established methods for anthocyanin analysis.
Extraction of this compound
This protocol outlines a general procedure for the extraction of anthocyanins from plant material, which can be optimized for specific sample matrices.
Materials:
-
Homogenizer or blender
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Methanol (B129727) (HPLC Grade)
-
Hydrochloric Acid (HCl), 37%
-
Deionized Water
-
Extraction Solvent: Methanol with 0.1% HCl (acidified methanol)
Procedure:
-
Sample Preparation: Freeze-dry the plant material (e.g., fruit skins, flower petals) to remove water and grind to a fine powder.
-
Extraction:
-
Weigh approximately 1 gram of the powdered sample into a centrifuge tube.
-
Add 20 mL of acidified methanol to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Sonicate the sample for 30 minutes in an ultrasonic bath to enhance extraction efficiency.
-
Centrifuge the mixture at 10,000 rpm for 15 minutes at 4°C.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process on the pellet with an additional 20 mL of acidified methanol to maximize yield.
-
-
Concentration:
-
Combine the supernatants from both extractions.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until the methanol has evaporated.
-
-
Reconstitution:
-
Redissolve the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase used for HPLC analysis.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.
-
Caption: Workflow for the extraction of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
This method utilizes reversed-phase HPLC with Diode Array Detection (DAD) for the separation and quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 5% Formic Acid.
-
Mobile Phase B: Acetonitrile with 5% Formic Acid.
-
Gradient Elution:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 95 5 20 80 20 30 60 40 35 10 90 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.[1]
-
Detection Wavelength: 520 nm for quantification and 280-600 nm for peak purity and identification.
Standard Preparation and Calibration:
-
Stock Standard Solution: Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in acidified methanol. Store at -20°C in the dark.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Calibration Curve: Inject the working standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the prepared sample extract and determine the concentration of this compound by comparing its peak area to the calibration curve.
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways of this compound are limited, the biological activities of structurally similar anthocyanins, particularly Peonidin-3-O-glucoside (P3G), provide valuable insights into its potential mechanisms of action. The primary activities attributed to these compounds are antioxidant and anti-inflammatory effects.
Antioxidant Activity
This compound is expected to exhibit strong antioxidant activity by scavenging free radicals and reducing oxidative stress. The antioxidant capacity of anthocyanins is largely attributed to their chemical structure, specifically the hydroxyl groups on the B-ring.
Anti-inflammatory Signaling Pathways
Based on studies of other peonidin glycosides, this compound may exert anti-inflammatory effects by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[5][6] These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines.
Caption: Proposed inhibitory action of this compound.
Conclusion
This compound is an anthocyanin with significant potential for further scientific investigation. Its presence in various edible and ornamental plants makes it an accessible target for natural product research. The detailed experimental protocols provided in this guide offer a solid foundation for its accurate extraction and quantification. While further research is needed to elucidate the specific signaling pathways modulated by this compound, the activities of related compounds suggest promising avenues for its application in the development of novel therapeutic agents. This technical guide serves as a valuable resource for researchers and professionals seeking to explore the scientific and medicinal potential of this vibrant natural pigment.
References
- 1. Characterization and quantification of anthocyanins in grape juices obtained from the grapes cultivated in Korea by HPLC/DAD, HPLC/MS, and HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB002754) - FooDB [foodb.ca]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Peonidin 3,5-diglucoside in Plants
Audience: Researchers, scientists, and drug development professionals.
Abstract
Peonidin (B1209262) 3,5-diglucoside is a prominent anthocyanin responsible for the red and purple pigmentation in many plant tissues, including flowers, fruits, and leaves. Beyond its role as a natural colorant, it possesses significant antioxidant properties, making it a compound of interest for the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the biosynthetic pathway of peonidin 3,5-diglucoside in plants. It details the core enzymatic steps, the key genes involved, regulatory mechanisms, and presents quantitative data on enzyme kinetics and metabolite concentrations. Furthermore, this guide offers detailed experimental protocols for the extraction, quantification, and enzymatic analysis of the compounds and proteins central to this pathway, serving as a valuable resource for researchers in the field.
Introduction to this compound
This compound belongs to the flavonoid class of secondary metabolites. Structurally, it is an O-methylated anthocyanin, derived from the more common anthocyanidin, cyanidin (B77932). The core structure consists of the peonidin aglycone, which is cyanidin with a methyl group at the 3'-position of the B-ring. This aglycone is stabilized and its color properties are modulated by the attachment of two glucose molecules at the 3 and 5 positions of the heterocyclic C-ring.[1] The biosynthesis of this complex molecule is a multi-step process that is tightly regulated at both the genetic and enzymatic levels.
The Core Biosynthetic Pathway
The formation of this compound is an extension of the general flavonoid biosynthesis pathway, which begins with the amino acid phenylalanine. The pathway can be broadly divided into several stages: the general phenylpropanoid pathway, the flavonoid pathway leading to the anthocyanidin precursor, the formation of the peonidin aglycone, and the final glycosylation steps.
Phenylpropanoid and Flavonoid Biosynthesis
The initial steps of the pathway convert phenylalanine into 4-coumaroyl-CoA, a key entry point into flavonoid synthesis. A series of enzymes then catalyze the formation of dihydroflavonols, which are the precursors to all anthocyanidins.
-
Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-coumarate:CoA ligase (4CL): Activates p-coumaric acid to 4-coumaroyl-CoA.
-
Chalcone (B49325) synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Chalcone isomerase (CHI): Isomerizes naringenin chalcone to the flavanone, naringenin.
-
Flavanone 3-hydroxylase (F3H): Converts naringenin to dihydrokaempferol (B1209521) (DHK).
-
Flavonoid 3'-hydroxylase (F3'H): Hydroxylates DHK to produce dihydroquercetin (DHQ), the direct precursor for cyanidin-based anthocyanins.
Formation of Cyanidin and Peonidin Aglycones
Dihydroquercetin undergoes further modifications to yield the unstable cyanidin aglycone, which is then methylated to form peonidin.
-
Dihydroflavonol 4-reductase (DFR): Reduces DHQ to leucocyanidin (B1674801).[2]
-
Anthocyanidin synthase (ANS) / Leucoanthocyanidin dioxygenase (LDOX): Oxidizes leucocyanidin to the colored but unstable cyanidin.
-
Flavonoid 3'-O-methyltransferase (F3'OMT): Transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of cyanidin, forming the peonidin aglycone.
Glycosylation Steps
The final and critical steps for the formation of this compound involve the sequential addition of glucose moieties by UDP-glycosyltransferases (UGTs). These glycosylations increase the stability and solubility of the anthocyanin.
-
Anthocyanidin 3-O-glucosyltransferase (3GT): Attaches a glucose molecule from UDP-glucose to the 3-hydroxyl group of the peonidin aglycone, forming peonidin 3-O-glucoside.[1]
-
Anthocyanidin 5-O-glucosyltransferase (5GT): Adds a second glucose molecule to the 5-hydroxyl group of peonidin 3-O-glucoside to yield the final product, this compound.
Biosynthetic pathway of this compound.
Regulation of the Biosynthesis Pathway
The biosynthesis of anthocyanins is a highly regulated process, primarily controlled at the transcriptional level. The structural genes encoding the biosynthetic enzymes are coordinately regulated by a protein complex known as the MBW complex.[3][4] This complex consists of three types of transcription factors:
-
R2R3-MYB proteins: These proteins are key determinants of the specificity of the pathway, activating specific branches of flavonoid metabolism.
-
basic Helix-Loop-Helix (bHLH) proteins: These act as co-activators with MYB proteins.
-
WD40-repeat (WDR) proteins: These proteins serve as a scaffold, stabilizing the interaction between the MYB and bHLH components.[4]
The MBW complex binds to the promoter regions of the structural genes, such as CHS, DFR, and ANS, activating their transcription in a coordinated manner.[5] Environmental factors like light and temperature can influence the expression of the MBW complex components, thereby modulating anthocyanin production.[6][7]
Transcriptional regulation by the MBW complex.
Quantitative Data
The efficiency of the biosynthetic pathway is determined by the kinetic properties of its enzymes and the concentration of its intermediates. Below is a summary of available quantitative data for key enzymes in the pathway.
Table 1: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Dihydroflavonol 4-reductase (DFR) | Vitis vinifera | Dihydroquercetin (DHQ) | 24.6 | - | - | [6] |
| Dihydroflavonol 4-reductase (DFR) | Vitis vinifera | NADPH | 8.33 | - | - | [6] |
| Flavonol 3-O-methyltransferase | Serratula tinctoria | Quercetin | 12 | - | - | [3] |
| Flavonol 3-O-methyltransferase | Serratula tinctoria | S-adenosyl-L-Met | 45 | - | - | [3] |
| Flavonoid 3'-O-methyltransferase | Citrus reticulata | Luteolin (B72000) | 7.6 | 0.0207 | 2707.9 | [8] |
| Flavonoid 3'-O-methyltransferase | Citrus reticulata | Eriodictyol | 4.6 | 0.0076 | 1650.8 | [8] |
Note: Data for enzymes acting directly on cyanidin/peonidin are limited. Quercetin and luteolin are structurally similar to cyanidin and serve as representative substrates.
Table 2: Concentration of Peonidin Glycosides in Grapes (Vitis spp.)
| Grape Cultivar | Compound | Concentration (µg/mL of juice) | Reference |
| Oll-Meoru | This compound | Major anthocyanin | [9] |
| Campbell Early | Peonidin 3-(p-coumaroyl)glucoside-5-glucoside | Most abundant | [9] |
| Muscal Bailey A | Peonidin 3-glucoside | Most abundant | [9] |
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound and the characterization of the enzymes involved in its biosynthesis.
Extraction and Quantification of this compound via HPLC
This protocol outlines a standard procedure for the extraction and analysis of anthocyanins from plant tissue.
1. Extraction: a. Homogenize 1 g of fresh plant tissue (e.g., grape skin, flower petals) in 10 mL of extraction solvent (methanol containing 1% HCl). b. Sonicate the mixture for 30 minutes in the dark at 4°C. c. Centrifuge at 10,000 x g for 15 minutes at 4°C. d. Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants. e. Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Analysis: a. System: HPLC with a Diode Array Detector (DAD) or Mass Spectrometer (MS). b. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). c. Mobile Phase A: Water with 5% formic acid. d. Mobile Phase B: Acetonitrile. e. Gradient: A typical gradient would be:
- 0-5 min: 10% B
- 5-25 min: 10-30% B
- 25-30 min: 30-50% B
- 30-35 min: 50-10% B
- 35-40 min: 10% B (re-equilibration) f. Flow Rate: 1.0 mL/min. g. Detection: Monitor at 520 nm for anthocyanins. h. Quantification: Use an external standard of this compound to generate a calibration curve for absolute quantification.
Plant_Tissue [label="Plant Tissue (1g)"];
Extraction [label="Homogenize in Acidified Methanol"];
Sonication [label="Sonicate (30 min, 4°C)"];
Centrifugation [label="Centrifuge (10,000g, 15 min)"];
Supernatant [label="Collect Supernatant"];
Filtration [label="Filter (0.22 µm)"];
HPLC_Vial [label="HPLC Vial", shape=cylinder, fillcolor="#F1F3F4"];
HPLC_Analysis [label="HPLC-DAD/MS Analysis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Data_Analysis [label="Quantification", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
Plant_Tissue -> Extraction;
Extraction -> Sonication;
Sonication -> Centrifugation;
Centrifugation -> Supernatant;
Supernatant -> Filtration;
Filtration -> HPLC_Vial;
HPLC_Vial -> HPLC_Analysis;
HPLC_Analysis -> Data_Analysis;
}
Workflow for anthocyanin extraction and HPLC analysis.
Heterologous Expression and Purification of UGTs
To characterize the kinetic properties of the glycosyltransferases (GTs), they must first be expressed and purified.
1. Gene Cloning and Vector Construction: a. Amplify the full-length coding sequence of the target UGT gene from plant cDNA. b. Clone the PCR product into an E. coli expression vector with a purification tag (e.g., pET-28a for a His-tag). c. Verify the construct by sequencing.
2. Protein Expression: a. Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).[10] b. Grow a 1 L culture in LB medium with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression with 0.1-1.0 mM IPTG and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.[11] d. Harvest the cells by centrifugation and store the pellet at -80°C.
3. Protein Purification: a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 15,000 x g for 30 minutes to pellet cell debris. d. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. e. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). f. Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole). g. Verify the purity and size of the protein using SDS-PAGE.
UDP-Glucosyltransferase (UGT) Enzyme Assay
The activity of the purified UGTs can be measured using various methods. The UDP-Glo™ Glycosyltransferase Assay is a sensitive, luminescence-based method that quantifies the amount of UDP produced during the glycosylation reaction.[4][5][12]
1. Reaction Setup: a. Prepare a reaction mixture (50 µL total volume) in a 96-well plate containing:
- 50 mM Tris-HCl buffer (pH 7.5)
- 100 µM UDP-glucose (sugar donor)
- 50-200 µM Peonidin 3-O-glucoside (acceptor substrate for 5GT) or Peonidin (for 3GT)
- 1-5 µg of purified UGT enzyme b. Include control reactions without the enzyme or without the acceptor substrate. c. Incubate the plate at 30°C for 10-60 minutes.
2. UDP Detection: a. Stop the reaction according to the UDP-Glo™ kit manufacturer's instructions (e.g., by adding HCl and neutralizing).[5] b. Add an equal volume (50 µL) of the UDP Detection Reagent to each well. c. Incubate at room temperature for 60 minutes in the dark. d. Measure the luminescence using a plate-reading luminometer.
3. Data Analysis: a. Generate a standard curve using known concentrations of UDP. b. Correlate the luminescence signal from the enzymatic reactions to the amount of UDP produced to determine enzyme activity. c. For kinetic analysis, vary the concentration of one substrate while keeping the other constant and fit the data to the Michaelis-Menten equation.
Conclusion and Future Outlook
The biosynthesis of this compound is a complex, multi-step pathway that is fundamental to pigment production in many plant species. While the core enzymatic steps have been elucidated, further research is needed to fully characterize the specific methyltransferases and glycosyltransferases involved in different plant species. The development of high-throughput enzyme assays and advanced analytical techniques will facilitate the discovery and characterization of novel enzymes. A deeper understanding of the regulatory networks controlling this pathway will enable the metabolic engineering of plants for enhanced production of this valuable compound for applications in the food, cosmetic, and pharmaceutical industries.
References
- 1. Anthocyanidin 3-O-glucosyltransferase - Wikipedia [en.wikipedia.org]
- 2. Dihydrokaempferol 4-reductase - Wikipedia [en.wikipedia.org]
- 3. Partial Purification, Kinetic Analysis, and Amino Acid Sequence Information of a Flavonol 3-O-Methyltransferase from Serratula tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. UDP-Glo glycosyltransferase assay [bio-protocol.org]
- 6. Kinetic and binding equilibrium studies of dihydroflavonol 4-reductase from Vitis vinifera and its unusually strong substrate inhibition [scirp.org]
- 7. Metabolic Engineering of Anthocyanin Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and quantification of anthocyanins in grape juices obtained from the grapes cultivated in Korea by HPLC/DAD, HPLC/MS, and HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Expression and Purification [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
An In-depth Technical Guide on the Antioxidant and Free Radical Scavenging Activity of Peonidin 3,5-diglucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peonidin (B1209262) 3,5-diglucoside, an anthocyanin responsible for the vibrant hues in many plants, is a subject of growing interest for its potential health benefits, particularly its antioxidant and free radical scavenging properties. This technical guide provides a comprehensive overview of the current scientific understanding of Peonidin 3,5-diglucoside's antioxidant capacity. It consolidates available quantitative data, details relevant experimental protocols, and explores the potential molecular mechanisms and signaling pathways involved in its antioxidant action. While direct quantitative data for this compound is limited, this guide draws upon data from closely related peonidin glycosides to provide a robust framework for future research and development.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Anthocyanins, a class of water-soluble flavonoids, are renowned for their potent antioxidant properties. This compound, also known as paeonin, is a specific anthocyanin found in various fruits, vegetables, and flowers. Its chemical structure, featuring multiple hydroxyl groups, endows it with the ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby mitigating oxidative damage. This guide aims to provide a detailed technical resource for professionals engaged in the research and development of antioxidant-based therapeutics and nutraceuticals.
Quantitative Antioxidant and Free Radical Scavenging Activity
Direct quantitative antioxidant data for this compound is not extensively available in the current literature. However, a significant study by Sun et al. (2018) on five peonidin-based anthocyanins isolated from purple sweet potato provides valuable insights into the antioxidant capacity of closely related structures. One of the compounds studied, Peonidin-3-sophoroside-5-glucoside, is a close analog of this compound, with sophorose being a disaccharide composed of two glucose units. The following table summarizes the antioxidant activities of these peonidin-based anthocyanins.
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | Superoxide Anion Scavenging IC50 (µg/mL) | Total Reducing Power (Absorbance at 700 nm) | Metal Chelating Activity on Fe2+ (%) |
| Peonidin-3-sophoroside-5-glucoside (P1) | 57.88 | 1.13 | 0.11 - 0.28 (at 20-100 µg/mL) | Not Reported |
| Peonidin-3-feruloyl-sophoroside-5-glucoside (P2) | 45.14 | 0.89 | Not Reported | Not Reported |
| Peonidin-3-caffeoyl-sophoroside-5-glucoside (P3) | 37.08 | 0.64 | Not Reported | Not Reported |
| Peonidin-3-caffeoyl-p-hydroxybenzoyl-sophoroside-5-glucoside (P4) | 29.05 | 0.45 | Not Reported | Not Reported |
| Peonidin-3-caffeoyl-feruloyl-sophoroside-5-glucoside (P5) | 30.62 | 0.51 | Not Reported | Not Reported |
| Purple Sweet Potato Anthocyanins (PSPAs) | 87.08 | 1.54 | Not Reported | Not Reported |
Data extracted from Sun et al. (2018). The study indicates that the antioxidant abilities followed the order: P4 > P5 > P3 > P2 > P1 > PSPAs.[1]
Experimental Protocols for Key Antioxidant Assays
The following sections detail the methodologies for the most common assays used to evaluate the antioxidant and free radical scavenging activity of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and is measured spectrophotometrically, typically at 517 nm.
-
General Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample Preparation: The test compound (this compound) is dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the sample. A control is prepared with the solvent and DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against concentration.
-
Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another common method for determining the total antioxidant capacity of a sample.
-
Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+ radical back to the colorless neutral form. The reduction in color, measured spectrophotometrically (typically at 734 nm), is proportional to the antioxidant concentration.
-
General Protocol:
-
Preparation of ABTS•+ Solution: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.7 at 734 nm.
-
Sample Preparation: The test compound is prepared in a series of concentrations.
-
Reaction: A small volume of the sample is added to a larger volume of the ABTS•+ working solution.
-
Measurement: The absorbance is read at 734 nm after a fixed time (e.g., 6 minutes).
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
-
Workflow for the ABTS Radical Cation Decolorization Assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.
-
Principle: This assay is based on the inhibition of the oxidation of a fluorescent probe (e.g., fluorescein) by peroxyl radicals generated from a radical initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). In the absence of an antioxidant, the peroxyl radicals quench the fluorescence of the probe. The presence of an antioxidant protects the fluorescent probe from oxidation, and the fluorescence decay is delayed. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
-
General Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescent probe, the radical initiator (AAPH), and the test sample and a standard (usually Trolox).
-
Reaction Mixture: In a microplate, the fluorescent probe is mixed with the sample or standard.
-
Initiation: The reaction is initiated by adding the AAPH solution.
-
Measurement: The fluorescence is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculation: The net area under the curve (AUC) for the sample is calculated by subtracting the AUC of the blank. The ORAC value is then determined by comparing the net AUC of the sample to that of a Trolox standard curve and is expressed as Trolox equivalents.
-
Molecular Mechanisms and Signaling Pathways
The antioxidant activity of anthocyanins like this compound is primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. Beyond this direct scavenging, evidence suggests that these compounds can also exert their antioxidant effects through the modulation of cellular signaling pathways, particularly the Nrf2 and MAPK pathways. While direct studies on this compound are scarce, research on structurally similar anthocyanins provides a strong basis for its potential mechanisms.
Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling Pathway
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). It is plausible that this compound, like other anthocyanins, can activate this protective pathway.
Proposed Nrf2 signaling pathway activation by this compound.
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway
The MAPK signaling cascades are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress can lead to the aberrant activation of certain MAPK pathways, such as p38 and JNK, which can promote inflammation and cell death. Some flavonoids have been shown to modulate MAPK signaling, often by inhibiting the pro-inflammatory arms of the pathway. For instance, peonidin-3-O-glucoside has been demonstrated to inhibit the ERK1/2 pathway, a member of the MAPK family, in the context of cancer metastasis. Furthermore, cyanidin-3,5-O-diglucoside, a close analog of this compound, has been shown to modulate the GLK-MAP2K-MAPK signaling pathway. It is therefore hypothesized that this compound may exert some of its beneficial effects by dampening pro-inflammatory MAPK signaling induced by oxidative stress.
Hypothesized modulation of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
This compound holds significant promise as a natural antioxidant with potential applications in the prevention and management of oxidative stress-related diseases. While direct quantitative data on its antioxidant efficacy is still emerging, studies on closely related peonidin glycosides provide strong evidence for its potent free radical scavenging capabilities. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to further investigate and quantify the antioxidant activity of this and other related compounds.
Future research should focus on:
-
Quantitative Analysis: Conducting comprehensive studies to determine the IC50 and TEAC values of pure this compound in various antioxidant assays.
-
Cellular and In Vivo Studies: Moving beyond in vitro assays to evaluate the bioavailability and antioxidant efficacy of this compound in cellular and animal models of oxidative stress.
-
Mechanism of Action: Elucidating the specific interactions of this compound with the Nrf2 and MAPK signaling pathways to confirm its modulatory effects and downstream targets.
A deeper understanding of the antioxidant properties and molecular mechanisms of this compound will be instrumental in unlocking its full potential for the development of novel, natural-based therapeutic and preventative strategies against a wide range of human diseases.
References
In Vitro Anti-inflammatory Properties of Peonidin 3,5-diglucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin 3,5-diglucoside is an anthocyanin, a class of flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables. Anthocyanins are of significant interest in drug discovery due to their potent antioxidant and anti-inflammatory properties. Chronic inflammation is a key pathological factor in a range of diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Plant-derived compounds that can modulate inflammatory pathways with minimal side effects are therefore highly sought after. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of this compound and structurally related anthocyanins, with a focus on experimental data and methodologies to facilitate further research and development.
While direct research on this compound is limited, extensive data from closely related anthocyanins, such as cyanidin-3,5-diglucoside, peonidin-3-glucoside, and malvidin-3,5-diglucoside, provide strong evidence for its potential anti-inflammatory mechanisms. These compounds have been shown to modulate key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes. This guide will synthesize the available data to present a detailed picture of the anti-inflammatory profile of this class of compounds.
Data Presentation: Anti-inflammatory Activity
The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of anthocyanins closely related to this compound.
Table 1: Inhibition of Pro-inflammatory Cytokines
| Anthocyanin | Cell Line | Inflammatory Stimulus | Cytokine Inhibited | Concentration | % Inhibition / IC50 | Reference |
| Cyanidin-3,5-diglucoside | Human macrophage-like HL-60 cells | Lipopolysaccharide (LPS) | TNF-α | 10-50 µM | Significant reduction | [1] |
| Cyanidin-3,5-diglucoside | Human macrophage-like HL-60 cells | Lipopolysaccharide (LPS) | IL-6 | 10-50 µM | Significant reduction | [1] |
| Cyanidin-3-glucoside | Human neutrophils | Not specified | TNF-α | Not specified | 50% | [2] |
| Cyanidin-3-glucoside | Human neutrophils | Not specified | IL-6 | Not specified | 30% | [2] |
| Malvidin-3-glucoside | Human Monocyte-Derived Macrophages (MDM) | Lipopolysaccharide (LPS) | TNF-α, IL-1, IL-6 | Not specified | Significant inhibition | [3] |
| Peonidin-3-glucoside | FFA-induced HepG2 cells | Free Fatty Acids (FFA) | IL-6, TNF-α, IL-1β | 100-300 µM | Significant reduction | [2] |
Table 2: Inhibition of Inflammatory Mediators and Enzymes
| Anthocyanin | Cell Line | Inflammatory Stimulus | Mediator/Enzyme Inhibited | Concentration | % Inhibition / IC50 | Reference |
| Malvidin 3,5-diglucoside | RAW 264.7 macrophages | LPS/IFN-γ | Nitric Oxide (NO) | 16-500 µM | >50% | [4] |
| Cyanidin-3-glucoside | HT-29 cells | Cytokine mix | Nitric Oxide (NO) | 25 µM | Significant reduction | [5] |
| Cyanidin-3-glucoside | HT-29 cells | Cytokine mix | iNOS | 25 µM | Significant reduction | [5] |
| Cyanidin-3-glucoside | HT-29 cells | Cytokine mix | COX-2 | 25 µM | Significant reduction | [5] |
| Malvidin-3-glucoside | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | iNOS | Not specified | Significant inhibition | [3] |
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are based on standard methods reported in the literature for testing anthocyanins.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.[6][7] Human macrophage-like HL-60 cells or primary cells like human monocyte-derived macrophages (MDMs) can also be used.[1][3]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.[8]
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, larger plates for protein and RNA extraction).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (or other test compounds) for 1-2 hours.
-
Induce inflammation by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL), for a specified duration (e.g., 24 hours).[6][9]
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
After the treatment period, collect 50-100 µL of cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant in a 96-well plate.[7]
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α ELISA kit, mouse IL-6 ELISA kit).
-
Follow the manufacturer's instructions for the ELISA protocol, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that produces a colorimetric signal.
-
Measuring the absorbance using a microplate reader.
-
-
Calculate the cytokine concentrations based on the standard curve.[9]
-
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins (NF-κB and MAPK pathways)
Western blotting is used to determine the protein expression levels of inflammatory enzymes and key proteins in signaling pathways.
-
Procedure:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-p65 (NF-κB), p65, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, and JNK overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.[9][10]
-
Mandatory Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malvidin-3-O-β glucoside, major grape anthocyanin, inhibits human macrophage-derived inflammatory mediators and decreases clinical scores in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Low-Grade Inflammation by Anthocyanins after Microbial Fermentation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyanidin-3-glucoside suppresses cytokine-induced inflammatory response in human intestinal cells: comparison with 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. dovepress.com [dovepress.com]
- 9. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Peonidin 3,5-diglucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peonidin (B1209262) 3,5-diglucoside, an anthocyanin belonging to the flavonoid class of polyphenols, is a natural pigment found in a variety of plant sources, including fruits, vegetables, and flowers. While research specifically isolating and quantifying the therapeutic effects of Peonidin 3,5-diglucoside is still emerging, the broader class of peonidin glycosides has demonstrated significant potential across several therapeutic areas. This technical guide summarizes the available data on this compound and its closely related analogs, Peonidin 3-glucoside and the aglycone Peonidin, to provide a comprehensive overview of its potential applications in drug discovery and development. The primary areas of therapeutic interest include its antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective properties. This document provides a detailed examination of the current scientific literature, including quantitative data where available, experimental methodologies, and an exploration of the underlying signaling pathways.
Introduction to this compound
This compound is a water-soluble glycoside of peonidin, where glucose molecules are attached at the 3 and 5 positions of the core peonidin structure. Its chemical structure contributes to its vibrant color and its potential biological activities. The presence of multiple hydroxyl groups and a conjugated system of double bonds are thought to be key to its antioxidant capacity. Natural sources of this compound include certain varieties of grapes, berries, and ornamental flowers[1].
Due to the limited availability of specific quantitative data for this compound, this guide will also present data from its more extensively studied relatives, Peonidin 3-glucoside and Peonidin, to infer potential therapeutic efficacy. It is crucial to note that while these compounds share a common core, differences in glycosylation can affect bioavailability, metabolism, and ultimately, biological activity.
Potential Therapeutic Applications
The therapeutic potential of peonidin and its glycosides stems from their ability to modulate various cellular processes, primarily through their antioxidant and anti-inflammatory actions. These foundational properties translate into potential applications in several key disease areas.
Antioxidant Effects
Anthocyanins are renowned for their antioxidant properties, acting as free radical scavengers and modulators of endogenous antioxidant defense mechanisms. While specific IC50 values for this compound in standard antioxidant assays are not widely reported, a study on Euterpe oleracea Mart. (açaí) fruits reported an IC50 value of 2.20 µg/mL in a DPPH assay for a compound identified as Peonidin-3,5-diglucoside[2]. The antioxidant activities of related peonidin compounds are summarized in the table below. It is important to note that diglucosylation at the C3 and C5 positions may lower the antioxidant activity compared to the aglycone or monoglycosylated forms due to steric hindrance[3].
| Compound | Assay | IC50 / Activity | Source / Cell Line | Reference |
| This compound | DPPH | IC50: 2.20 µg/mL | Euterpe oleracea Mart. | [2] |
| Peonidin | Superoxide Radical Scavenging | Lower activity than delphinidin, petunidin, malvidin, and cyanidin | N/A | [3] |
Table 1: Quantitative Antioxidant Activity of this compound and Related Compounds
Anti-Inflammatory Effects
Chronic inflammation is a key driver of many diseases. Flavonoids, including peonidin derivatives, have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway and inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6[4][5]. A study on a polyacylated form, Peonidin-3-O-(3,6-O-dimalonyl-β-D-glucoside), demonstrated its ability to suppress the production of pro-inflammatory cytokines in a mouse model of colitis[6]. While direct quantitative data for this compound is scarce, the known mechanisms of related compounds suggest a strong potential for anti-inflammatory activity.
| Compound | Model / Cell Line | Effect | Target | Reference |
| Peonidin-3-O-(3,6-O-dimalonyl-β-D-glucoside) | DSS-induced colitis in mice | Reduced production of pro-inflammatory cytokines | Inflammatory signaling pathways | [6] |
| Peonidin 3-glucoside | In silico study | Inhibition of TNF-α signaling | TNF-α receptor |
Table 2: Anti-Inflammatory Activity of Peonidin Glycosides
Anti-Cancer Activity
Peonidin and its glycosides have been investigated for their potential to inhibit cancer cell growth and induce apoptosis. Studies on Peonidin 3-glucoside have shown that it can cause cell cycle arrest at the G2/M phase and down-regulate the expression of key cell cycle proteins such as CDK-1, CDK-2, cyclin B1, and cyclin E in human breast cancer cells (HS578T)[7][8][9][10][11]. It has also been shown to inhibit the metastasis of lung cancer cells by downregulating the MAPK pathway[4][11].
| Compound | Cell Line | IC50 | Effect | Reference |
| Peonidin 3-glucoside | HS578T (Breast Cancer) | Not specified | G2/M cell cycle arrest, induction of apoptosis | [7][8][9][10][11] |
| Peonidin 3-glucoside | Lewis Lung Carcinoma (in vivo) | Not applicable | Inhibition of tumor growth | [7][9][10] |
Table 3: Anti-Cancer Activity of Peonidin 3-glucoside
Neuroprotective Effects
The antioxidant and anti-inflammatory properties of flavonoids suggest their potential in neuroprotection. They may protect neurons from oxidative stress-induced damage and modulate signaling pathways involved in neuronal survival, such as the MAPK pathway[12][13]. While direct evidence for this compound is limited, the general neuroprotective effects of anthocyanins are well-documented[4][14].
Cardioprotective Effects
Peonidin has demonstrated cardioprotective effects against doxorubicin-induced cardiotoxicity in rats. Pre-treatment with peonidin showed a dose-dependent improvement in cardiac function and a reduction in cardiac biomarkers of injury[15]. The mechanism is thought to involve antioxidative, anti-inflammatory, and membrane-stabilizing effects[15]. The NF-κB signaling pathway is a key target in the cardioprotective effects of flavonoids[5].
| Compound | Model | Dosage | Key Findings | Reference |
| Peonidin | Doxorubicin-induced cardiotoxicity in Wistar rats | 200 mg/kg and 400 mg/kg | Dose-dependent improvement in cardiac function, reduction in LDH, CK, and troponin levels | [15] |
Table 4: Cardioprotective Effects of Peonidin
Signaling Pathways and Mechanisms of Action
The therapeutic effects of peonidin and its derivatives are mediated through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
MAPK Signaling Pathway in Cancer and Neuroprotection
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. In cancer, aberrant MAPK signaling often promotes uncontrolled cell growth. Peonidin 3-glucoside has been shown to inhibit the metastasis of lung cancer cells by attenuating the phosphorylation of ERK1/2, a key component of the MAPK pathway[4][11]. In the context of neurodegeneration, the modulation of MAPK signaling by flavonoids can influence neuronal survival and death[12][13].
NF-κB Signaling Pathway in Inflammation and Cardioprotection
The NF-κB signaling pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Flavonoids, including peonidin derivatives, can inhibit this pathway, thereby reducing inflammation[5]. This mechanism is also implicated in their cardioprotective effects, as inflammation plays a significant role in cardiac damage.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the evaluation of the therapeutic potential of compounds like this compound.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and straightforward method to assess the free radical scavenging activity of a compound.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a working solution of DPPH in the same solvent.
-
In a 96-well plate, add various concentrations of the this compound solution.
-
Add the DPPH working solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing only the solvent and DPPH is also measured.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
-
In Vitro Anti-Cancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
-
In Vivo Cardioprotective Activity Model
Animal models are essential for evaluating the cardioprotective effects of a compound in a physiological setting. A common model is doxorubicin-induced cardiotoxicity in rats.
-
Experimental Design:
-
Animals are divided into groups: a control group, a doxorubicin-only group, and doxorubicin (B1662922) groups pre-treated with different doses of this compound.
-
The treatment groups receive this compound orally for a specified period.
-
Cardiotoxicity is induced by intraperitoneal injection of doxorubicin.
-
After a set time, various parameters are assessed:
-
Cardiac function: Echocardiography to measure parameters like ejection fraction and fractional shortening.
-
Biochemical markers: Blood samples are analyzed for levels of cardiac troponin, creatine (B1669601) kinase-MB (CK-MB), and lactate (B86563) dehydrogenase (LDH).
-
Histopathology: Heart tissue is examined for signs of damage, inflammation, and fibrosis.
-
Oxidative stress markers: Levels of antioxidants (e.g., glutathione) and markers of oxidative damage in heart tissue are measured.
-
-
Future Directions and Conclusion
This compound represents a promising natural compound with the potential for broad therapeutic applications. However, the current body of research is limited, with a notable lack of specific quantitative data on its biological activities. Future research should focus on:
-
Isolation and Purification: Developing efficient methods for the isolation and purification of this compound to enable detailed in vitro and in vivo studies.
-
Quantitative Bioassays: Conducting comprehensive studies to determine the IC50 values of this compound in a range of antioxidant, anti-inflammatory, and anti-cancer assays.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of purified this compound in relevant animal models of cancer, neurodegenerative diseases, and cardiovascular diseases.
-
Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and optimize dosing.
-
Mechanism of Action: Further elucidating the specific molecular targets and signaling pathways modulated by this compound.
References
- 1. Showing Compound this compound (FDB002754) - FooDB [foodb.ca]
- 2. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anthocyanins: A Comprehensive Review of Their Chemical Properties and Health Effects on Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nutraceutical Potential of Anthocyanins: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peonidin-3-O-(3,6-O-dimalonyl-β-D-glucoside), a polyacylated anthocyanin isolated from the black corncobs, alleviates colitis by modulating gut microbiota in DSS-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopurify.cn [biopurify.cn]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C28H33O16+ | CID 5488811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Stability of Peonidin 3,5-diglucoside: A Technical Guide on pH-Dependent Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of peonidin (B1209262) 3,5-diglucoside, a key anthocyanin, under varying pH conditions. A thorough understanding of its pH-dependent stability is crucial for its application in pharmaceuticals, nutraceuticals, and as a natural colorant, where the ambient pH can profoundly influence its structural integrity, bioavailability, and therapeutic efficacy. This document details the structural transformations peonidin 3,5-diglucoside undergoes, presents available quantitative stability data for structurally related compounds, and outlines detailed experimental protocols for assessing its degradation.
Introduction: pH-Induced Structural Transformations of this compound
This compound belongs to the anthocyanin family of flavonoids, which are responsible for many of the red, purple, and blue colors found in plants. The stability and color of anthocyanins are intrinsically linked to their molecular structure, which exists in a pH-dependent equilibrium among several forms.
At a low pH (typically below 3), this compound is most stable and exists predominantly as the intensely colored red flavylium (B80283) cation.[1] As the pH increases into the weakly acidic to neutral range (pH 4-6), the flavylium cation undergoes hydration to form the colorless carbinol pseudobase. Concurrently, proton loss can lead to the formation of the purple quinoidal base. Further increases in pH to neutral and alkaline conditions (pH > 7) promote the opening of the pyran ring to form the less stable and pale-yellow chalcone.[2] This progression of structural changes ultimately leads to the degradation of the anthocyanin molecule. Glycosylation, such as the presence of two glucose moieties in this compound, generally enhances the stability of the anthocyanin compared to its aglycone form.[1]
Quantitative Stability of Peonidin Glycosides at Different pH Values
While specific quantitative stability data for this compound is limited in publicly available literature, the stability of closely related anthocyanins, such as peonidin-3-glucoside (B1200960) and other anthocyanin diglucosides, provides valuable insights into its expected behavior. The degradation of anthocyanins typically follows first-order kinetics, and their stability is often expressed in terms of half-life (t½) and the first-order degradation rate constant (k).
The following table summarizes representative stability data for peonidin-3-glucoside and other relevant anthocyanins at various pH values. It is important to note that these values can be influenced by other factors such as temperature, light exposure, and the presence of co-pigments.
| Anthocyanin | pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| Pelargonidin-3-glucoside | 3.5 | 25 | Slower degradation in anaerobic conditions | First-order kinetics | [3] |
| Cyanidin-3-glucoside | 3.0 | Not Specified | 129.8 min | 0.0053 min⁻¹ | [1] |
| Cyanidin-3-glucoside | 7.0 | Not Specified | 80.18 min | 0.0086 min⁻¹ | [1] |
| Pelargonidin-based anthocyanins | 3.4 | 25 | 56 - 934 days | - | [4] |
Note: The data presented for peonidin-3-glucoside in some readily available online technical guides has been identified as fictitious and for illustrative purposes only, and therefore has been omitted. The table above presents data from peer-reviewed sources for structurally similar anthocyanins to provide a general understanding of stability trends.
Experimental Protocols for Stability Assessment
The stability of this compound can be assessed using several established methods. The two most common approaches are UV-Vis spectrophotometry (pH differential method) and High-Performance Liquid Chromatography (HPLC).
Stability Assessment using UV-Vis Spectrophotometry (pH Differential Method)
This method is a rapid and straightforward approach for determining the total monomeric anthocyanin content and monitoring its degradation over time.
Materials and Reagents:
-
This compound standard or purified extract
-
Potassium chloride buffer (0.025 M), pH 1.0
-
Sodium acetate (B1210297) buffer (0.4 M), pH 4.5
-
UV-Vis Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., acidified methanol).
-
Buffer Dilution: For each time point in the stability study, take two aliquots of the sample. Dilute one aliquot with the pH 1.0 buffer and the other with the pH 4.5 buffer to a concentration that falls within the linear range of the spectrophotometer.
-
Equilibration: Allow the diluted solutions to equilibrate for at least 15-30 minutes at a constant temperature.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for this compound (around 520 nm) and at 700 nm (to correct for haze).
-
Calculation of Monomeric Anthocyanin Concentration: The absorbance (A) of the monomeric anthocyanin is calculated as follows: A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5
-
The concentration of the anthocyanin can then be determined using the Beer-Lambert law: Concentration (mg/L) = (A × MW × DF × 1000) / (ε × L) where:
-
MW = Molecular Weight of this compound (approx. 625.55 g/mol )
-
DF = Dilution Factor
-
ε = Molar absorptivity of this compound (if known, otherwise a value for a similar anthocyanin can be used as an approximation)
-
L = Path length of the cuvette (typically 1 cm)
-
-
Kinetic Analysis: Repeat the measurements at regular time intervals. Plot the natural logarithm of the monomeric anthocyanin concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) is the negative of the slope, and the half-life (t½) can be calculated as 0.693/k.
Stability Assessment using High-Performance Liquid Chromatography (HPLC)
HPLC provides a more accurate and specific method for quantifying the degradation of this compound, as it can separate the parent compound from its degradation products.
Instrumentation and Conditions:
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Acidified water (e.g., with 0.1% formic acid)
-
Mobile Phase B: Acetonitrile or methanol
-
Gradient elution program suitable for separating anthocyanins
-
Flow rate: Typically 0.8 - 1.2 mL/min
-
Column temperature: 25-30 °C
-
Detection wavelength: ~520 nm
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC to generate a standard curve by plotting peak area against concentration.
-
Sample Preparation and Incubation: Prepare solutions of this compound in buffers of different pH values. Incubate these solutions under controlled temperature and light conditions.
-
Sampling: At predetermined time intervals, withdraw an aliquot from each pH solution. If necessary, stop the degradation reaction by cooling the sample rapidly or by adding a quenching agent.
-
HPLC Analysis: Inject the samples into the HPLC system. Identify the this compound peak based on its retention time compared to the standard.
-
Quantification: Determine the concentration of this compound remaining in each sample at each time point by using the standard curve.
-
Kinetic Analysis: As with the spectrophotometric method, plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½) for each pH condition.
Visualizing Degradation and Experimental Workflow
To better illustrate the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: pH-dependent structural transformations of peonidin.
Caption: Experimental workflow for anthocyanin stability assessment.
Conclusion
The stability of this compound is fundamentally dependent on the pH of its environment. It exhibits the highest stability in acidic conditions, primarily as the red flavylium cation. As the pH increases, it undergoes structural transformations leading to less stable, and ultimately colorless, degradation products. For applications in drug development and functional foods, maintaining an acidic environment is critical to preserving the integrity and functionality of this compound. The experimental protocols provided herein offer robust methods for quantifying the stability of this and other anthocyanins, enabling informed formulation and development decisions. Further research is warranted to establish a comprehensive quantitative stability profile specifically for this compound across a range of pH values and temperatures.
References
In-Depth Technical Guide on the Thermal Degradation Kinetics of Peonidin 3,5-diglucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal degradation kinetics of Peonidin (B1209262) 3,5-diglucoside, an anthocyanin of significant interest in the pharmaceutical and food industries. Due to a lack of specific kinetic data for Peonidin 3,5-diglucoside in publicly available literature, this guide presents a thorough analysis of the thermal degradation of structurally similar anthocyanins, including Peonidin-3-glucoside, Cyanidin-3,5-diglucoside, and Malvidin-3,5-diglucoside. The thermal degradation of anthocyanins predominantly follows first-order kinetics. This guide details the experimental protocols for assessing thermal stability, presents comparative kinetic data, and visualizes the degradation pathways and experimental workflows to support further research and development.
Introduction
This compound is a naturally occurring anthocyanin responsible for the red-purple pigmentation in various plants. Anthocyanins are recognized for their antioxidant properties and potential health benefits, making them valuable compounds in the development of pharmaceuticals and functional foods. However, their inherent instability, particularly when subjected to thermal stress during processing and storage, presents a significant challenge. Understanding the kinetics of thermal degradation is crucial for predicting shelf-life, optimizing processing parameters, and ensuring the efficacy and stability of final products.
The thermal degradation of anthocyanins, including peonidin and its glycosides, is widely reported to follow first-order reaction kinetics . This implies that the rate of degradation is directly proportional to the concentration of the anthocyanin. The degradation process is influenced by several factors, including temperature, pH, light exposure, and the presence of oxygen. Generally, higher temperatures significantly accelerate the degradation rate.
Thermal Degradation Pathway of Peonidin
The thermal degradation of peonidin, like other anthocyanins, initiates with the opening of the central pyran ring. This process leads to the formation of an unstable chalcone (B49325) intermediate. Subsequently, this intermediate degrades into smaller phenolic compounds, primarily vanillic acid (derived from the B-ring) and phloroglucinaldehyde (derived from the A-ring). This degradation cascade results in the loss of the characteristic color of peonidin.
Peonidin 3,5-diglucoside: A Technical Guide to Aqueous and Organic Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Peonidin 3,5-diglucoside, an anthocyanin pigment found in various plants. Understanding the solubility of this compound is critical for its extraction, purification, and application in research, food science, and drug development. This document summarizes available quantitative data, details experimental protocols for solubility determination, and visualizes relevant workflows and biological pathways.
Quantitative Solubility Data
The solubility of this compound is influenced by the solvent, pH, and temperature. There is conflicting information in the available literature regarding its precise water solubility, with some sources describing it as "practically insoluble"[1] and others as "highly water-soluble"[2]. This discrepancy may arise from the complex behavior of anthocyanins in aqueous solutions, where their structure and solubility are highly pH-dependent. The addition of a second glucose moiety at the 5-position, as in this compound, may introduce steric hindrance, potentially limiting its interaction with water molecules compared to its monoglucoside counterpart[3].
To provide a comparative overview, the following table summarizes the available quantitative and qualitative solubility data for this compound and related compounds. It is important to note that much of the specific quantitative data for this compound is predicted, while experimental data is available for the aglycone (Peonidin) and other related anthocyanins.
| Compound | Solvent | Temperature (°C) | Solubility | Data Type | Reference |
| This compound | Water | Not Specified | Practically Insoluble | Qualitative | [1] |
| Water | Not Specified | Highly Water-Soluble | Qualitative | [2] | |
| Delphinidin 3,5-diglucoside | Water | Not Specified | 1.61 g/L | Predicted | [4] |
| Cyanidin (B77932) 3,5-diglucoside | Water | Not Specified | Slightly Soluble | Qualitative | [5] |
| Water | Not Specified | Highly Water-Soluble | Qualitative | [6] | |
| Malvidin 3,5-diglucoside | Water | Not Specified | Practically Insoluble | Qualitative | [7] |
| Water | Not Specified | Slightly Soluble | Qualitative | [8] | |
| Water | Not Specified | Highly Water-Soluble | Qualitative | [9] | |
| Peonidin (aglycone) | Ethanol | Not Specified | ~16 mg/mL | Experimental | [10] |
| DMSO | Not Specified | ~16 mg/mL | Experimental | [10] | |
| Dimethyl formamide (B127407) (DMF) | Not Specified | ~25 mg/mL | Experimental | [10] | |
| 1:9 DMF:PBS (pH 7.2) | Not Specified | ~0.1 mg/mL | Experimental | [10] | |
| Delphinidin (aglycone) | Water | 25 | 53.53 mg/L | Experimental | [11] |
| Methanol | 25 | 58.61 mg/L | Experimental | [11] | |
| Ethanol | 25 | 5.73 mg/L | Experimental | [11] | |
| Acetone | 25 | 0.0055 mg/L | Experimental | [11] |
Experimental Protocols for Solubility Determination
Accurate determination of this compound solubility requires robust experimental protocols. The following sections detail two common methods: a spectrophotometric method based on pH differential analysis and a more specific HPLC method.
General Experimental Workflow
The overall process for determining the solubility of a plant pigment like this compound is outlined in the workflow diagram below. This involves preparing a saturated solution, separating the undissolved solid, and quantifying the dissolved compound in the supernatant.
Figure 1. General workflow for the experimental determination of solubility.
Spectrophotometric Method (pH Differential)
This method is based on the structural transformation of anthocyanins in response to pH changes, which results in a color change that can be quantified.
Materials:
-
This compound
-
Potassium chloride buffer (0.025 M, pH 1.0)
-
Sodium acetate (B1210297) buffer (0.4 M, pH 4.5)
-
Spectrophotometer
-
Centrifuge
-
Volumetric flasks and pipettes
Procedure:
-
Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Sample Preparation: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Prepare two dilutions of the supernatant. Dilute one with the pH 1.0 buffer and the other with the pH 4.5 buffer to bring the absorbance into the linear range of the spectrophotometer[12].
-
Absorbance Measurement: Measure the absorbance of both diluted solutions at the wavelength of maximum absorbance for the colored form of the anthocyanin (typically around 520 nm) and at 700 nm to correct for haze[12].
-
Calculation: Calculate the monomeric anthocyanin concentration using the following formula[13]:
-
A = (A520nm – A700nm)pH 1.0 – (A520nm – A700nm)pH 4.5
-
Monomeric anthocyanin (mg/L) = (A x MW x DF x 1000) / (ε x l)
-
Where:
-
MW = Molecular weight of this compound
-
DF = Dilution factor
-
ε = Molar absorptivity of this compound
-
l = Pathlength in cm
-
-
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC provides a more specific and accurate quantification of this compound, especially in complex mixtures.
Materials:
-
This compound standard
-
HPLC system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Syringe filters (0.45 µm)
Procedure:
-
Saturated Solution Preparation and Equilibration: Follow steps 1 and 2 from the spectrophotometric method.
-
Phase Separation: Follow step 3 from the spectrophotometric method.
-
Sample Preparation: Withdraw an aliquot of the clear supernatant, dilute it with the mobile phase, and filter it through a 0.45 µm syringe filter before injection[9].
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
HPLC Analysis: Inject the standard solutions and the sample solution into the HPLC system. A gradient elution is typically used to achieve good separation.
-
Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve[9].
Biological Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, research on the closely related compound, Peonidin 3-glucoside (P3G), provides insights into its potential biological activities. Studies have shown that P3G can influence osteoblast differentiation, a critical process in bone formation[1][12][14].
The following diagram illustrates a proposed pathway for P3G-induced osteoblast differentiation. It is important to note that this is a representative pathway for a related compound and further research is needed to confirm if this compound acts through the same mechanism.
Figure 2. Proposed signaling pathway for Peonidin 3-glucoside in osteoblast differentiation[12][14].
Conclusion
The solubility of this compound is a complex property that is crucial for its scientific and industrial applications. While there is conflicting qualitative information on its water solubility, and a lack of extensive quantitative data, this guide provides a summary of the current knowledge and detailed protocols for its experimental determination. The provided information on the biological activity of a closely related compound suggests potential areas for future research into the therapeutic applications of this compound. Further experimental studies are warranted to resolve the existing discrepancies in solubility data and to fully elucidate its mechanism of action in biological systems.
References
- 1. Peonidin-3-O-glucoside and cyanidin increase osteoblast differentiation and reduce RANKL-induced bone resorption in transgenic medaka - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Showing Compound Delphinidin 3,5-diglucoside (FDB002614) - FooDB [foodb.ca]
- 5. Showing Compound cyanidin-3,5-diglucoside (FDB030758) - FooDB [foodb.ca]
- 6. biolink.no [biolink.no]
- 7. Showing Compound Malvidin 3,5-diglucoside (FDB006531) - FooDB [foodb.ca]
- 8. cdn.usbio.net [cdn.usbio.net]
- 9. biolink.no [biolink.no]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peonidin-3- O-glucoside and Resveratrol Increase the Viability of Cultured Human hFOB Osteoblasts and Alter the Expression of Genes Associated with Apoptosis, Osteoblast Differentiation and Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Peonidin 3,5-diglucoside from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin (B1209262) 3,5-diglucoside is an anthocyanin, a class of water-soluble flavonoids responsible for the red, purple, and blue pigmentation in many flowers, fruits, and vegetables. Beyond its role as a natural colorant, peonidin 3,5-diglucoside has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Furthermore, emerging research suggests a role for related peonidin glycosides in bone metabolism, specifically in the modulation of the RANKL signaling pathway, which is critical in bone remodeling and the pathogenesis of osteoporosis.
These application notes provide a comprehensive overview of the methods for extracting this compound from plant materials. This document offers detailed experimental protocols for various extraction techniques, a comparative summary of quantitative data, and visual diagrams of experimental workflows and a relevant biological signaling pathway to guide researchers in their efforts to isolate and study this promising phytochemical.
Data Presentation: Quantitative Analysis of this compound in Various Plant Sources
The selection of an appropriate plant source and extraction method is crucial for obtaining a high yield of this compound. The following table summarizes the quantitative data from various studies, highlighting the content of this compound in different plant materials and the extraction methods employed.
| Plant Material | Extraction Method | Solvent System | This compound Content | Reference |
| Oll-Meoru Grape Juice (Vitis coignetiaexVitis labrusca) | Not Specified | Not Specified | Major Anthocyanin | [1] |
| Neut-Meoru Grape Juice (Vitis coignetiaexVitis labrusca) | Not Specified | Not Specified | Present | [1] |
| Muscal Bailey A Grape Juice (Vitis labruscana) | Not Specified | Not Specified | Not Detected | [1] |
| Campbell Early Grape Juice (Vitis labruscaxV. vinifera) | Not Specified | Not Specified | Not Detected | [1] |
| Hybrid Muscadine Grape 'FLH 13-11' (2012) | Not Specified | Not Specified | Detected | [2] |
| Tinto Fragoso Grape Skins | Solid-Phase Extraction | Not Specified | Identified | [3] |
| Elderberry | Not Specified | Not Specified | Detected (as cyanidin (B77932) 3,5-diglucoside) | [4] |
Note: The direct comparison of extraction efficiency is challenging due to the variability in plant material, growing conditions, and analytical methods used in different studies. The data presented should be considered as a guide for selecting promising plant sources.
Experimental Protocols
This section provides detailed methodologies for the extraction and purification of this compound from plant material.
Protocol 1: Conventional Solvent Extraction (CSE)
This method is a widely used, straightforward technique for the extraction of anthocyanins.
Materials:
-
Powdered, freeze-dried plant material
-
Methanol (B129727) or Ethanol (B145695) (HPLC grade)
-
Hydrochloric acid (HCl) or Formic acid
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Deionized water
-
Acidified water (e.g., with 0.1% HCl or formic acid)
-
Acidified methanol (e.g., with 0.1% HCl or formic acid)
Procedure:
-
Extraction: a. Weigh 10 g of the powdered plant material and transfer it to a 250 mL Erlenmeyer flask. b. Add 100 mL of acidified methanol (0.1% HCl, v/v) to the flask. c. Agitate the mixture on a shaker at room temperature for 2 hours, protected from light. d. Separate the solid material from the liquid extract by centrifugation at 4000 rpm for 15 minutes. e. Collect the supernatant. f. Repeat the extraction process on the solid residue two more times. g. Combine the supernatants.
-
Solvent Evaporation: a. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until the organic solvent is removed.
-
Purification by Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water. b. Load the concentrated aqueous extract onto the cartridge. c. Wash the cartridge with 20 mL of acidified water to remove sugars and other polar impurities. d. Elute the anthocyanins with 15 mL of acidified methanol. e. The eluted fraction contains the purified this compound.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.
Materials:
-
Powdered, freeze-dried plant material
-
Ethanol (90%)
-
Citric acid
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Extraction: a. Weigh 5 g of the powdered plant material and place it in a 100 mL beaker. b. Add 50 mL of 90% ethanol adjusted to pH 1.5 with citric acid. c. Place the beaker in an ultrasonic bath and sonicate at a frequency of 37 kHz and a power of 400 W for 20 minutes at 40°C.[5] d. Centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid residue. e. Collect the supernatant.
-
Solvent Evaporation and Further Processing: a. Concentrate the extract using a rotary evaporator as described in Protocol 1. b. The concentrated extract can be further purified using SPE (Protocol 1, step 3).
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.
Materials:
-
Powdered, freeze-dried plant material
-
Methanol-water solution (50.4% MeOH in water)
-
Hydrochloric acid (HCl)
-
Microwave extraction system
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Extraction: a. Weigh 2 g of the powdered plant material into a microwave extraction vessel. b. Add 40 mL of the methanol-water solution (50.4% MeOH) adjusted to pH 3.33 with HCl.[6] c. Place the vessel in the microwave extractor and apply microwave power to maintain a temperature of 50°C for 15 minutes.[6] d. After extraction, allow the vessel to cool to room temperature. e. Centrifuge the extract at 4000 rpm for 15 minutes. f. Collect the supernatant.
-
Solvent Evaporation and Further Processing: a. Concentrate the extract using a rotary evaporator as described in Protocol 1. b. The concentrated extract can be further purified using SPE (Protocol 1, step 3).
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction and purification of this compound from plant materials.
Signaling Pathway: Inhibitory Effect of Peonidin-3-O-glucoside on RANKL-induced Osteoclastogenesis
Caption: Peonidin-3-O-glucoside downregulates RANKL expression in osteoblasts, inhibiting osteoclast differentiation.
References
- 1. Characterization and quantification of anthocyanins in grape juices obtained from the grapes cultivated in Korea by HPLC/DAD, HPLC/MS, and HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. LC/PDA/ESI-MS Profiling and Radical Scavenging Activity of Anthocyanins in Various Berries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of different green extraction methods used for the extraction of anthocyanin from red onion skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Peonidin 3,5-diglucoside using a Validated HPLC-DAD Method
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantification of Peonidin 3,5-diglucoside, a key anthocyanin responsible for the red and purple coloration in many plants.[1] Anthocyanins are of significant interest due to their potential health benefits as dietary antioxidants.[2] The described method is suitable for the analysis of this compound in various matrices, including plant extracts and functional foods. The protocol covers sample preparation, chromatographic conditions, and method validation parameters, ensuring accurate and reproducible results.
Principle of the Method
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. This method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the stationary phase (C18) and the mobile phase.
The mobile phase consists of an acidified aqueous solution and an organic solvent, typically methanol (B129727) or acetonitrile, run in a gradient elution mode. Acidification is crucial to maintain the anthocyanin in its stable flavylium (B80283) cation form.[3] A Diode Array Detector (DAD) is employed for detection and quantification. Anthocyanins exhibit a characteristic strong absorbance in the visible region, typically around 520 nm, which allows for selective and sensitive detection.[1] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from pure reference standards of this compound.[4]
Experimental Protocols
Apparatus and Reagents
2.1.1 Apparatus
-
HPLC system equipped with a binary pump, autosampler, column oven, and Diode Array Detector (DAD).[5]
-
Analytical balance (0.01 mg sensitivity).
-
Vortex mixer.
-
Centrifuge.
-
Ultrasonic bath.
-
HPLC vials.
2.1.2 Reagents and Standards
-
This compound chloride reference standard (≥95% purity).[4]
-
Methanol (HPLC grade).[7]
-
Formic acid (p.a., ~98%).[6]
-
Water (HPLC grade or ultrapure).
-
Acetonitrile (HPLC grade).[6]
Sample Preparation (General Protocol for Plant Material)
-
Homogenization : Weigh approximately 1.0 g of the homogenized sample (e.g., freeze-dried powder) into a centrifuge tube.
-
Extraction : Add 10 mL of extraction solvent (Methanol/Water/Formic Acid, 70:29:1, v/v/v). The use of acidified solvents is essential for anthocyanin stability.[3]
-
Sonication : Sonicate the mixture for 20 minutes in an ultrasonic bath, ensuring the temperature does not rise significantly.
-
Centrifugation : Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collection : Decant the supernatant into a clean tube. For exhaustive extraction, the pellet can be re-extracted twice more, and the supernatants pooled.
-
Filtration : Filter the final extract through a 0.22 µm syringe filter into an HPLC vial for analysis.[2] Cloudy samples must be filtered to prevent column clogging.[6]
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL) : Accurately weigh 10 mg of this compound chloride reference standard and dissolve it in 10 mL of the extraction solvent to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions : Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the mobile phase initial conditions. These solutions will be used to construct the calibration curve.
HPLC-DAD Chromatographic Conditions
The following conditions are a robust starting point for the analysis of this compound.
| Parameter | Recommended Condition |
| HPLC Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7] |
| Mobile Phase A | Water / Formic Acid (95:5, v/v).[7] |
| Mobile Phase B | Methanol.[7] |
| Gradient Elution | 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; 30-35 min, 10% B. |
| Flow Rate | 1.0 mL/min.[7] |
| Injection Volume | 10 µL. |
| Column Temperature | 35 °C. The column temperature can significantly affect the separation of anthocyanins.[8] |
| DAD Wavelength | Detection: 520 nm. Spectral Scan: 200-600 nm for peak purity and identification.[1] |
Method Validation Summary
The analytical method should be validated to ensure its suitability for its intended purpose. Key validation parameters are summarized below, with typical acceptance criteria for anthocyanin analysis.[7]
| Validation Parameter | Typical Specification |
| Linearity (r²) | ≥ 0.995 over the concentration range (e.g., 1-100 µg/mL). |
| Accuracy (% Recovery) | 90-110%.[7] |
| Precision (RSD%) | Intra-day: < 6.0%; Inter-day: < 8.5%.[7] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. Typically in the ng/mL range.[9] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. Typically in the ng/mL to low µg/mL range.[9] |
| Specificity | The DAD spectrum of the analyte peak in a sample should match that of the pure standard. No interfering peaks at the retention time of the analyte. |
Visualization of Experimental Workflow
The logical flow from sample receipt to final data analysis is a critical component of a reproducible laboratory protocol. The following diagram illustrates the standard workflow for the quantification of this compound.
Caption: Workflow for this compound Quantification.
References
- 1. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 4. This compound chloride, CAS No. 132-37-6 | Anthocyanins as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - Austria [carlroth.com]
- 5. mdpi.com [mdpi.com]
- 6. HPLC-Determination of nine major Anthocyanins in red and rosé wines (Type-II) | OIV [oiv.int]
- 7. mdpi.com [mdpi.com]
- 8. Characterization and quantification of anthocyanins in grape juices obtained from the grapes cultivated in Korea by HPLC/DAD, HPLC/MS, and HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mjas.analis.com.my [mjas.analis.com.my]
Application Note: Quantitative Analysis of Peonidin 3,5-diglucoside in Food Matrices by LC-MS/MS
Introduction Peonidin (B1209262) 3,5-diglucoside is an anthocyanin, a natural pigment responsible for the red, purple, and blue colors of many fruits and vegetables. It is commonly found in foods such as grapes, berries, and red wine. Beyond its role as a colorant, peonidin 3,5-diglucoside is of interest to researchers and drug development professionals for its potential health benefits, including antioxidant and anti-inflammatory properties. This application note provides a detailed protocol for the extraction and quantitative analysis of this compound in food matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Natural Occurrence
This compound has been identified in a variety of plant-based foods. It is a significant component of the anthocyanin profile in certain grape varieties.[1] Additionally, it can be found in other fruits and vegetables such as chives, pineapple, and sea-buckthornberry, making it a potential biomarker for the consumption of these foods.[1]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Berry Matrices
This protocol outlines the extraction and purification of this compound from a berry matrix.
Materials:
-
Berries (e.g., blueberries, blackberries)
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Deionized water
-
C18 SPE cartridges
-
Homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Homogenization: Weigh 5 g of the berry sample and homogenize with 20 mL of methanol containing 1% formic acid.
-
Sonication & Centrifugation: Sonicate the homogenate for 30 minutes in an ultrasonic bath, followed by centrifugation at 4000 rpm for 15 minutes.
-
Extraction: Decant the supernatant. Repeat the extraction process on the pellet with an additional 20 mL of acidified methanol.
-
Pooling and Concentration: Combine the supernatants and concentrate under vacuum or nitrogen stream at 40°C until the organic solvent is removed.
-
Reconstitution: Reconstitute the aqueous extract with 5 mL of deionized water with 0.1% formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove sugars and other polar interferences.
-
Elution: Elute the anthocyanins with 5 mL of methanol containing 0.1% formic acid.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-40% B
-
10-12 min: 40-95% B
-
12-14 min: 95% B
-
14-15 min: 95-5% B
-
15-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: this compound
-
Precursor Ion (m/z): 625.2
-
Product Ions (m/z): 463.1, 301.1
-
Collision Energy (eV): Optimized for the specific instrument, typically in the range of 15-30 eV for the transition to 463.1 and 25-45 eV for the transition to 301.1.
-
Data Presentation
The following tables summarize representative quantitative data for the analysis of this compound. These values are based on typical performance for anthocyanin analysis and should be validated for specific matrices and instrumentation.
Table 1: Mass Spectrometric Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| This compound | 625.2 | 463.1 | 20 | 301.1 | 35 |
Table 2: Method Validation Data for this compound in a Representative Food Matrix (e.g., Grape Extract)
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Recovery (%) | 85 - 105% |
| Precision (RSD%) | <15% |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Inhibition of the HER2 signaling pathway by Peonidin-3-glucoside.
Discussion
The presented methodology provides a robust and sensitive approach for the quantification of this compound in food matrices. The use of solid-phase extraction is crucial for removing interfering compounds commonly found in complex samples like berries, thereby improving the accuracy and precision of the analysis. The UPLC system allows for rapid and efficient separation of anthocyanins, while the triple quadrupole mass spectrometer operating in MRM mode offers high selectivity and sensitivity for confident quantification.
The biological significance of peonidin and its glycosides is an area of active research. Studies have shown that peonidin-3-glucoside can inhibit the phosphorylation of the HER2 receptor, which in turn downregulates downstream signaling pathways such as the AKT and MAPK pathways.[2] These pathways are critical for cell proliferation and survival, and their inhibition by compounds like peonidin-3-glucoside suggests potential applications in drug development, particularly in oncology.
Conclusion
This application note details a comprehensive LC-MS/MS protocol for the analysis of this compound in food matrices. The provided experimental details, quantitative data, and workflow diagrams serve as a valuable resource for researchers, scientists, and drug development professionals working with this and other related anthocyanins. The high sensitivity and selectivity of this method make it well-suited for both quality control of food products and for more in-depth research into the bioavailability and bioactivity of these natural compounds.
References
Application Notes & Protocols: Isolation and Purification of Peonidin 3,5-diglucoside
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the isolation and purification of Peonidin 3,5-diglucoside, a key anthocyanin of interest for its potential applications in pharmaceuticals and nutraceuticals.
Introduction to this compound
This compound is a water-soluble plant pigment belonging to the anthocyanin family. It is an glycosylated form of peonidin, where two glucose molecules are attached at the 3 and 5 positions of the aglycone. This compound is found in various natural sources, including grapes, berries, and flowers, contributing to their red, purple, and blue hues.[1][2][3] The interest in this compound stems from its potential antioxidant and anti-inflammatory properties, making it a valuable compound for drug development and as a natural colorant.
Overview of Isolation and Purification Strategies
The isolation and purification of this compound from natural sources typically involves a multi-step process. This process begins with extraction from the plant matrix, followed by a series of chromatographic techniques to separate it from other co-extracted compounds.
Caption: General workflow for the isolation of this compound.
Experimental Protocols
Extraction of Anthocyanins from Plant Material
The initial step involves extracting the anthocyanins from the raw plant material. The choice of solvent is crucial for efficient extraction while minimizing degradation. Acidified polar solvents are commonly used to maintain the flavylium (B80283) cation form of anthocyanins, which is more stable and intensely colored.[4][5]
Protocol 3.1.1: Conventional Solvent Extraction
-
Sample Preparation: Collect fresh or frozen plant material rich in this compound (e.g., grape skins, berries). Homogenize the material to a fine powder or slurry.
-
Extraction: Macerate the homogenized sample in an acidified methanol (B129727) or ethanol (B145695) solution (e.g., 80% methanol with 0.1% HCl or 1% formic acid) at a solid-to-liquid ratio of 1:10 (w/v).
-
Incubation: Stir the mixture at room temperature in the dark for 4-6 hours.
-
Filtration: Separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper.
-
Re-extraction: Repeat the extraction process on the residue to maximize yield.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.
Protocol 3.1.2: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Prepare the sample as described in Protocol 3.1.1.
-
Extraction: Suspend the homogenized sample in the extraction solvent (as in Protocol 3.1.1) in an ultrasonic bath.
-
Sonication: Apply ultrasound at a frequency of 20-40 kHz for 30-60 minutes at a controlled temperature (e.g., 25°C).
-
Filtration and Concentration: Follow steps 4-6 from Protocol 3.1.1.
Protocol 3.1.3: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Prepare the sample as described in Protocol 3.1.1.
-
Extraction: Place the sample and extraction solvent in a microwave-safe vessel.
-
Microwave Irradiation: Apply microwave power (e.g., 500-800 W) for a short duration (e.g., 1-5 minutes) at a controlled temperature.
-
Filtration and Concentration: Follow steps 4-6 from Protocol 3.1.1.
Table 1: Comparison of Extraction Methods for Anthocyanins
| Parameter | Conventional Solvent Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Principle | Diffusion | Acoustic Cavitation | Dielectric Heating |
| Extraction Time | 4-6 hours | 30-60 minutes | 1-5 minutes |
| Solvent Consumption | High | Moderate | Low to Moderate |
| Temperature | Room Temperature | Controlled, can increase | Controlled, rapid heating |
| Efficiency | Moderate | High | High |
Purification of this compound
Following extraction, the crude extract contains a mixture of anthocyanins and other phytochemicals. Column chromatography is a widely used technique for the purification of these compounds.[6][7][8]
Caption: Workflow for the purification of this compound.
Protocol 3.2.1: Macroporous Resin Column Chromatography
This technique is effective for the initial cleanup and enrichment of anthocyanins from the crude extract.[6][8]
-
Resin Selection and Preparation: Select a suitable macroporous resin (e.g., Amberlite XAD-7, NKA-9).[6] Pre-treat the resin by washing sequentially with ethanol and deionized water.
-
Column Packing: Pack a glass column with the prepared resin.
-
Sample Loading: Dissolve the concentrated crude extract in a minimal amount of the loading solvent (e.g., acidified water) and load it onto the column.
-
Washing: Wash the column with acidified water to remove sugars, organic acids, and other polar impurities.
-
Elution: Elute the adsorbed anthocyanins with an acidified ethanol solution (e.g., 70% ethanol with 0.1% HCl).
-
Fraction Collection: Collect the colored fractions and monitor the anthocyanin content using a spectrophotometer at 520 nm.
-
Concentration: Pool the anthocyanin-rich fractions and concentrate them using a rotary evaporator.
Table 2: Parameters for Macroporous Resin Chromatography
| Parameter | Value/Condition | Reference |
| Resin Type | NKA-9 macroporous resin | [6] |
| Adsorption pH | 2.5 (with citric acid) | [6] |
| Elution Solvent | 50% ethanol with citric acid (pH 2.5) | [6] |
| Flow Rate (Adsorption) | 3 BV/h | [7] |
| Flow Rate (Desorption) | 1 BV/h | [7] |
| Recovery Yield | ~98.84% (for total anthocyanins) | [8] |
Protocol 3.2.2: Sephadex LH-20 Column Chromatography
Sephadex LH-20 is a size-exclusion and adsorption chromatography medium that is effective for separating anthocyanins from other polyphenols.[8]
-
Column Preparation: Swell the Sephadex LH-20 resin in the mobile phase (e.g., methanol) and pack it into a glass column.
-
Sample Loading: Dissolve the enriched anthocyanin fraction from the previous step in a small volume of the mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise or gradient of acidified methanol (e.g., 30%, 50%, 70% methanol).[8]
-
Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing pure this compound.
-
Pooling and Concentration: Combine the pure fractions and concentrate them to obtain the purified compound.
Table 3: Parameters for Sephadex LH-20 Chromatography
| Parameter | Value/Condition | Reference |
| Stationary Phase | Sephadex LH-20 | [8] |
| Mobile Phase | Gradient of 30%, 50%, and 70% methanol | [8] |
| Flow Rate | 0.5 - 0.75 mL/min | [8] |
| Processing Volume | 0.1 BV | [8] |
Protocol 3.2.3: High-Performance Liquid Chromatography (HPLC)
For high-purity isolation, preparative or semi-preparative HPLC is the method of choice.[9][10]
-
Column Selection: Use a reversed-phase C18 column.[10]
-
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: Acidified water (e.g., 5% formic acid in water).
-
Solvent B: Acidified methanol or acetonitrile.
-
-
Gradient Elution: Program a linear gradient to increase the concentration of Solvent B over time, allowing for the separation of different anthocyanins.
-
Detection: Monitor the elution profile using a Diode Array Detector (DAD) at 520 nm.[11]
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time and UV-Vis spectrum.
-
Purity Confirmation: Analyze the collected fraction using analytical HPLC and Mass Spectrometry (MS) to confirm its identity and purity.[12][13]
Table 4: Typical HPLC Parameters for this compound Analysis
| Parameter | Value/Condition | Reference |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | [10] |
| Mobile Phase A | Water/Formic Acid (90:10, v/v) | [11] |
| Mobile Phase B | Methanol or Acetonitrile | [5] |
| Flow Rate | 0.8 - 1.0 mL/min | |
| Detection Wavelength | 520 nm | [11] |
| Column Temperature | 25-30 °C |
Characterization of Purified this compound
After purification, the identity and purity of the isolated compound should be confirmed using spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the isolated compound by observing a single peak at the expected retention time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of this compound (C28H33O16+, MW: 625.6 g/mol ) and its fragmentation pattern.[2][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the complete chemical structure of the molecule.
Signaling Pathways
While the direct signaling pathways of this compound are still under extensive research, anthocyanins, in general, are known to exert their biological effects through various pathways.
Caption: Potential signaling pathways modulated by anthocyanins.
The antioxidant activity of anthocyanins is attributed to their ability to scavenge free radicals.[5] They may also modulate inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines. Further research is needed to delineate the specific molecular targets of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and quantification of anthocyanins in grape juices obtained from the grapes cultivated in Korea by HPLC/DAD, HPLC/MS, and HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. A Continuous Procedure Based on Column Chromatography to Purify Anthocyanins from Schisandra chinensis by a Macroporous Resin plus Gel Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound chloride, CAS No. 132-37-6 | Anthocyanins as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - Austria [carlroth.com]
- 10. benchchem.com [benchchem.com]
- 11. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 12. High-throughput analysis of anthocyanins in horticultural crops using probe electrospray ionization tandem mass spectrometry (PESI/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. This compound | C28H33O16+ | CID 5488811 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Antioxidant Assays of Peonidin 3,5-diglucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin (B1209262) 3,5-diglucoside is a naturally occurring anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue colors in numerous fruits, flowers, and vegetables.[1] Found in sources like blueberries and grapes, this water-soluble pigment is noted for its potent antioxidant properties.[1][2] These properties stem from its ability to effectively scavenge free radicals and neutralize reactive oxygen species (ROS), which are implicated in the pathogenesis of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[2] The evaluation of the antioxidant capacity of Peonidin 3,5-diglucoside within a cellular context is crucial for understanding its potential therapeutic benefits, as it accounts for bioavailability, metabolism, and interaction with cellular components.[3] This document provides detailed protocols for assessing the cell-based antioxidant activity of this compound, focusing on the widely used Cellular Antioxidant Activity (CAA) assay.
Mechanism of Action
This compound exerts its antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: The chemical structure of this compound, rich in hydroxyl groups, allows it to directly donate electrons or hydrogen atoms to neutralize unstable reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals. This direct scavenging activity helps to mitigate cellular damage caused by oxidative stress.[2][4]
-
Modulation of Endogenous Antioxidant Pathways: Beyond direct scavenging, anthocyanins like this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione (B108866) peroxidases.[2][5] This upregulation of the endogenous antioxidant defense system provides a sustained protective effect against oxidative insults.
Data Presentation
| Compound | Assay | Cell Line | EC50 / Activity | Reference |
| Peonidin-3-glucoside | Cellular Antioxidant Activity (CAA) | Endothelial Cells | EC50: 32.4 ± 0.02 µg/mL | [6] |
| Quercetin (Reference) | Cellular Antioxidant Activity (CAA) | Endothelial Cells | EC50: 0.54 ± 0.0003 µg/mL | [6] |
| Peonidin | Cellular Antioxidant Activity (CAA) | HT29 Cells | Exhibited lower antioxidant activity compared to delphinidin, petunidin, cyanidin, and malvidin. | [1][7] |
EC50 represents the concentration required to achieve 50% of the maximum antioxidant effect.
Experimental Protocols
Cellular Antioxidant Activity (CAA) Assay
This protocol is adapted from the widely used method to assess intracellular antioxidant activity.[3][6]
Materials:
-
This compound
-
Human hepatocarcinoma (HepG2) cells or other suitable adherent cell line
-
96-well black, clear-bottom tissue culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Quercetin (as a positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well.
-
Incubate for 24 hours or until the cells reach 90-100% confluency.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO. For sparingly soluble compounds, dissolve first in a small amount of DMSO and then dilute with the aqueous buffer of choice. A final DMSO concentration in the cell culture should be kept below 0.5% to avoid cytotoxicity.
-
Prepare serial dilutions of this compound and Quercetin in the cell culture medium.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells and gently wash the cells three times with PBS.
-
Add 50 µL of the prepared this compound or Quercetin dilutions to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate at 37°C for 1 hour.
-
-
Probe Loading:
-
Prepare a working solution of DCFH-DA in the cell culture medium.
-
After the 1-hour incubation with the test compounds, remove the medium and add 50 µL of the DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells three times with PBS.
-
Add 100 µL of the AAPH solution (a free radical initiator) to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically for 60 minutes with readings every 5 minutes. Use an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence readings of each well.
-
The Cellular Antioxidant Activity (CAA) is calculated using the following formula: CAA (unit) = 100 - (AUC_sample / AUC_control) * 100
-
Plot the CAA units against the concentration of this compound to determine the EC50 value.
-
Visualizations
Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Signaling Pathway: Nrf2-Mediated Antioxidant Response
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. benchchem.com [benchchem.com]
- 3. scienceasia.org [scienceasia.org]
- 4. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: In Vitro Anti-Cancer Studies of Peonidin 3,5-diglucoside and its Common Analog, Peonidin 3-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin, an O-methylated anthocyanidin, and its glycosidic forms are natural pigments found in various plants, including flowers and berries. These compounds have garnered significant interest in oncology research for their potential anti-cancer properties. While the user's specific request is for "Peonidin 3,5-diglucoside," the available scientific literature predominantly focuses on the biological activities of its closely related analog, Peonidin 3-glucoside . This document provides a comprehensive overview of the in vitro anti-cancer cell line studies primarily concerning Peonidin 3-glucoside, with the acknowledgment that data on the 3,5-diglucoside form is sparse. The methodologies and findings presented herein serve as a valuable resource for researchers investigating the therapeutic potential of these anthocyanins.
The primary mechanisms of action for Peonidin 3-glucoside in cancer cells involve the induction of cell cycle arrest and apoptosis, making it a promising candidate for further pre-clinical and clinical investigation.
Data Presentation
Table 1: Inhibitory Concentration (IC50) Values of Peonidin Glycosides
Data regarding the IC50 values for this compound in cancer cell lines is limited in the currently available literature. The following table includes data for the more extensively studied Peonidin 3-glucoside.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time | Reference |
| HS578T | Human Breast Cancer | Peonidin 3-glucoside | Not explicitly calculated, but significant growth inhibition observed at 10-100 µM | 48 hours | [1][2][3] |
| Note: | Further studies are required to establish a comprehensive IC50 profile for this compound and Peonidin 3-glucoside across a broader range of cancer cell lines. |
Table 2: Effect of Peonidin 3-glucoside on Cell Cycle Distribution in HS578T Human Breast Cancer Cells[1]
| Treatment Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | ~55% | ~25% | ~20% |
| 10 | ~50% | ~20% | ~30% |
| 30 | ~45% | ~15% | ~40% |
| Note: | Data is estimated from graphical representations in the cited literature and indicates a dose-dependent increase in the G2/M population. |
Table 3: Induction of Apoptosis by Peonidin 3-glucoside in HS578T Human Breast Cancer Cells[1]
| Treatment Concentration (µM) | % of Apoptotic Cells (Sub-G1 Population) | Exposure Time |
| 0 (Control) | <5% | 48 hours |
| 30 | ~15% | 48 hours |
| 50 | ~25% | 48 hours |
| Note: | Data is estimated from graphical representations of flow cytometry analysis in the cited literature. |
Signaling Pathways
The anti-cancer effects of Peonidin 3-glucoside are attributed to its modulation of key signaling pathways that regulate cell cycle progression and apoptosis.
Caption: Peonidin 3-glucoside induces G2/M cell cycle arrest by downregulating CDK-1, Cyclin B1, CDK-2, and Cyclin E.
Caption: Peonidin 3-glucoside induces apoptosis through the activation of Caspase-3.
Experimental Workflow
A standardized workflow is crucial for the systematic evaluation of the anti-cancer properties of this compound.
References
Investigating the Anti-inflammatory Effects of Peonidin 3,5-diglucoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Peonidin (B1209262) 3,5-diglucoside, an anthocyanin found in various colored plants, is emerging as a compound of interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and experimental protocols for investigating the impact of Peonidin 3,5-diglucoside on key inflammatory pathways. The methodologies outlined here are designed to enable researchers to assess its mechanism of action and quantify its anti-inflammatory efficacy in a controlled laboratory setting.
The primary inflammatory signaling cascades of focus are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the production of pro-inflammatory mediators. The protocols described will guide the user through inducing an inflammatory response in a macrophage cell line and subsequently evaluating the inhibitory effects of this compound on various inflammatory markers.
Mechanism of Action: Targeting Key Inflammatory Pathways
Peonidin and its glycosides are understood to exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. These pathways, when activated by inflammatory stimuli such as lipopolysaccharide (LPS), lead to the transcription of genes encoding pro-inflammatory cytokines and enzymes.
NF-κB Signaling Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Peonidin compounds have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation.[1][2]
MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to external stressors. The activation of these kinases through phosphorylation leads to the activation of transcription factors that, in turn, regulate the expression of inflammatory mediators.[3] Studies on peonidin and related anthocyanins indicate that they can suppress the phosphorylation of key MAPK proteins, thus dampening the inflammatory response.[1][4][5]
By inhibiting these pathways, this compound can effectively reduce the expression and production of key inflammatory mediators, including:
-
Pro-inflammatory Enzymes: Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS).[1][4][6]
-
Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[7][8][9]
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from in vitro studies investigating the anti-inflammatory effects of this compound and related anthocyanins on LPS-stimulated macrophages.
Table 1: Effect of Peonidin Glycosides on Inflammatory Mediator Production
| Compound | Cell Line | Inflammatory Stimulus | Mediator | IC50 / Inhibition % | Reference |
| This compound | RAW 264.7 | LPS/IFN-γ | Nitric Oxide (NO) | >50% inhibition | [10] |
| Peonidin | RAW 264.7 | LPS/IFN-γ | Nitric Oxide (NO) | >50% inhibition | [10] |
| Peonidin-3-O-glucoside | NAFLD Model | Free Fatty Acids | IL-6, TNF-α, IL-1β | Significant Reduction | [9] |
| Cyanidin-3-glucoside | HT-29 | Cytokines | NO, PGE2, IL-8 | Significant Reduction | [11] |
Table 2: Effect of Peonidin Glycosides on Inflammatory Gene and Protein Expression
| Compound | Cell Line | Inflammatory Stimulus | Target | Method | Observed Effect | Reference |
| Peonidin | JB6 P(+) | TPA | COX-2 | Western Blot | Inhibition of Expression | [4] |
| Peonidin-3-O-glucoside | NAFLD Model | Free Fatty Acids | NF-κB | Western Blot | Reduced Activation | [9] |
| Delphinidin | RAW 264.7 | LPS | COX-2 | Western Blot, RT-PCR | Dose-dependent Inhibition | [1] |
| Cyanidin-3-glucoside | HUVECs | LPS | NF-κB, MAPK | Western Blot | Suppressed Activation | [5] |
Experimental Protocols
The following protocols provide a framework for assessing the anti-inflammatory properties of this compound in a cell-based model.
Protocol 1: In Vitro Anti-inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages
This protocol details the investigation of this compound's ability to inhibit the production of pro-inflammatory mediators in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).[3]
1. Cell Culture and Seeding:
- Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
- Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[3]
2. Treatment:
- Pre-treat the cells with various concentrations of this compound for 1-2 hours.
- Include a vehicle control (the solvent used to dissolve the compound) and a positive control (e.g., a known anti-inflammatory drug).
3. Induction of Inflammation:
- Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.
4. Measurement of Inflammatory Markers:
- Nitric Oxide (NO) Assay: Measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[3]
- Cytokine Quantification (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathway Proteins
This protocol outlines the procedure for examining the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
1. Cell Lysis:
- Following treatment and stimulation as described in Protocol 1, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
2. Protein Quantification:
- Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
3. SDS-PAGE and Western Blotting:
- Separate equal amounts of protein from each sample by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38) and inflammatory enzymes (COX-2, iNOS).
- Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow.
Caption: Inhibition of MAPK and NF-κB pathways by this compound.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
References
- 1. Anthocyanidins inhibit cyclooxygenase-2 expression in LPS-evoked macrophages: structure-activity relationship and molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Peonidin inhibits phorbol-ester-induced COX-2 expression and transformation in JB6 P+ cells by blocking phosphorylation of ERK-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peonidin-3-O-(3,6-O-dimalonyl-β-D-glucoside), a polyacylated anthocyanin isolated from the black corncobs, alleviates colitis by modulating gut microbiota in DSS-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions to Reduce Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of anthocyanins and other phenolic compounds on nitric oxide production in LPS/IFN-gamma-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyanidin-3-glucoside suppresses cytokine-induced inflammatory response in human intestinal cells: comparison with 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stability Testing of Peonidin 3,5-diglucoside as a Natural Food Colorant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin (B1209262) 3,5-diglucoside is an anthocyanin responsible for the red-purple hues in various plants. As a natural colorant, it offers a promising alternative to synthetic dyes in the food and pharmaceutical industries. However, the inherent instability of anthocyanins, including peonidin 3,5-diglucoside, presents a significant challenge. The color and stability of these pigments are profoundly influenced by a range of environmental factors, including pH, temperature, light exposure, and the presence of other food components.
The stability of anthocyanins is largely dependent on their molecular structure. The glycosylation pattern and methoxylation of the anthocyanidin core play crucial roles. Generally, increasing the number of sugar moieties can enhance stability. Furthermore, the stability of anthocyanidin-3,5-diglucosides is noted to increase with greater methoxyl substitution on the B-ring. This structural feature positions peonidin-3,5-diglucoside as being more stable than its cyanidin (B77932) and delphinidin (B77816) counterparts, though less stable than malvidin-3,5-diglucoside[1].
This document provides detailed protocols for the systematic stability testing of this compound, enabling researchers to evaluate its suitability for various applications. The protocols cover the assessment of pH, thermal, and photostability, along with considerations for testing within a food matrix.
Data Presentation: Summary of Stability Data
The following tables summarize the degradation kinetics of peonidin and other relevant anthocyanins under various conditions. It is important to note that the stability of anthocyanins is highly dependent on the specific experimental conditions, including the purity of the compound and the composition of the matrix.
Table 1: Thermal Degradation Kinetics of Anthocyanins
| Anthocyanin | Temperature (°C) | pH | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) | Reference/Matrix |
| Peonidin | 100 | 5.0 | ~0.0436 | ~15.9 | Based on data for Peonidin in black rice bran[2] |
| Cyanidin-3-O-glucoside | 95 | 3.5 | 6.22 x 10⁻³ | ~111.4 | Calculated from k |
| Cyanidin-3-O-glucosylrutinoside | 100 | - | 5.1 x 10⁻² | 13.6 | [2] |
| Total Anthocyanins | 120 | - | 1.01 x 10⁻² | 68.6 | Purple Maize[2] |
| Total Anthocyanins | 180 | - | 1.01 x 10⁻¹ | 6.86 | Purple Maize[2] |
Table 2: pH-Dependent Stability of Anthocyanins at 25°C (Illustrative Data)
| Anthocyanin | pH | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| Peonidin-3-glucoside | 3.0 | > 200 days | < 0.0035 day⁻¹ | Fictitious Data for Illustration[3] |
| Peonidin-3-glucoside | 5.0 | ~ 48 hours | ~ 0.014 h⁻¹ | Fictitious Data for Illustration[3] |
| Peonidin-3-glucoside | 7.0 | < 1 hour | > 0.693 h⁻¹ | Fictitious Data for Illustration[3] |
| Cyanidin-3-glucoside (80°C) | 3.0 | 129.8 min | 0.0053 min⁻¹ | [3] |
| Cyanidin-3-glucoside (80°C) | 7.0 | 80.18 min | 0.0086 min⁻¹ | [3] |
Table 3: Photodegradation of Anthocyanins in Blackberry Extract
| Condition | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) | Note |
| High Illuminance (3968.30 lx) | 28.20 | ~0.0246 | Degradation of total monomeric anthocyanins.[4] |
| Darkness | - | - | 29% decrease in monomeric anthocyanins over one week.[4] |
Note: Specific quantitative photodegradation data for pure this compound is limited. The data presented for blackberry extract, which contains a mixture of anthocyanins, is provided for illustrative purposes.
Experimental Protocols
The following protocols outline the methodologies for assessing the stability of this compound.
Protocol for pH Stability Testing
Objective: To determine the stability of this compound across a range of pH values relevant to food and pharmaceutical applications.
Materials:
-
This compound standard
-
Buffer solutions (e.g., citrate-phosphate buffer) at various pH values (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 8.0)
-
Spectrophotometer or HPLC-DAD/UV-Vis system
-
pH meter
-
Volumetric flasks and pipettes
-
Incubator or water bath set to a constant temperature (e.g., 25°C)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol (B129727) with 0.1% HCl).
-
Sample Preparation: Dilute the stock solution with each buffer to a final concentration suitable for spectrophotometric or HPLC analysis.
-
Incubation: Incubate the solutions in the dark at a constant temperature.
-
Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quantification:
-
Spectrophotometric Method: Measure the absorbance at the λmax of the flavylium (B80283) cation (around 520 nm). Use the pH 1.0 and pH 4.5 differential method to determine the concentration of monomeric anthocyanin.
-
HPLC Method: Inject the sample into an HPLC system equipped with a C18 column and a DAD/UV-Vis detector. Quantify the this compound peak area against a calibration curve.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time.
-
If the plot is linear, the degradation follows first-order kinetics.
-
The degradation rate constant (k) is the negative of the slope.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Protocol for Thermal Stability Testing
Objective: To evaluate the degradation kinetics of this compound at various temperatures.
Materials:
-
This compound standard
-
Buffer solution at a fixed pH (e.g., pH 3.0)
-
Heating blocks or water baths set to desired temperatures (e.g., 60, 80, 100°C)
-
HPLC-DAD/UV-Vis system
-
Vials with screw caps
-
Ice bath
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the chosen buffer and dispense into vials.
-
Incubation: Place the vials in the pre-heated blocks or water baths.
-
Sampling: At specified time intervals, remove a vial from the heat and immediately place it in an ice bath to stop the degradation reaction.
-
Analysis: Analyze the samples using HPLC as described in the pH stability protocol.
-
Data Analysis: Determine the degradation rate constant (k) and half-life (t½) for each temperature as described previously. The temperature dependence of the degradation can be modeled using the Arrhenius equation.
Protocol for Photostability Testing
Objective: To assess the stability of this compound under light exposure.
Materials:
-
This compound standard
-
Buffer solution at a fixed pH
-
Photostability chamber with a controlled light source (e.g., simulating daylight) and temperature
-
Amber vials or vials wrapped in aluminum foil for dark control
-
HPLC-DAD/UV-Vis system
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the buffer and place them in clear and amber (or wrapped) vials.
-
Exposure: Place the vials in the photostability chamber.
-
Sampling: At defined time points, remove both light-exposed and dark control samples.
-
Analysis: Quantify the remaining this compound using HPLC.
-
Data Analysis: Calculate the degradation rate constant (k) and half-life (t½) for the light-exposed samples, using the dark control as the baseline.
Protocol for Stability Testing in a Food Matrix
Objective: To evaluate the stability of this compound in a model food system.
Materials:
-
This compound
-
Model food system (e.g., a clear acidic beverage, a dairy-based drink, or a gelatin-based dessert)
-
Equipment for the stability test being conducted (e.g., incubator, photostability chamber)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample clean-up
-
HPLC-DAD/UV-Vis system
Procedure:
-
Sample Preparation: Incorporate a known concentration of this compound into the model food system.
-
Storage/Exposure: Subject the food product to the desired stress conditions (e.g., storage at different temperatures, light exposure).
-
Extraction: At each time point, take a sample of the food product. If necessary, perform a sample clean-up to remove interfering matrix components. A common method is to pass the sample through a C18 SPE cartridge, which will retain the anthocyanins, and then elute them with an appropriate solvent (e.g., acidified methanol).
-
Analysis: Analyze the extracted and cleaned-up sample by HPLC.
-
Data Analysis: Determine the degradation kinetics as described in the previous protocols.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Degradation Pathway of Peonidin
Caption: Simplified thermal degradation pathway of Peonidin.[2]
Relationship of Factors Affecting Stability
Caption: Key factors influencing the stability of this compound.
References
Application Notes & Protocols: Peonidin 3,5-diglucoside Standard for Analytical Chemistry
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Peonidin (B1209262) 3,5-diglucoside is an anthocyanin, a class of flavonoids responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables.[1] As a specific glycoside of peonidin, it is found in natural sources such as grapes and chives.[2] Due to its potential antioxidant activity, it is a compound of interest in the food science, pharmacology, and drug development sectors for studies related to diseases like asthma.[3]
Accurate quantification of Peonidin 3,5-diglucoside in various matrices requires a pure, well-characterized analytical standard. These application notes provide detailed protocols for the preparation, handling, and use of this compound as a reference standard for chromatographic analysis.
2. Physicochemical Properties and Data
Proper handling and preparation of an analytical standard begin with understanding its fundamental properties. The data for this compound is summarized below.
| Property | Value | Source |
| Systematic Name | 3,5-Bis(β-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium | [4] |
| Synonyms | Peonin, Paeonin chloride | [1][5] |
| CAS Number | 132-37-6 | [3] |
| Molecular Formula | C₂₈H₃₃O₁₆⁺ (as cation) | [4] |
| Molecular Weight | 625.6 g/mol (cation); 661.0 g/mol (chloride salt) | [1][4] |
| Appearance | Dark red/purple crystalline solid or powder | [1] |
| Purity | Typically ≥97% (HPLC) | [1] |
| UV/Vis λmax | ~520 nm | [1] |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers.[6] Highly soluble in water.[1] | |
| Storage | Store at -20°C in the dark.[3] Stable for ≥4 years under these conditions.[6] |
Note on Solubility: Contradictory data exists. One source states it is "practically insoluble (in water)"[2], while another states it is "highly water-soluble"[1]. The chloride salt form is generally more soluble in aqueous and polar organic solvents. It is recommended to first dissolve the standard in a small amount of organic solvent like DMSO or methanol (B129727) before diluting with an aqueous mobile phase or buffer.
3. Experimental Protocols
High-quality reference standards are essential for the accurate calibration of analytical instruments and the quantification of target compounds in samples.[7]
Protocol 1: Preparation of a Primary Stock Solution (e.g., 1000 µg/mL)
This protocol describes the preparation of a concentrated stock solution, which will be used to prepare more dilute working standards.
Materials:
-
This compound chloride (phyproof® Reference Substance or equivalent)
-
Methanol (HPLC Grade), acidified with 0.1% Formic Acid or HCl
-
Class A volumetric flasks (e.g., 10 mL)
-
Analytical balance (readable to 0.01 mg)
-
Sonicator
-
Pipettes and tips
Procedure:
-
Equilibration: Allow the vial of this compound standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 10 mg of the standard into a clean, dry weighing boat. Record the exact weight.
-
Dissolution: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Add approximately 5-7 mL of acidified methanol.
-
Sonication: Cap the flask and sonicate for 5-10 minutes to ensure complete dissolution. The solution should be clear and uniformly colored.
-
Dilution to Volume: Once dissolved and cooled to room temperature, carefully add acidified methanol to the calibration mark on the volumetric flask.
-
Homogenization: Invert the flask 15-20 times to ensure the solution is thoroughly mixed.
-
Storage: Transfer the stock solution to an amber glass vial, label clearly, and store in the dark at -20°C. This solution should be stable for several weeks, but stability should be verified.
Protocol 2: Preparation of Working Standards and Calibration Curve
Working standards are prepared by serially diluting the primary stock solution. These standards are used to generate a calibration curve for quantifying the analyte in unknown samples.
Materials:
-
Primary Stock Solution (1000 µg/mL)
-
Acidified Methanol (0.1% Formic Acid) or appropriate mobile phase
-
Volumetric flasks or autosampler vials
-
Pipettes
Procedure:
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples. An example set of calibration standards is provided below.
| Standard Level | Concentration (µg/mL) | Vol. of Stock (µL) | Final Volume (mL) |
| 1 | 100 | 1000 (from 1000 µg/mL stock) | 10 |
| 2 | 50 | 500 (from 1000 µg/mL stock) | 10 |
| 3 | 25 | 250 (from 1000 µg/mL stock) | 10 |
| 4 | 10 | 100 (from 1000 µg/mL stock) | 10 |
| 5 | 5 | 50 (from 1000 µg/mL stock) | 10 |
| 6 | 1 | 10 (from 1000 µg/mL stock) | 10 |
-
Analysis: Inject each standard into the HPLC system.
-
Calibration Curve Construction: Plot the peak area of this compound against the known concentration of each standard.
-
Linearity Check: Perform a linear regression analysis. A coefficient of determination (R²) of ≥0.99 is typically required for a valid calibration curve.[8][9]
Application Note: HPLC-DAD Method for Quantification
This section provides a typical starting point for an HPLC method. Method optimization will be required based on the specific instrument, column, and sample matrix.
Instrumentation:
-
System: HPLC or UHPLC with a Diode Array Detector (DAD) or UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.0 mm, 2 µm particle size).[8]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 520 nm for quantification, with a secondary wavelength at 280 nm for purity checks.[1]
Gradient Elution (Example):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 70 | 30 |
| 20.0 | 5 | 95 |
| 22.0 | 5 | 95 |
| 22.1 | 95 | 5 |
| 28.0 | 95 | 5 |
4. Visualized Workflows (Graphviz)
Caption: Workflow for preparing stock and working standard solutions.
Caption: General workflow for sample analysis using HPLC-DAD.
5. Stability and Storage Considerations
-
Solid Standard: The solid, powdered standard should be stored in a freezer at -20°C or lower, protected from light and moisture.[1][3] It is stable for years under these conditions.[6]
-
Stock Solutions: Anthocyanins are susceptible to degradation, especially at temperatures above 40°C and when exposed to light.[1] Stock solutions prepared in acidified organic solvents should be stored in amber vials at -20°C.
-
Aqueous Solutions: Aqueous solutions of peonidin and its glycosides are less stable. It is not recommended to store aqueous solutions for more than one day.[6] Prepare fresh working standards daily from the refrigerated or frozen stock.
-
pH: The color and stability of anthocyanins are highly pH-dependent. Acidifying the solvent (e.g., with formic acid or TFA) helps maintain the stable flavylium (B80283) cation form, which is essential for consistent chromatographic results.[9]
References
- 1. biolink.no [biolink.no]
- 2. Showing Compound this compound (FDB002754) - FooDB [foodb.ca]
- 3. This compound|Peonidin-3,5-O-diglucoside chloride|TargetMol [targetmol.com]
- 4. This compound | C28H33O16+ | CID 5488811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound chloride phyproof® Reference Substance | 132-37-6 [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound chloride, CAS No. 132-37-6 | Anthocyanins as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - Austria [carlroth.com]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
Application Notes and Protocols: Peonidin 3,5-diglucoside in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin (B1209262) 3,5-diglucoside is an anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables. Anthocyanins, including peonidin and its glycosides, have garnered significant interest in the scientific community for their potential health benefits, which are largely attributed to their antioxidant and anti-inflammatory properties. A key area of investigation is their ability to inhibit various enzymes, a characteristic that positions them as promising candidates for the development of new therapeutic agents.
These application notes provide a comprehensive overview of the use of Peonidin 3,5-diglucoside in studying enzyme inhibition, with a focus on enzymes relevant to metabolic diseases and oxidative stress, such as α-glucosidase, α-amylase, xanthine (B1682287) oxidase, and tyrosinase. While direct quantitative data for this compound is limited in the current literature, this document compiles available data for closely related compounds, such as its aglycone (peonidin) and mono-glycosylated forms, to provide a foundational understanding of its potential inhibitory activities. Detailed experimental protocols for key enzyme inhibition assays are also provided to facilitate further research.
Enzyme Inhibition Data
The inhibitory potential of anthocyanins is influenced by their structure, including the number and position of hydroxyl and methoxyl groups on the aglycone, as well as the type and number of sugar moieties attached. Glycosylation can affect the stability, bioavailability, and ultimately the enzyme inhibitory activity of the anthocyanin.[1]
The following tables summarize the available quantitative data for peonidin and its glycosides against several key enzymes. It is important to note the specific compound tested in each study, as the inhibitory activity can vary significantly with changes in glycosylation.
Table 1: Inhibition of α-Glucosidase and α-Amylase by Peonidin and Related Anthocyanins
| Compound | Enzyme | IC50 Value | Inhibition Type | Source |
| Peonidin-3-glucoside | α-Glucosidase | > 100 µM | - | [2] |
| Cyanidin-3,5-diglucoside | α-Glucosidase | Weaker than aglycone | - | [3] |
| Malvidin-3,5-diglucoside | Sucrase | 189 µM | Mixed | [2] |
| Malvidin-3,5-diglucoside | Maltase | 258.96 µM | Mixed | [2] |
Table 2: Inhibition of Xanthine Oxidase by Peonidin and Related Flavonoids
| Compound | Enzyme | IC50 Value | Inhibition Type | Source |
| Luteolin | Xanthine Oxidase | 1.8 µM | Mixed | [6] |
| Kaempferol | Xanthine Oxidase | 2.2 µM | Mixed | [6] |
| Quercetin | Xanthine Oxidase | 0.4 µM | Mixed | [6] |
| Baicalein | Xanthine Oxidase | 9.44 µM | Uncompetitive | [7] |
Note: Specific IC50 values for this compound against xanthine oxidase are not available in the cited literature. Flavonoids, the broader class to which anthocyanins belong, are known inhibitors of xanthine oxidase.[6] Glycosylation generally reduces the inhibitory activity of flavonoids against xanthine oxidase.[8]
Table 3: Inhibition of Tyrosinase by Peonidin and Related Anthocyanins
| Compound | Enzyme | IC50 Value | Inhibition Type | Source |
| Peonidin | Tyrosinase | - | Mixed | [9] |
| Cyanidin | Tyrosinase | Stronger than peonidin | Mixed | [9] |
| Cyanidin-3-galactoside | Tyrosinase | Weaker than peonidin | Mixed | [9] |
Note: While a specific IC50 value for peonidin was not provided in the comparative study, it was shown to be a mixed-type inhibitor of tyrosinase. The study indicated that the aglycone form (cyanidin) had a stronger inhibitory effect than its glycosylated counterpart (cyanidin-3-galactoside).[9]
Experimental Protocols
The following are detailed protocols for in vitro enzyme inhibition assays that can be adapted for studying the effects of this compound.
Protocol 1: α-Glucosidase Inhibition Assay
Principle: This assay measures the inhibition of α-glucosidase activity by quantifying the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Sodium phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.
-
In a 96-well plate, add 20 µL of the this compound solution (or solvent for the control and blank) to each well.
-
Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to the wells containing the test compound and the control. Add 20 µL of phosphate buffer to the blank wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (2.5 mM in phosphate buffer) to all wells.
-
Incubate the plate at 37°C for another 15 minutes.
-
Stop the reaction by adding 80 µL of 1 M Na₂CO₃ solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
dot
Caption: Workflow for the α-glucosidase inhibition assay.
Protocol 2: α-Amylase Inhibition Assay
Principle: This assay determines the inhibition of α-amylase by measuring the amount of reducing sugars produced from starch hydrolysis using the dinitrosalicylic acid (DNS) method.
Materials:
-
Porcine pancreatic α-amylase
-
Soluble starch
-
This compound
-
Acarbose (positive control)
-
Sodium phosphate buffer (20 mM, pH 6.9, with 6.7 mM NaCl)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a 1% (w/v) soluble starch solution by boiling in phosphate buffer.
-
Prepare a stock solution of this compound and serial dilutions.
-
In a 96-well plate, add 50 µL of the this compound solution to the test wells. Add 50 µL of buffer to the control wells.
-
Add 50 µL of the starch solution to all wells.
-
Add 50 µL of α-amylase solution (2 U/mL in phosphate buffer) to the test and control wells. Add 50 µL of buffer to the blank wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Add 100 µL of DNS reagent to each well to stop the reaction.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 900 µL of distilled water to each well.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition using the formula provided in Protocol 1.
Protocol 3: Xanthine Oxidase Inhibition Assay
Principle: This assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine, which can be detected by the increase in absorbance at 295 nm.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
This compound
-
Allopurinol (positive control)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Quartz cuvettes or UV-transparent 96-well plate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound and serial dilutions.
-
In a quartz cuvette, mix 100 µL of the this compound solution, 200 µL of xanthine solution (150 µM in buffer), and 600 µL of phosphate buffer.
-
Initiate the reaction by adding 100 µL of xanthine oxidase solution (0.1 U/mL in buffer).
-
Immediately measure the change in absorbance at 295 nm for 5 minutes at 25°C.
-
The rate of uric acid formation is proportional to the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition by comparing the reaction rates with and without the inhibitor.
dot
Caption: Inhibition of the xanthine oxidase pathway.
Protocol 4: Tyrosinase Inhibition Assay
Principle: This assay measures the inhibition of tyrosinase by monitoring the formation of dopachrome (B613829) from the oxidation of L-DOPA, which results in an increase in absorbance at 475 nm.
Materials:
-
Mushroom tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound
-
Kojic acid (positive control)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and serial dilutions.
-
In a 96-well plate, add 40 µL of the this compound solution, 80 µL of phosphate buffer, and 40 µL of tyrosinase solution (30 U/mL in buffer).
-
Incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution (2.5 mM in buffer).
-
Immediately measure the absorbance at 475 nm for 10 minutes.
-
Calculate the percentage of inhibition by comparing the reaction rates.
dot
Caption: General mechanism of enzyme inhibition.
Conclusion
This compound, as an anthocyanin, holds potential as an inhibitor of various enzymes implicated in disease. The provided application notes and protocols offer a framework for researchers to investigate its specific inhibitory effects and mechanisms of action. While direct quantitative data for this specific diglucoside is still emerging, the information on related compounds provides valuable insights and a strong rationale for its further study. The detailed protocols will enable standardized and reproducible experiments, contributing to a better understanding of the therapeutic potential of this compound. Future research should focus on determining the precise IC50 values and kinetic parameters of this compound against a range of enzymes to fully elucidate its bioactivity.
References
- 1. Structure-activity relationships of anthocyanidin glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Inhibition of xanthine oxidase by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of flavonoids on xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review [mdpi.com]
- 9. Comparative Study of Binding Behaviors of Cyanidin, Cyanidin-3-Galactoside, Peonidin with Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Peonidin 3,5-diglucoside" stability issues in cell culture media
This technical support center provides troubleshooting guidance for researchers encountering stability issues with Peonidin (B1209262) 3,5-diglucoside in cell culture applications. The information is designed to help identify the root causes of degradation and provide actionable solutions to ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: Why does the color of my Peonidin 3,5-diglucoside solution change or fade after adding it to cell culture media?
A: This is an expected phenomenon due to the pH of the media. This compound, like other anthocyanins, is highly sensitive to pH. In acidic environments (pH < 3), it exists predominantly in its stable, colored flavylium (B80283) cation form.[1][2] However, standard cell culture media is buffered to a neutral pH (typically 7.2-7.4). At this pH, the molecule undergoes structural transformations into less stable and colorless forms, such as the carbinol pseudobase and chalcone.[3] This chemical change is the primary reason for the observed loss of color and indicates degradation of the parent compound.
Q2: What is the expected stability of this compound in a typical cell culture incubator?
A: this compound is unstable under standard cell culture conditions (37°C, neutral pH). Studies analyzing various anthocyanins in DMEM media have shown that the half-life of peonidin derivatives is approximately 4.31 hours.[4] This means that after just over four hours of incubation, half of the initial compound will have degraded. Researchers should be aware that in experiments with long incubation times (e.g., 24, 48, or 72 hours), cells are exposed to a rapidly decreasing concentration of the parent compound and an increasing concentration of its degradation products.[4]
Q3: What are the primary factors contributing to the degradation of this compound in my experiments?
A: Several factors, inherent to cell culture environments, accelerate the degradation of anthocyanins. These include:
-
pH: As mentioned, the neutral pH of cell culture media is the main driver of instability.[1][2]
-
Temperature: While the pure compound is noted to degrade at temperatures above 40°C, incubation at 37°C contributes to thermal degradation over time.[5]
-
Light: Exposure to light, even ambient lab lighting during media preparation, can cause photodegradation.[2][5]
-
Oxygen: The presence of dissolved oxygen in the media can lead to oxidative degradation.[5]
-
Media Components: Complex media contain various components like metal ions, ascorbic acid, and sugars that can interact with and destabilize the anthocyanin structure.[1][2][5]
Q4: Can the observed biological effects in my assay be caused by degradation products instead of this compound itself?
A: Yes, this is a critical consideration. Given the short half-life of the compound in culture media, it is highly probable that any observed biological activity in long-term assays could be attributed to one or more of its degradation products.[4] This underscores the importance of using appropriate controls and considering short incubation times where possible.
Q5: How should I prepare and store stock solutions to maximize stability?
A: Proper preparation and storage are crucial.
-
Storage of Powder: The solid form of this compound should be stored in the dark at low temperatures (<-5°C is recommended).[6]
-
Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO or an acidified alcohol like ethanol (B145695) with a small amount of HCl) where the compound is more stable. Store these stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution: Prepare the final working solution by diluting the stock solution into the cell culture medium immediately before adding it to the cells. Do not store the compound in its diluted, media-based form.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Results Between Experiments | Degradation of the compound due to inconsistent preparation, storage, or handling. | 1. Strictly standardize your protocol for preparing stock and working solutions. 2. Always prepare working solutions fresh immediately before use. 3. Minimize the exposure of media containing the compound to light and elevated temperatures before it is placed in the incubator. |
| Rapid Loss of Color in Working Solution | The pH of the cell culture medium is causing rapid conversion to unstable forms. | 1. This is chemically expected. Document the color change as an indicator of the compound's transformation. 2. Consider using shorter incubation times for your experiment to analyze the effects of the parent compound. 3. For mechanistic studies, confirm the concentration of the remaining parent compound via HPLC at different time points. |
| Unexpected Cytotoxicity or Biological Effects | The degradation products may have different (and potentially more potent) biological activities than the parent compound. | 1. If possible, attempt to generate a "degraded" control by pre-incubating this compound in cell-free media for 24-48 hours and then testing its effect on cells. 2. Correlate the observed cellular effects with the compound's degradation timeline.[4] |
| No Observable Effect at Expected Concentrations | The compound may be degrading before it can exert a biological effect. | 1. Increase the initial concentration to compensate for degradation, but be mindful of potential off-target effects. 2. Focus on assays with shorter endpoints (e.g., 1-4 hours) to capture the activity of the intact molecule. 3. Verify the purity and integrity of your starting material. |
Quantitative Data Summary
The stability of anthocyanins is highly dependent on their core structure (aglycone). The following table, based on data from studies in DMEM cell culture media, illustrates the variability in stability, highlighting that peonidin is among the less stable anthocyanins.[4]
| Anthocyanin Aglycone | Average Half-life (in hours) at 37°C |
| Delphinidin | ~ 0.43 |
| Petunidin | ~ 2.34 |
| Malvidin | ~ 4.04 |
| Peonidin | ~ 4.31 |
| Cyanidin | ~ 4.45 |
Data adapted from studies on various anthocyanin glycosides in Dulbecco's Modified Eagle's Media (HEPES buffered, phenol (B47542) red free with bicarbonate).[4]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Reconstitution: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Stock Solution Preparation: Reconstitute the powder in a minimal amount of acidified solvent (e.g., 70% Ethanol / 0.1% HCl) or 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the powder is fully dissolved.
-
Storage: Aliquot the stock solution into small, single-use volumes in light-protecting tubes. Store immediately at -80°C.
-
Working Solution Preparation: Immediately before treating cells, thaw a single aliquot of the stock solution. Dilute it directly into pre-warmed cell culture medium to achieve the final desired concentration. Mix gently by inverting the tube.
-
Application: Add the final working solution to your cell cultures without delay.
Protocol 2: Assessing Compound Stability by HPLC
-
Preparation: Prepare a solution of this compound in your specific cell culture medium at the highest concentration used in your experiments.
-
Incubation: Place the solution in a sterile, sealed container inside a 37°C, 5% CO₂ incubator.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours), remove an aliquot of the medium.
-
Sample Preparation: Immediately stop any further degradation by adding a stabilizing solvent (e.g., acidified methanol) and/or flash-freezing the sample at -80°C.
-
Analysis: Analyze the samples using a reverse-phase HPLC system with a C18 column and a UV/Vis detector set to the appropriate wavelength for anthocyanins (~520 nm).
-
Quantification: Calculate the peak area of the parent compound at each time point relative to the T=0 sample to determine the degradation rate and half-life.
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: pH-dependent structural forms of anthocyanins.
Caption: Experimental workflow for assessing compound stability via HPLC.
Caption: Potential anticancer signaling pathway of a related anthocyanin.[7][8]
References
- 1. Anthocyanin stability and degradation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|Peonidin-3,5-O-diglucoside chloride|TargetMol [targetmol.com]
- 7. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting "Peonidin 3,5-diglucoside" peak tailing in HPLC
Topic: Troubleshooting "Peonidin 3,5-diglucoside" Peak Tailing in HPLC
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving peak tailing issues encountered during the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for quantifying this compound?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical and Gaussian in shape. Peak tailing is a common distortion where the back half of the peak is broader than the front half.[1] This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 is typically considered tailing.[2]
Peak tailing is problematic because it can:
-
Degrade Resolution: Tailing can cause the peak to overlap with adjacent peaks, making accurate separation difficult.[3]
-
Cause Inaccurate Quantification: The asymmetric shape leads to unreliable peak area calculations, compromising the accuracy of quantitative results.[3]
-
Reduce Method Robustness: Methods with poor peak shape are often less reproducible and more sensitive to minor changes in experimental conditions.[3]
Q2: My this compound peak is tailing. What is the most likely cause?
A2: The most common cause of peak tailing for polar, phenolic compounds like this compound is secondary retention mechanisms .[2] this compound, an anthocyanin, has multiple polar hydroxyl groups in its structure.[4] These groups can engage in unwanted interactions with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[2][5][6] These secondary interactions hold some analyte molecules longer than the primary hydrophobic interaction, resulting in a "tail."
Q3: How does mobile phase pH affect the peak shape of this compound?
A3: Mobile phase pH is one of the most critical factors for analyzing anthocyanins. The structure and stability of this compound are highly pH-dependent.[7]
-
Analyte Stability: At a low pH (ideally below 2.0), anthocyanins exist predominantly in their most stable form, the red flavylium (B80283) cation.[7] This ensures that the analyte is in a single, consistent ionic state, which is crucial for achieving a sharp, symmetrical peak.
-
Suppressing Silanol Interactions: Residual silanol groups on the silica (B1680970) packing are acidic. Operating at a low pH ensures these silanols are fully protonated (Si-OH) rather than ionized (Si-O-).[2] This neutral state minimizes the strong polar interactions with the analyte, which are a primary cause of tailing.[2]
Q4: What are the ideal mobile phase conditions to prevent peak tailing?
A4: To ensure this compound is in its stable flavylium form and to suppress unwanted silanol interactions, the following mobile phase conditions are recommended:
-
Low pH: The aqueous component of the mobile phase should be acidified to a pH of 2.5 or lower.[7]
-
Acid Modifier: Use a small concentration of an acid such as formic acid, phosphoric acid, or trifluoroacetic acid (TFA).[8][9] A common starting point is 0.1% to 1% acid in water.
-
Buffer Strength: If a buffer is necessary to maintain pH, a concentration of 10-50 mM is typically sufficient.[10]
-
Organic Modifier: Acetonitrile (B52724) is a common and effective organic solvent for flavonoid separations.[10]
Q5: Could my HPLC column be the problem? How do I troubleshoot it?
A5: Yes, the column is a frequent source of peak shape issues.
-
Column Chemistry: Use modern, high-purity silica columns (Type B silica) that are fully end-capped.[6][11] End-capping deactivates most of the residual silanol groups, significantly reducing secondary interactions.[1]
-
Column Contamination: The column inlet frit or the packing material itself can become contaminated with strongly retained matrix components.[10] To check this, remove the guard column and re-run the analysis. If the peak shape improves, replace the guard column.[10] If it doesn't, try flushing the analytical column with a strong solvent (e.g., 100% acetonitrile or methanol).[10]
-
Column Void: A sudden drop in backpressure accompanied by distorted peaks may indicate a void has formed in the column packing.[10] In this case, the column usually needs to be replaced.[10]
-
Column Age: Columns have a finite lifetime; performance degrades over time, leading to issues like peak tailing. If the column is old or has been used extensively, replacement is the best solution.[10]
Q6: Can my sample preparation or injection technique cause peak tailing?
A6: Absolutely. Issues with the sample itself can lead to poor chromatography.
-
Sample Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger than your initial mobile phase (e.g., 100% acetonitrile for a 5% acetonitrile start) is a common cause of peak distortion.[10] Always try to dissolve your sample in the initial mobile phase composition.
-
Sample Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to tailing.[10][12] To test for this, dilute your sample 10-fold or reduce the injection volume. If the peak shape improves, overload was the issue.[10]
-
Inadequate Sample Cleanup: Failure to remove matrix components can lead to column contamination, which in turn causes peak tailing.[10] Consider using Solid Phase Extraction (SPE) for sample cleanup if your matrix is complex.[13][14]
Troubleshooting Workflow & Diagrams
A logical workflow is essential for efficiently diagnosing the root cause of peak tailing. The following diagram outlines a step-by-step approach.
Caption: A logical workflow for troubleshooting peak tailing.
The diagram below illustrates how mobile phase pH mitigates secondary interactions, the primary cause of peak tailing for polar analytes like this compound.
Caption: Effect of pH on secondary silanol interactions.
Quantitative Data Summary
The following table summarizes how key chromatographic parameters can influence the Tailing Factor (Tf) for a typical phenolic compound like this compound. Lower Tf values indicate better peak symmetry.
| Parameter | Condition A | Tf (A) | Condition B (Optimized) | Tf (B) | Rationale |
| Mobile Phase pH | pH 4.5 (e.g., Acetate Buffer) | > 1.8 | pH 2.2 (0.5% Formic Acid) | 1.1 | Low pH suppresses silanol ionization and stabilizes the analyte in a single form.[2][7] |
| Column Chemistry | Poorly end-capped C18 | > 1.6 | Fully end-capped C18 | 1.2 | End-capping chemically deactivates residual silanols, reducing active sites for secondary interaction.[1][6] |
| Sample Solvent | 100% Acetonitrile | > 1.7 | Mobile Phase (90:10 H₂O:ACN) | 1.1 | Matching the sample solvent to the mobile phase prevents peak distortion caused by solvent mismatch.[10] |
| Analyte Load | High Concentration (1 mg/mL) | > 1.5 | Low Concentration (0.1 mg/mL) | 1.2 | High concentrations can overload the column's stationary phase, leading to tailing.[10][12] |
Experimental Protocols
This section provides an example of a detailed experimental methodology for the HPLC analysis of anthocyanins, which can be adapted for this compound.
Protocol: HPLC-DAD Analysis of Anthocyanins
This method is suitable for the separation and quantification of a variety of anthocyanins from purified samples or extracts.
-
HPLC System: An Alliance HPLC system with a Diode Array Detector (DAD) or equivalent.[1]
-
Column: A high-quality, end-capped C18 column (e.g., Waters Sunfire™ C18, 5 µm, 4.6 x 250 mm).[1] A guard column with the same packing material is highly recommended.
-
Mobile Phase:
-
Solvent A: 5% Formic Acid in Water.[8]
-
Solvent B: Acetonitrile.
-
-
Gradient Elution Program:
| Time (min) | Flow Rate (mL/min) | % Solvent A | % Solvent B |
| 0.0 | 1.0 | 95 | 5 |
| 25.0 | 1.0 | 75 | 25 |
| 30.0 | 1.0 | 60 | 40 |
| 35.0 | 1.0 | 95 | 5 |
| 40.0 | 1.0 | 95 | 5 |
-
Column Temperature: 30 °C
-
Detection: DAD monitoring at 520 nm (for anthocyanins) and 280 nm (for other phenolics).[1][15]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the purified this compound standard or sample extract in the initial mobile phase (95:5 Solvent A:Solvent B). Filter through a 0.22 µm syringe filter before injection.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. This compound | C28H33O16+ | CID 5488811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. LC Technical Tip [discover.phenomenex.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anthocyanin Structure and pH Dependent Extraction Characteristics from Blueberries (Vaccinium corymbosum) and Chokeberries (Aronia melanocarpa) in Subcritical Water State - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. eprints.usm.my [eprints.usm.my]
- 14. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biolink.no [biolink.no]
Technical Support Center: Optimization of Mobile Phase for Peonidin 3,5-diglucoside HPLC Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the HPLC analysis of Peonidin (B1209262) 3,5-diglucoside.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Peonidin 3,5-diglucoside, with a focus on mobile phase optimization.
| Problem | Possible Causes | Solutions |
| Poor Peak Resolution (Peak Tailing or Asymmetry) | 1. Inappropriate Mobile Phase pH: Anthocyanins like this compound are most stable and exhibit better peak shape in an acidic mobile phase (pH 2-4). At higher pH, the flavylium (B80283) cation can convert to other forms, leading to peak tailing. 2. Mobile Phase Composition Not Optimal: The organic modifier (e.g., acetonitrile (B52724), methanol) concentration might not be suitable for achieving optimal separation from other components. 3. Column Overload: Injecting too concentrated a sample can lead to peak distortion. 4. Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase can affect peak shape. | 1. Adjust Mobile Phase pH: Acidify the aqueous mobile phase (Phase A) with an appropriate acid, typically 0.1-1% formic acid or phosphoric acid, to achieve a pH in the optimal range. 2. Optimize Gradient Elution: Adjust the gradient profile. A shallower gradient can often improve the separation of closely eluting peaks. Experiment with different starting and ending percentages of the organic modifier (Phase B). 3. Dilute Sample: Reduce the concentration of the sample being injected. 4. Column Washing and Replacement: Flush the column with a strong solvent (e.g., 100% acetonitrile) to remove contaminants. If the problem persists, the column may need to be replaced. |
| Inconsistent Retention Times | 1. Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the organic component or inadequate mixing. 2. Fluctuations in Column Temperature: Temperature variations can significantly impact retention times. 3. Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution. | 1. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation. Ensure thorough mixing of mobile phase components. 2. Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times. 3. Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. This is typically 10-20 column volumes. |
| Broad Peaks | 1. Low Organic Modifier Concentration: Insufficient organic solvent in the mobile phase can lead to excessive retention and band broadening. 2. High Flow Rate: A flow rate that is too high can reduce the efficiency of the separation, resulting in broader peaks. 3. Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. | 1. Adjust Gradient Profile: Increase the percentage of the organic modifier in the mobile phase during the elution of the analyte. 2. Optimize Flow Rate: Reduce the flow rate to allow for better mass transfer and improved peak sharpness. 3. Minimize Extra-column Volume: Use shorter, narrower internal diameter tubing where possible. |
| Baseline Noise or Drift | 1. Contaminated Mobile Phase: Impurities in the solvents or additives can cause a noisy or drifting baseline. 2. Air Bubbles in the System: Air bubbles in the pump or detector can cause baseline disturbances. 3. Detector Lamp Issues: A failing or unstable detector lamp can lead to baseline noise. | 1. Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phases. Filter the mobile phase before use. 2. Degas Mobile Phase: Degas the mobile phase using sonication, vacuum filtration, or an online degasser. 3. Check Detector Lamp: Monitor the lamp's energy and replace it if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for the HPLC analysis of this compound?
A typical starting point for reversed-phase HPLC analysis of this compound is a gradient elution using an acidified aqueous mobile phase (A) and an organic modifier (B).[1]
-
Mobile Phase A: Water with 0.1% to 1% formic acid.[2]
-
Mobile Phase B: Acetonitrile or methanol (B129727).[1]
A common starting gradient is to begin with a low percentage of mobile phase B (e.g., 5-10%) and gradually increase it over the course of the run.
Q2: Why is an acidic mobile phase necessary for the analysis of this compound?
An acidic mobile phase is crucial for several reasons:
-
Stabilization of the Analyte: Anthocyanins, including this compound, exist in different structural forms depending on the pH. In acidic conditions (pH < 4), they are predominantly in the stable, colored flavylium cation form, which provides a strong and consistent UV-Vis signal for detection.[1]
-
Improved Peak Shape: The acidic conditions help to suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase, which can interact with the analyte and cause peak tailing.
Q3: What is the difference between using acetonitrile and methanol as the organic modifier in the mobile phase?
Both acetonitrile and methanol can be used as the organic modifier (Mobile Phase B). The choice can affect the selectivity and resolution of the separation.
-
Acetonitrile: Generally provides lower viscosity, leading to lower backpressure, and has a lower UV cutoff, which can be advantageous. It often results in sharper peaks for anthocyanins.[1]
-
Methanol: Is a more polar solvent and can offer different selectivity compared to acetonitrile. It is also a more cost-effective option.
The optimal organic modifier should be determined empirically for your specific sample and column.
Q4: How can I optimize the gradient elution for better separation of this compound from other anthocyanins?
Optimizing the gradient involves adjusting the rate of change of the mobile phase composition.
-
Shallow Gradient: A slower increase in the percentage of the organic modifier (a shallower gradient) will increase the retention time and can improve the resolution between closely eluting peaks.[1]
-
Step Gradient: Introducing isocratic holds (holding the mobile phase composition constant for a period) at certain points in the gradient can also help to improve the separation of specific compound pairs.
-
Scouting Gradient: A good starting point is to run a broad "scouting" gradient (e.g., 5% to 95% B over 30-40 minutes) to determine the approximate elution time of your analyte. The gradient can then be refined around this time to improve resolution.
Q5: What detection wavelength is most appropriate for this compound?
This compound, like other anthocyanins, has a strong absorbance in the visible range. The maximum absorbance is typically around 520 nm , and this wavelength is commonly used for detection to ensure high sensitivity and selectivity.[2]
Data Presentation
The following tables summarize the impact of mobile phase composition on the HPLC analysis of peonidin glycosides, including retention time and resolution.
Table 1: Effect of Mobile Phase Composition on Retention Time of Peonidin Glycosides
| Compound | Mobile Phase A | Mobile Phase B | Gradient Program | Retention Time (min) | Reference |
| Peonidin 3-O-glucoside | 0.1% Formic acid in Water | Acetonitrile | 5-25% B in 20 min | ~15.5 | Fictionalized Data for Illustration |
| This compound | 0.1% Formic acid in Water | Acetonitrile | 5-25% B in 20 min | ~12.8 | Fictionalized Data for Illustration |
| Peonidin 3-O-glucoside | 1% Formic acid in Water | Methanol | 10-30% B in 25 min | ~18.2 | Fictionalized Data for Illustration |
| This compound | 1% Formic acid in Water | Methanol | 10-30% B in 25 min | ~14.9 | Fictionalized Data for Illustration |
Note: The retention times are approximate and can vary significantly based on the specific HPLC system, column dimensions, and other experimental conditions.
Table 2: Influence of Acid Modifier on Peak Resolution
| Acid Modifier (in Mobile Phase A) | Resolution (Rs) between Peonidin 3-glucoside and Cyanidin 3-glucoside | Peak Asymmetry (As) for this compound | Reference |
| 0.1% Formic Acid | 1.8 | 1.1 | Fictionalized Data for Illustration |
| 0.5% Formic Acid | 2.1 | 1.0 | Fictionalized Data for Illustration |
| 0.1% Phosphoric Acid | 2.3 | 1.0 | Fictionalized Data for Illustration |
Note: Higher resolution values (Rs > 1.5) indicate better separation. Peak asymmetry values closer to 1 indicate a more symmetrical peak shape.
Experimental Protocols
Protocol 1: General HPLC Method for the Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade water, acetonitrile, and formic acid.
-
Syringe filters (0.45 µm).
2. Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water (0.1% v/v). Degas the solution.
-
Mobile Phase B: HPLC-grade acetonitrile. Degas the solution.
3. Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 520 nm
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-30% B (linear gradient)
-
25-30 min: 30-50% B (linear gradient)
-
30-35 min: 50% B (isocratic)
-
35-40 min: 10% B (column re-equilibration)
-
4. Sample Preparation:
-
Extract the sample containing this compound with an appropriate solvent (e.g., acidified methanol).
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
5. Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the prepared sample.
-
Identify this compound by comparing its retention time with that of a pure standard.
-
Quantify the compound by creating a calibration curve with standards of known concentrations.
Mandatory Visualization
References
Technical Support Center: Enhancing the Stability of Peonidin 3,5-diglucoside through Co-pigmentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing co-pigmentation to enhance the stability of peonidin (B1209262) 3,5-diglucoside. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is co-pigmentation and how does it enhance the stability of peonidin 3,5-diglucoside?
A1: Co-pigmentation is a phenomenon where colorless organic molecules, known as co-pigments, form non-covalent complexes with pigments like this compound. This interaction provides a protective effect, shielding the anthocyanin from degradation by factors such as light, heat, and pH changes. The formation of these complexes can lead to an intensification of color (hyperchromic effect) and a shift in the maximum absorbance to a longer wavelength (bathochromic shift), both of which contribute to enhanced color stability.
Q2: What types of molecules can be used as co-pigments for this compound?
A2: A variety of compounds, particularly those rich in phenolic groups, can act as effective co-pigments. These include:
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Phenolic Acids: Caffeic acid, ferulic acid, gallic acid, and sinapic acid.
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Flavonols: Quercetin (B1663063), rutin, and kaempferol.
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Flavan-3-ols: Catechin and epicatechin.
The effectiveness of a co-pigment is dependent on its chemical structure and its ability to interact with the this compound molecule.
Q3: What is the optimal molar ratio of this compound to co-pigment?
A3: The optimal molar ratio can vary depending on the specific co-pigment used and the desired stability enhancement. Generally, a higher molar ratio of co-pigment to anthocyanin results in a greater stabilizing effect. Common starting ratios to investigate in experiments range from 1:1 to 1:100 (anthocyanin:co-pigment).
Q4: How does pH affect the co-pigmentation and stability of this compound?
A4: pH plays a critical role in the stability and color expression of anthocyanins. This compound is most stable in its colored flavylium (B80283) cation form at acidic pH values (typically below 3). As the pH increases towards neutral, it can convert to colorless or less stable forms. Co-pigmentation is generally more effective in the pH range of 3 to 5, where it can help to stabilize the colored form of the anthocyanin.
Q5: Can co-pigmentation prevent the degradation of this compound at elevated temperatures?
A5: Yes, co-pigmentation can significantly improve the thermal stability of this compound. The formation of co-pigmentation complexes can reduce the rate of thermal degradation, thereby preserving the color and integrity of the anthocyanin for a longer duration at higher temperatures.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant color enhancement (hyperchromic effect) observed after adding co-pigment. | 1. Incorrect pH: The pH of the solution may be too low (e.g., < 2) or too high (e.g., > 6), where the structural form of the anthocyanin is not conducive to co-pigmentation. 2. Low Co-pigment Concentration: The molar ratio of co-pigment to anthocyanin may be too low to induce a noticeable effect. 3. Poor Co-pigment Choice: The selected co-pigment may not have a strong affinity for this compound. | 1. Adjust the pH of the solution to a range of 3-5. 2. Increase the molar concentration of the co-pigment. Experiment with ratios from 1:10 to 1:100. 3. Test a different class of co-pigments. For example, if a phenolic acid is not effective, try a flavonol like quercetin or rutin. |
| Precipitation occurs after adding the co-pigment. | 1. Low Solubility: The co-pigment may have low solubility in the aqueous solution at the concentration used. 2. Complex Insolubility: The formed anthocyanin-co-pigment complex may be insoluble. | 1. Gently warm the solution or add a small percentage of a co-solvent like ethanol (B145695) (if permissible for the application). 2. Reduce the concentration of the co-pigment and/or the anthocyanin. |
| The color of the solution fades rapidly even with a co-pigment. | 1. Presence of Oxygen: Oxygen can accelerate the degradation of anthocyanins. 2. Exposure to Light: UV and visible light can cause photodegradation. 3. High Temperature: Elevated temperatures will increase the rate of degradation. 4. Suboptimal Co-pigment: Some co-pigments may offer less protection under certain conditions. For instance, catechins have been reported to have a negative effect on the color stability of some red colorants[1]. | 1. De-gas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). 2. Store solutions in amber vials or protect them from light. 3. Conduct experiments at a controlled, lower temperature whenever possible. 4. Experiment with different co-pigments, such as ferulic or rosmarinic acids, which have shown strong protective effects[2]. |
| Inconsistent results between experimental replicates. | 1. Inaccurate pH Measurement: Small variations in pH can significantly impact anthocyanin stability and color. 2. Inconsistent Concentrations: Errors in preparing stock solutions of the anthocyanin or co-pigment. 3. Variable Incubation Times or Temperatures: Lack of precise control over experimental conditions. | 1. Calibrate the pH meter before each use with fresh buffer standards. 2. Carefully prepare and verify the concentrations of all stock solutions. 3. Use a temperature-controlled water bath or incubator and a precise timer for all incubations. |
Data Presentation
Illustrative Data: Enhancement of Anthocyanin Stability through Co-pigmentation
Table 1: Effect of Different Co-pigments on the Color Intensity of a Peonidin Glycoside Solution (pH 3.5)
| Co-pigment | Molar Ratio (Anthocyanin:Co-pigment) | Initial Color Intensity (% increase) | Color Intensity after 24h at 50°C (% increase) |
| Control (None) | - | 0% | - |
| Caffeic Acid | 1:50 | 45% | 60% |
| Ferulic Acid | 1:50 | 65% | 85% |
| Quercetin | 1:50 | 80% | 110% |
| Catechin | 1:50 | 30% | 25% |
Table 2: Half-life (t½) of a Peonidin Glycoside at 60°C (pH 3.5) with Different Co-pigments
| Co-pigment | Molar Ratio (Anthocyanin:Co-pigment) | Half-life (hours) |
| Control (None) | - | 2.5 |
| Caffeic Acid | 1:50 | 5.8 |
| Ferulic Acid | 1:50 | 7.2 |
| Quercetin | 1:50 | 9.5 |
| Catechin | 1:50 | 3.1 |
Experimental Protocols
Protocol 1: Preparation of this compound and Co-pigment Solutions
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This compound Stock Solution: Accurately weigh a known amount of purified this compound and dissolve it in a small volume of acidified methanol (B129727) (e.g., 0.1% HCl in methanol). Dilute to the final desired concentration (e.g., 1 x 10⁻⁴ M) with a pH 3.5 buffer (e.g., citrate-phosphate buffer).
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Co-pigment Stock Solutions: Prepare stock solutions of each co-pigment (e.g., caffeic acid, ferulic acid, quercetin, catechin) at a high concentration (e.g., 1 x 10⁻² M) in the same pH 3.5 buffer. Gentle warming may be necessary to fully dissolve some co-pigments.
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Working Solutions: Prepare a series of experimental solutions by mixing the this compound stock solution with varying volumes of the co-pigment stock solutions to achieve the desired molar ratios (e.g., 1:1, 1:10, 1:50, 1:100). Ensure the final volume is consistent across all samples by adding the appropriate amount of pH 3.5 buffer. A control sample containing only this compound should also be prepared.
Protocol 2: Spectrophotometric Analysis of Co-pigmentation
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Initial Absorbance Measurement: Immediately after preparing the working solutions, measure the UV-Vis absorbance spectrum of each sample from 380 to 700 nm using a spectrophotometer. Use the pH 3.5 buffer as a blank.
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Data Recording: Record the absorbance at the wavelength of maximum absorption (λmax) for the control solution and the λmax for each co-pigmented solution.
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Calculation of Hyperchromic and Bathochromic Shifts:
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Hyperchromic effect (%): [(A_complex - A_control) / A_control] * 100, where A is the absorbance at λmax.
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Bathochromic shift (nm): λmax_complex - λmax_control.
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Stability Study: Store the solutions under controlled conditions (e.g., in a dark incubator at a specific temperature). Measure the absorbance spectra at regular time intervals to monitor the degradation of the anthocyanin.
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Degradation Kinetics: Plot the natural logarithm of the absorbance (or concentration) versus time. If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated as 0.693 / k.
Mandatory Visualizations
Caption: Mechanism of co-pigmentation for enhanced stability.
Caption: Experimental workflow for co-pigmentation analysis.
References
Overcoming poor resolution of "Peonidin 3,5-diglucoside" in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the chromatographic analysis of Peonidin 3,5-diglucoside, a key anthocyanin of interest in various fields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution for this compound in reversed-phase HPLC?
Poor resolution of this compound is often attributed to several factors:
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Inappropriate Mobile Phase pH: Anthocyanins like this compound are most stable and exist predominantly as the colored flavylium (B80283) cation at a low pH (typically below 3.0). At higher pH values, they can convert to other structural forms, leading to peak broadening or splitting.
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Suboptimal Mobile Phase Composition: The choice and ratio of organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase are critical. An incorrect gradient or isocratic composition can lead to co-elution with other analytes.
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Column Issues: Poorly packed columns, column contamination, or degradation of the stationary phase can all lead to peak tailing and broadening, which in turn reduces resolution.
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Inadequate Temperature Control: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Inconsistent or suboptimal temperatures can lead to shifts in retention time and poor resolution.
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High Flow Rate: While a higher flow rate can reduce analysis time, it can also decrease separation efficiency, leading to broader peaks and reduced resolution.
Q2: What is the ideal pH for the mobile phase when analyzing this compound?
For optimal peak shape and stability, the mobile phase should be acidic, typically in the range of pH 2-3. This ensures that this compound remains in its stable flavylium cation form, minimizing peak tailing and broadening. Formic acid, trifluoroacetic acid (TFA), or phosphoric acid are commonly used to acidify the aqueous portion of the mobile phase.
Q3: Which organic solvent is better for separating this compound: acetonitrile or methanol (B129727)?
Both acetonitrile and methanol can be used as organic modifiers. Acetonitrile generally has a lower viscosity and often provides better peak shapes and higher resolution for anthocyanins. However, the optimal choice can be sample-dependent, and it is recommended to screen both solvents during method development.
Q4: How can I address peak tailing for my this compound peak?
Peak tailing for anthocyanins is often caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this:
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Lower the mobile phase pH: This suppresses the ionization of silanol groups.
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Use a high-purity, end-capped column: These columns have fewer accessible silanol groups.
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Add a competing base: A small amount of a competing base, like triethylamine (B128534) (TEA), can be added to the mobile phase to block the active silanol sites. However, be aware that this can affect mass spectrometry compatibility.
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Increase the column temperature: This can sometimes improve peak symmetry.
Q5: Can I use a gradient elution for the analysis of this compound?
Yes, a gradient elution is often preferred, especially for complex samples containing multiple anthocyanins. A gradient allows for better separation of compounds with a wide range of polarities. A typical gradient starts with a low percentage of the organic solvent, which is gradually increased to elute the more retained compounds.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Poor Peak Resolution
This guide provides a systematic approach to troubleshooting poor resolution between this compound and other components in the chromatogram.
Troubleshooting Workflow for Poor Resolution
Caption: A step-by-step decision tree for troubleshooting poor peak resolution.
Guide 2: Addressing Peak Tailing and Broadening
This guide focuses on resolving issues related to asymmetrical or wide peaks of this compound.
Troubleshooting Workflow for Peak Tailing and Broadening
Caption: A decision-making workflow for resolving peak tailing and broadening issues.
Data Presentation
The following tables summarize the expected qualitative and hypothetical quantitative effects of key chromatographic parameters on the resolution of this compound.
Table 1: Effect of Mobile Phase pH on Resolution
| Mobile Phase pH | Expected Peak Shape | Hypothetical Resolution (Rs) with a closely eluting peak | Rationale |
| 2.0 | Symmetrical, Sharp | 1.8 | This compound is stable in its flavylium cation form. Silanol interactions are minimized. |
| 4.0 | Slight Tailing | 1.2 | Partial conversion to other structural forms begins. Increased interaction with silanol groups. |
| 6.0 | Broad, Tailing | < 1.0 | Significant structural transformation and degradation. Strong interaction with ionized silanols. |
Table 2: Effect of Column Temperature on Resolution
| Column Temperature (°C) | Expected Effect on Retention Time | Hypothetical Resolution (Rs) | Rationale |
| 25 | Longer | 1.5 | Higher mobile phase viscosity can lead to broader peaks, but increased interaction time may improve separation in some cases. |
| 35 | Intermediate | 1.7 | Optimal balance between reduced viscosity and sufficient interaction with the stationary phase. |
| 45 | Shorter | 1.4 | Lower mobile phase viscosity improves efficiency, but reduced retention time may decrease resolution if peaks are close. |
Table 3: Effect of Flow Rate on Resolution
| Flow Rate (mL/min) | Expected Effect on Analysis Time | Hypothetical Resolution (Rs) | Rationale |
| 0.8 | Longer | 1.9 | Allows for more efficient mass transfer between the mobile and stationary phases, leading to sharper peaks. |
| 1.0 | Standard | 1.6 | A good balance between analysis time and resolution for many applications. |
| 1.2 | Shorter | 1.3 | Reduced time for effective separation, can lead to band broadening and decreased resolution. |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound in purified samples or simple extracts.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 5% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient Program:
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0-5 min: 5% B
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5-20 min: 5% to 20% B
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20-25 min: 20% to 30% B
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25-30 min: Hold at 30% B
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30-31 min: 30% to 5% B
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31-40 min: Equilibrate at 5% B
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 520 nm.
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Injection Volume: 10 µL.
Protocol 2: UHPLC Method for Fast Analysis of Anthocyanins
This protocol is suitable for high-throughput screening of samples containing this compound.
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Column: C18 reversed-phase UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: Acetonitrile.
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Gradient Program:
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0-1 min: 10% B
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1-8 min: 10% to 25% B
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8-10 min: 25% to 40% B
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10-11 min: 40% to 10% B
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11-15 min: Equilibrate at 10% B
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-
Flow Rate: 0.4 mL/min.
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Column Temperature: 40 °C.
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Detection Wavelength: 520 nm.
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Injection Volume: 2 µL.
Disclaimer: These protocols are intended as a starting point. Method optimization is recommended for specific sample matrices and analytical goals.
Technical Support Center: Peonidin 3,5-diglucoside Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Peonidin 3,5-diglucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a type of anthocyanin, a natural pigment responsible for the red, purple, and blue colors in many plants. Beyond its role as a colorant, it is investigated for its potential health benefits. Understanding its stability is crucial for ensuring the efficacy and shelf life of products in which it is an active ingredient, as degradation can lead to a loss of biological activity and color.
Q2: What are the primary factors that cause the degradation of this compound?
A2: The stability of this compound is significantly influenced by several factors, including:
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pH: It is most stable in acidic conditions (pH < 3) and becomes increasingly unstable as the pH approaches neutrality and alkalinity.[1]
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Temperature: Elevated temperatures accelerate the degradation process.[2]
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Light: Exposure to light, particularly UV light, can induce degradation.
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Enzymes: The presence of enzymes like polyphenol oxidase (PPO) and peroxidase can lead to enzymatic degradation.
Q3: What are the main degradation products of this compound?
A3: The degradation of this compound typically occurs in a stepwise manner. The primary degradation products are:
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Hydrolysis Products: The initial degradation step often involves the hydrolysis of the glycosidic bonds, releasing the sugar moieties (glucose) and forming Peonidin 3-glucoside, and subsequently the aglycone, Peonidin .
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Aglycone Cleavage Products: The Peonidin aglycone can then undergo cleavage of its heterocyclic C-ring. This cleavage leads to the formation of smaller phenolic compounds, most notably vanillic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).[3]
Troubleshooting Guide
This guide addresses common issues encountered during the experimental analysis of this compound degradation.
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of color in solution | High pH of the solvent. | Ensure the solvent system is acidic, ideally with a pH between 1 and 3, to maintain the stable flavylium (B80283) cation form of the anthocyanin.[1] |
| Exposure to high temperatures. | Conduct experiments at controlled, lower temperatures whenever possible. If heating is necessary, minimize the duration of exposure. | |
| Presence of oxygen. | Degas solvents and consider blanketing the sample with an inert gas like nitrogen or argon to prevent oxidative degradation. | |
| Contamination with degrading enzymes. | If working with plant extracts, consider heat treatment or the use of enzymatic inhibitors to deactivate endogenous enzymes. | |
| Inconsistent HPLC results | Degradation during sample preparation. | Minimize the time between sample preparation and analysis. Keep samples on ice and protected from light. |
| Inappropriate mobile phase pH. | Use an acidified mobile phase (e.g., with formic acid) to ensure the stability of the anthocyanin during chromatographic separation. | |
| Column degradation. | Use a robust C18 column and ensure proper column washing and storage procedures are followed. | |
| Difficulty in identifying degradation products | Low concentration of degradation products. | Concentrate the sample before analysis. Use a more sensitive detector, such as a mass spectrometer (MS). |
| Co-elution of peaks. | Optimize the HPLC gradient to improve the separation of the parent compound and its degradation products. | |
| Lack of reference standards. | Use LC-MS/MS to obtain fragmentation patterns that can help in the tentative identification of the degradation products based on their mass-to-charge ratio and comparison with literature data. |
Quantitative Data on Degradation
The degradation of anthocyanins like this compound generally follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the anthocyanin.[3] While specific quantitative data for the distribution of this compound degradation products is limited in publicly available literature, the following tables provide an illustrative example based on the known degradation patterns of similar anthocyanins. The data represents hypothetical percentages of the initial this compound that has been converted into its major degradation products under different stress conditions.
Table 1: Effect of pH on the Distribution of this compound Degradation Products after 24 hours at 25°C
| pH | This compound (Remaining) | Peonidin (from hydrolysis) | Vanillic Acid & Phloroglucinaldehyde (from aglycone cleavage) |
| 2.0 | 95% | 3% | 2% |
| 4.0 | 70% | 15% | 15% |
| 6.0 | 30% | 35% | 35% |
| 8.0 | <5% | 40% | >55% |
Table 2: Effect of Temperature on the Distribution of this compound Degradation Products at pH 3.0 after 6 hours
| Temperature | This compound (Remaining) | Peonidin (from hydrolysis) | Vanillic Acid & Phloroglucinaldehyde (from aglycone cleavage) |
| 25°C | 98% | 1% | 1% |
| 50°C | 85% | 8% | 7% |
| 75°C | 50% | 25% | 25% |
| 100°C | 10% | 40% | 50% |
Experimental Protocols
Protocol for Analysis of this compound and its Degradation Products by HPLC-MS/MS
This protocol outlines a general procedure for the separation and identification of this compound and its primary degradation products.
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Sample Preparation:
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Dissolve the sample containing this compound in a solution of methanol (B129727) with 1% formic acid to ensure stability.
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For degradation studies, incubate the sample under the desired conditions (e.g., different pH buffers, temperatures).
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At specified time points, take an aliquot of the sample and immediately quench the reaction by placing it on ice.
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Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
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HPLC-MS/MS Conditions:
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Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 4 µm particle size).
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Mobile Phase A: Water with 1% formic acid.
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Mobile Phase B: Acetonitrile.
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Gradient Elution:
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Start with 5% B.
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Linearly increase to 21% B over 20 minutes.
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Further increase to 40% B over the next 15 minutes.
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Flow Rate: 0.6 mL/min.
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Column Temperature: 30°C.
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Injection Volume: 10 µL.
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MS/MS Detection:
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Use an electrospray ionization (ESI) source in positive ion mode.
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Monitor the specific mass-to-charge ratios (m/z) for this compound, Peonidin, vanillic acid, and phloroglucinaldehyde.
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Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for confirmation of identity.
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Data Analysis:
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Identify the compounds based on their retention times and m/z values compared to standards or literature data.
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Quantify the compounds by integrating the peak areas from the chromatogram and comparing them to a calibration curve generated from standards of known concentrations.
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Visualizations
References
Technical Support Center: Matrix Effects in Peonidin 3,5-diglucoside LC-MS/MS Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS quantification of Peonidin 3,5-diglucoside.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] In complex matrices like plasma, serum, or plant extracts, endogenous components like phospholipids, salts, and other metabolites are common sources of matrix effects.[1][3]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: The presence of matrix effects can be assessed using two primary methods:
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Post-Column Infusion: A standard solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected onto the LC system. A suppression or enhancement of the baseline signal at the retention time of your analyte indicates the presence of matrix effects.
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Post-Extraction Spike: The response of a pure standard of this compound in a clean solvent is compared to the response of the same standard spiked into an extracted blank matrix sample. The ratio of the peak area in the matrix to the peak area in the clean solvent provides a quantitative measure of the matrix effect. A ratio < 1 indicates ion suppression, while a ratio > 1 suggests ion enhancement.
Q3: What are the most common sources of matrix effects when analyzing this compound?
A3: Common sources of interference include:
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Biological Matrices (Plasma, Urine): Phospholipids, salts, and endogenous metabolites are major contributors to ion suppression.[3]
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Plant Extracts: Other polyphenols, pigments, sugars, and organic acids can co-elute and interfere with the ionization of this compound.[4]
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Sample Preparation Reagents: Buffers, salts, and acids used during extraction can cause ion suppression if not adequately removed.
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Chromatographic Conditions: Inadequate chromatographic separation leading to co-elution of matrix components with the analyte is a primary cause of matrix effects.
Q4: Can I use a related anthocyanin as an internal standard for this compound?
A4: While using a structurally similar compound (analog internal standard) is a valid approach, the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled this compound). A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effects, thus providing the most accurate correction.[5] If a SIL-IS is unavailable, a structural analog that elutes very close to this compound and shows similar ionization behavior can be used, but it may not perfectly compensate for matrix effects.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your LC-MS/MS analysis of this compound.
Problem: Poor reproducibility and inaccurate quantification.
Possible Cause: Significant and variable matrix effects between samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects.
Detailed Steps:
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Quantify the Matrix Effect: Use the post-extraction spike method with at least six different lots of blank matrix to determine the extent and variability of the matrix effect.[3]
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Optimize Sample Preparation: If the matrix effect is significant (typically >15% suppression or enhancement), focus on improving your sample cleanup.
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Protein Precipitation (PPT): While simple, it may not be sufficient for removing phospholipids.
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Liquid-Liquid Extraction (LLE): Can be effective but may have lower recovery for polar analytes like this compound.
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Solid-Phase Extraction (SPE): Often the most effective method for removing interfering components. Consider a polymeric reversed-phase sorbent.
-
-
Optimize Chromatography:
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Gradient Elution: Modify your gradient to better separate this compound from the region where matrix components elute.
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Column Chemistry: Experiment with different C18 column chemistries or consider a phenyl-hexyl column which can offer different selectivity for polyphenols.
-
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Implement an Internal Standard: Use a stable isotope-labeled internal standard if available. If not, select a structural analog with similar properties. The internal standard should be added as early as possible in the sample preparation process to account for variability in both extraction recovery and matrix effects.[5]
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Re-evaluate: After optimization, repeat the matrix effect assessment to ensure it is within an acceptable range (e.g., <15%).
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike this compound standard into the initial mobile phase or reconstitution solvent.
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Set B (Post-Spike Matrix): Extract at least six different lots of blank matrix (e.g., plasma, urine, plant extract) using your established method. Spike the this compound standard into the final, clean extract.
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Set C (Pre-Spike Matrix): Spike the this compound standard into the blank matrix before the extraction process. (This set is used to determine recovery).
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Analyze Samples: Inject all samples onto the LC-MS/MS system.
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Calculate Matrix Effect and Recovery:
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Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
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Protocol 2: Sample Preparation of Plasma using Protein Precipitation
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To 100 µL of plasma, add 50 µL of an internal standard solution.
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Add 200 µL of acetonitrile (B52724) containing 1% formic acid.
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Vortex for 1 minute to precipitate proteins.
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Centrifuge at 12,000 x g for 10 minutes.[6]
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Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
Protocol 3: Sample Preparation of Plant Extract using Solid-Phase Extraction (SPE)
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Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water with 0.1% formic acid.
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Loading: Dilute 1 mL of the plant extract with 1 mL of water containing 0.1% formic acid and load it onto the SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 5% methanol in water (with 0.1% formic acid) to remove polar interferences.
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Elution: Elute this compound with 1 mL of methanol.
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Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Representative LC-MS/MS Parameters for this compound
| Parameter | Value |
| Precursor Ion (m/z) | 625.2 |
| Product Ion 1 (m/z) | 463.1 |
| Product Ion 2 (m/z) | 301.1 |
| Collision Energy (eV) | 20-35 |
| Ionization Mode | Positive ESI |
Note: These are starting parameters and should be optimized for your specific instrument.
Table 2: Impact of Sample Preparation on Matrix Effect and Recovery of this compound in Human Plasma
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | RSD (%) |
| Protein Precipitation | 65.4 | 92.1 | 8.7 |
| Liquid-Liquid Extraction | 88.2 | 75.3 | 6.2 |
| Solid-Phase Extraction | 95.7 | 89.5 | 4.1 |
Data are illustrative and represent the mean of six different plasma lots. A matrix effect of 100% indicates no ion suppression or enhancement.
Visualizations
Caption: Workflow for plasma sample preparation and analysis.
Caption: Mechanism of matrix effects in ESI-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. research-groups.usask.ca [research-groups.usask.ca]
Technical Support Center: Optimizing In Vitro Assays for Peonidin 3,5-diglucoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peonidin 3,5-diglucoside. Here, you will find information to optimize your in vitro assays by addressing potential challenges related to pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of this compound in in vitro assays?
A1: this compound, like other anthocyanins, is most stable in acidic conditions, typically at a pH below 3.0.[1] In this pH range, it primarily exists as the colored flavylium (B80283) cation, which is its most stable form. As the pH increases towards neutral and alkaline conditions, the compound becomes unstable and is prone to degradation.[1]
Q2: How does pH affect the structure and appearance of this compound in solution?
A2: The pH of the solution dictates the structural form and, consequently, the color of this compound.
-
Low pH (below 3): Predominantly the intensely colored red flavylium cation.[1]
-
Increasing pH: Deprotonation leads to the formation of a purple quinoidal base. Concurrently, a hydration reaction can form the colorless carbinol (pseudobase).
-
Neutral to Alkaline pH: Further structural changes can lead to the formation of a pale yellow chalcone (B49325) and a more bluish anionic quinoidal base.[1] At these higher pH values, the compound degrades more rapidly.
Q3: What is the solubility of this compound and how does pH influence it?
A3: this compound is described as being practically insoluble in water.[2] While specific data on its solubility at different pH values is limited, the structural forms present at varying pH levels will influence its solubility. The flavylium cation present at low pH is generally more water-soluble. As with other anthocyanins, using a slightly acidified aqueous solvent or a co-solvent like ethanol (B145695) or methanol (B129727) is common practice to ensure dissolution for in vitro assays.
Q4: Can the choice of buffer impact the stability of this compound?
Q5: How should I prepare stock solutions of this compound?
A5: To prepare a stock solution, dissolve the powdered this compound in a suitable solvent. Given its limited water solubility, using a solvent such as methanol, ethanol, or a slightly acidified aqueous solution is recommended.[3] For long-term storage, it is best to keep the stock solution at -20°C or below in the dark to minimize degradation.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Color of the solution fades rapidly during the experiment. | The pH of the assay medium is too high (neutral or alkaline), leading to the degradation of this compound. | Ensure the pH of your assay buffer is in the acidic range (ideally pH < 3) to maintain the stability of the flavylium cation. Verify the pH of all solutions before use. |
| Precipitation or aggregation is observed in the assay wells. | This compound has low solubility in the assay buffer. Aggregation can be concentration-dependent. | Decrease the final concentration of this compound in the assay. Consider using a co-solvent (e.g., a small percentage of DMSO, ethanol, or methanol) in your final assay medium, ensuring it is compatible with your experimental system. The addition of a non-ionic detergent or a protein like BSA (at a concentration such as 0.1 mg/mL) can sometimes help prevent non-specific aggregation. |
| Inconsistent or non-reproducible results in antioxidant assays (e.g., DPPH, FRAP). | The pH of the reaction mixture is not optimal for the stability of this compound, leading to variable degradation rates. The compound may be degrading before the antioxidant reaction is complete. | Standardize the pH of all assay solutions. For assays that are not performed at a low pH, minimize the incubation time of this compound in the higher pH buffer before measurement. Prepare fresh dilutions from a stable, acidic stock solution immediately before each experiment. |
| Low or no detectable activity in cell-based assays. | The compound may be unstable at the physiological pH (around 7.4) of the cell culture medium. Cellular uptake may be low at this pH. | While challenging due to stability issues, consider shorter incubation times to minimize degradation. Some studies suggest that cellular uptake of anthocyanins can be influenced by pH, with some showing increased uptake at a slightly acidic pH (e.g., 6.5).[6] However, this must be balanced with the pH tolerance of the cells. It is crucial to include appropriate controls to assess the stability of the compound in the cell culture medium over the course of the experiment. |
Data Presentation
Table 1: pH-Dependent Stability of Related Anthocyanins
Note: This table includes data for peonidin-3-glucoside (B1200960) and other related anthocyanins as a proxy, due to the limited availability of specific quantitative stability data for this compound.
| Compound | pH | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| Peonidin-3-glucoside | 3.0 | > 200 days | < 0.0035 day⁻¹ | [1] (Fictitious Data for Illustration) |
| Peonidin-3-glucoside | 5.0 | ~ 48 hours | ~ 0.014 h⁻¹ | [1] (Fictitious Data for Illustration) |
| Peonidin-3-glucoside | 7.0 | < 1 hour | > 0.693 h⁻¹ | [1] (Fictitious Data for Illustration) |
| Cyanidin-3-glucoside | 3.0 | 129.8 min | 0.0053 min⁻¹ | [1] |
| Cyanidin-3-glucoside | 7.0 | 80.18 min | 0.0086 min⁻¹ | [1] |
| Pelargonidin-based anthocyanins | 3.4 | 56 - 934 days | - | [1] |
Experimental Protocols
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol is adapted for the evaluation of the antioxidant capacity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (99.5%)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm.[3][7]
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of this compound in methanol or a suitable solvent.
-
Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 100 µL of the sample or control dilutions.
-
Add 100 µL of the DPPH working solution to each well.
-
For the blank (control), add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH working solution.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[3][8]
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[3][8]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the blank.
-
A_sample is the absorbance of the sample or control.
-
-
Plot a graph of % scavenging versus concentration to determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
Protocol 2: FRAP (Ferric Reducing Antioxidant Power) Assay
This protocol measures the ability of this compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Incubate the FRAP reagent at 37°C for 15-30 minutes before use.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a series of ferrous sulfate standards in distilled water (e.g., 100, 200, 400, 600, 800, 1000 µM).
-
Prepare various concentrations of this compound in a suitable solvent.
-
-
Assay Procedure:
-
Add 20 µL of the sample, standard, or blank (solvent) to each well of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Mix and incubate at 37°C for 15-30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP value of the samples from the standard curve. The results are typically expressed as µM Fe(II) equivalents.
-
Mandatory Visualizations
Caption: pH-dependent structural forms of this compound.
Caption: General workflow for in vitro antioxidant assays.
Caption: Inhibition of the MAPK pathway by Peonidin-3-glucoside.
References
- 1. benchchem.com [benchchem.com]
- 2. Showing Compound this compound (FDB002754) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. This compound|Peonidin-3,5-O-diglucoside chloride|TargetMol [targetmol.com]
- 5. biolink.no [biolink.no]
- 6. Factors Affecting Cellular Uptake of Anthocyanins: The Role of pH, Glucose and Anthocyanin Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPPH Radical Scavenging Assay [mdpi.com]
- 8. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Peonidin 3,5-diglucoside and Cyanidin 3,5-diglucoside
For Researchers, Scientists, and Drug Development Professionals
Peonidin (B1209262) 3,5-diglucoside and Cyanidin 3,5-diglucoside, two closely related anthocyanins, are plant-derived pigments responsible for the vibrant red, purple, and blue hues in many fruits and flowers. Beyond their roles as natural colorants, these molecules are gaining increasing attention within the scientific community for their potential therapeutic properties. This guide provides an objective comparison of the current state of knowledge regarding the bioactivity of Peonidin 3,5-diglucoside and Cyanidin 3,5-diglucoside, supported by available experimental data. While direct comparative studies are limited, this document synthesizes existing research to offer insights into their respective antioxidant, anti-inflammatory, and anticancer potential, alongside their known signaling pathways.
Comparative Bioactivity Data
Quantitative data on the bioactivities of this compound and Cyanidin 3,5-diglucoside are not extensively available in a directly comparative format. The following tables summarize the available data for the 3,5-diglucoside forms and their closely related 3-glucoside analogues, which are more widely studied. It is important to note that the bioactivity of the aglycone (the non-sugar portion) is significantly influenced by the type and position of glycosylation. Therefore, data from 3-glucoside forms should be interpreted with caution as an indicator of the potential activity of the 3,5-diglucoside counterparts.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 / Activity Value | Source |
| Mixture containing this compound and Cyanidin 3,5-diglucoside | DPPH | IC50: 2.20 µg/mL | [1] |
| TEAC | 1.64 µg/mL | [1] | |
| ORAC | 5.66 µg/mL | [1] | |
| Cyanidin 3-glucoside | DPPH | IC50 ≈ Cyanidin 3,5-diglucoside | [2] |
| ABTS | IC50 > Cyanidin 3,5-diglucoside | [2] | |
| FRAP | IC50 ≈ Cyanidin 3,5-diglucoside | [2] |
Note: Data for this compound alone was not available in the reviewed literature.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 / Effect | Source |
| Peonidin 3-glucoside | Nitric Oxide Production | RAW 264.7 macrophages | Inhibition at 16-500 µM | [3] |
| Cyanidin 3-glucoside | Nitric Oxide Production | HT-29 | Reduced NO production | [4] |
Note: Data for this compound and Cyanidin 3,5-diglucoside was not available in the reviewed literature.
Table 3: Comparative Anticancer Activity
| Compound | Cell Line | IC50 Value | Source |
| Peonidin 3-glucoside | HS578T (Breast Cancer) | Less potent than Cyanidin 3-glucoside | [5] |
| Cyanidin 3-glucoside | HS578T (Breast Cancer) | More potent than Peonidin 3-glucoside | [5] |
| MKN-45 (Gastric Cancer) | 86.98 µM | [6] |
Note: Data for this compound and Cyanidin 3,5-diglucoside was not available in the reviewed literature.
Signaling Pathways
Understanding the molecular mechanisms through which these compounds exert their effects is crucial for drug development.
This compound
Direct evidence for the signaling pathways modulated by this compound is scarce. However, studies on its 3-glucoside analogue, Peonidin 3-glucoside, suggest involvement of the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways in its anti-inflammatory and anticancer activities. For instance, a polyacylated derivative of peonidin-3-glucoside (B1200960) has been shown to alleviate colitis by suppressing pro-inflammatory cytokines.[7] Peonidin 3-glucoside has also been found to inhibit lung cancer metastasis by downregulating the MAPK pathway.[1]
Cyanidin 3,5-diglucoside
More specific information is available for Cyanidin 3,5-diglucoside. It has been shown to improve skin hydration by upregulating the expression of Hyaluronan Synthase 2 (HAS2). This effect is mediated through the GLK-MAP2K-MAPK signaling pathway .[8] Studies on the more common Cyanidin 3-glucoside also indicate its involvement in modulating the NF-κB and MAPK signaling pathways to exert anti-inflammatory effects.[9][10]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the key bioactivity assays mentioned in this guide.
In Vitro Antioxidant Activity Assays
A common workflow is employed for spectrophotometric antioxidant assays like DPPH, ABTS, and ORAC.
References
- 1. Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyanidin-3-glucoside suppresses cytokine-induced inflammatory response in human intestinal cells: comparison with 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyanidin-3-O-Glucoside Induces the Apoptosis of Human Gastric Cancer MKN-45 Cells through ROS-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rosa gallica and its active compound, cyanidin-3,5-O-diglucoside, improve skin hydration via the GLK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of Peonidin and Other Anthocyanins: A Guide for Researchers
For researchers, scientists, and drug development professionals, the stability of bioactive compounds is a critical parameter influencing their efficacy and application. Anthocyanins, the pigments responsible for many of the red, purple, and blue colors in plants, are of significant interest for their potential health benefits. However, their inherent instability presents a challenge. This guide provides a detailed comparison of the stability of peonidin (B1209262) against other common anthocyanins, supported by experimental data and methodologies.
Peonidin, a methylated anthocyanin, generally demonstrates superior stability compared to its non-methylated counterparts, such as cyanidin (B77932) and delphinidin. This enhanced stability is primarily attributed to the presence of a methoxyl group on its B-ring, which protects the molecule from degradation.[1] Factors such as pH, temperature, and light significantly influence the stability of all anthocyanins, but structural differences, including methylation and acylation, are key determinants of their relative robustness.
Structural Influence on Stability
The stability of anthocyanins is intrinsically linked to their chemical structure. The number and position of hydroxyl (-OH) and methoxyl (-OCH₃) groups on the anthocyanidin backbone are particularly important.
-
Hydroxylation vs. Methylation: An increase in the number of hydroxyl groups tends to decrease stability, whereas methylation enhances it.[1] This is why peonidin, petunidin, and malvidin, which are methylated, are generally more stable than cyanidin, delphinidin, and pelargonidin.[1]
-
Acylation: The addition of an acyl group to the sugar moiety of an anthocyanin can also significantly increase its stability.[2]
Quantitative Comparison of Anthocyanin Stability
The degradation of anthocyanins typically follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the anthocyanin.[3] The stability can be quantified by the degradation rate constant (k) and the half-life (t½), which is the time it takes for 50% of the anthocyanin to degrade.
Table 1: Comparative Thermal Degradation of Anthocyanin Glycosides
The following table summarizes the half-lives (t½) of various anthocyanin glycosides at different temperatures. It is important to note that these values are taken from different studies and may not be directly comparable due to variations in experimental conditions (e.g., pH, solvent).
| Anthocyanin | Temperature (°C) | Half-life (t½) | Reference |
| Cyanidin-3-glucoside | 80 | 8.1 hours | [4] |
| Cyanidin-3-rutinoside | 80 | 45.69 minutes | [5] |
| Cyanidin-3-glucosylrutinoside | 80 | 32.10 minutes | [5] |
| Peonidin-3-O-glucoside acetate | 40 | 40.58 minutes | [6] |
| Delphinidin | 100 | 19.02 seconds (in water bath) | [7] |
| Petunidin | 100 | 13.04 seconds (in water bath) | [7] |
Table 2: Comparative pH Stability of Anthocyanin Glycosides
The stability of anthocyanins is highly dependent on pH. They are most stable in acidic conditions (pH < 3) and their stability decreases as the pH increases.[1]
| Anthocyanin | pH | Half-life (t½) | Reference |
| Peonidin-3-glucoside | 3.0 | Stable | [8] |
| Peonidin-3-glucoside | 5.0 | Degradation observed | [8] |
| Peonidin-3-glucoside | 7.0 | Significant degradation | [8] |
| Petunidin-3-O-rutinoside (acylated) | 5.0 | Reduced by 50% after 12 days | [2] |
| Petunidin-3,5-O-diglucoside (non-acylated) | 5.0 | Reduced by 85% after 12 days | [2] |
Experimental Protocols for Stability Assessment
Accurate assessment of anthocyanin stability is crucial for research and development. The following are detailed protocols for two common methods.
pH Differential Method for Total Monomeric Anthocyanin Content
This spectrophotometric method is widely used to determine the total concentration of monomeric anthocyanins.
Principle: Anthocyanins undergo reversible structural transformations with a change in pH. The colored oxonium form exists at pH 1.0, while the colorless hemiketal form predominates at pH 4.5. The difference in absorbance at the wavelength of maximum absorption (λvis-max) is proportional to the concentration of monomeric anthocyanins.
Procedure:
-
Buffer Preparation:
-
pH 1.0 buffer: 0.025 M potassium chloride. Weigh 1.86 g of KCl and dissolve in 980 mL of distilled water. Adjust pH to 1.0 with HCl and make up the volume to 1000 mL.[9]
-
pH 4.5 buffer: 0.4 M sodium acetate. Weigh 54.43 g of CH₃CO₂Na·3H₂O and dissolve in 980 mL of distilled water. Adjust pH to 4.5 with HCl and make up the volume to 1000 mL.[9]
-
-
Sample Preparation: Prepare two dilutions of the anthocyanin sample, one with the pH 1.0 buffer and the other with the pH 4.5 buffer. The dilution factor should be chosen to yield an absorbance reading at λvis-max within the linear range of the spectrophotometer (typically 0.2-1.4 AU).[9]
-
Spectrophotometric Measurement:
-
Calculation:
-
The absorbance (A) of the sample is calculated as: A = (Aλvis-max - A₇₀₀)pH 1.0 - (Aλvis-max - A₇₀₀)pH 4.5
-
The monomeric anthocyanin pigment concentration (mg/L) is calculated as: (A × MW × DF × 1000) / (ε × l), where MW is the molecular weight of the anthocyanin, DF is the dilution factor, ε is the molar extinction coefficient, and l is the pathlength (1 cm).[10]
-
Stability Assessment: To assess stability, subject the anthocyanin solution to a specific stressor (e.g., temperature, light) and measure the total monomeric anthocyanin content at various time points using the pH differential method. The degradation rate constant (k) and half-life (t½) can then be calculated assuming first-order kinetics.[1]
High-Performance Liquid Chromatography (HPLC) for Individual Anthocyanin Quantification
HPLC is a powerful technique for separating and quantifying individual anthocyanins in a mixture.
Principle: The sample is injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and the different anthocyanins in the sample are separated based on their affinity for the stationary and mobile phases. A detector measures the absorbance of the eluting compounds, allowing for their identification and quantification.
Typical HPLC System:
-
Column: C18 reverse-phase column (e.g., Agilent Poroshell 120 SB-C18).[11]
-
Mobile Phase: A gradient of two solvents is typically used. For example:
-
Detector: Diode Array Detector (DAD) or UV-Vis detector set at the λvis-max of the anthocyanins (around 520 nm).[3]
-
Flow Rate: Typically 0.6-1.2 mL/min.[12]
Procedure:
-
Standard and Sample Preparation: Prepare standard solutions of known concentrations for each anthocyanin to be quantified. Prepare sample solutions in an appropriate solvent (e.g., acidified methanol) and filter through a 0.2 or 0.45 µm syringe filter.[1][11]
-
Injection and Elution: Inject the prepared standards and samples into the HPLC system. Run a gradient elution program to separate the anthocyanins.
-
Quantification: Identify each anthocyanin peak in the chromatogram based on its retention time compared to the standards. Quantify the concentration by integrating the peak area and comparing it to the calibration curve generated from the standards.[3]
Stability Assessment: Subject the anthocyanin solutions to the desired stress conditions. At different time intervals, inject an aliquot into the HPLC system. Monitor the decrease in the peak area of the parent anthocyanin to calculate the degradation rate constant (k) and half-life (t½).[1]
Visualizing Stability Factors and Structural Relationships
The following diagrams illustrate the key factors influencing anthocyanin stability and the structural features that contribute to the enhanced stability of certain anthocyanins like peonidin.
Caption: Factors influencing anthocyanin stability.
Caption: Structural basis for anthocyanin stability.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ftb.com.hr [ftb.com.hr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mitrask.com [mitrask.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. research-groups.usask.ca [research-groups.usask.ca]
A Comparative Guide to Validated HPLC Methods for Peonidin 3,5-diglucoside Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Peonidin 3,5-diglucoside, a key anthocyanin found in various botanicals. The comparison focuses on method validation parameters, experimental protocols, and performance characteristics to aid researchers in selecting and implementing a suitable analytical method for their specific needs.
Method Comparison Overview
The two methods presented here utilize different detection techniques, offering a choice between high sensitivity and specificity (UPLC-Q-TOF MS) and robust, routine analysis (HPLC-DAD).
-
Method 1: Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS) This method provides high resolution and sensitivity, allowing for the accurate quantification of this compound even at low concentrations, along with the simultaneous analysis of other anthocyanins.
-
Method 2: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) A widely used and robust method suitable for routine quality control and quantification of this compound in samples where it is a major component.
Quantitative Data Summary
The following tables summarize the key validation parameters for the two HPLC methods.
Table 1: Method 1 - UPLC-Q-TOF MS Validation Data for this compound. [1][2]
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 0.5 - 50 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.50 |
| Precision (%RSD) | |
| Intra-day | 0.58 - 4.09 |
| Inter-day | 0.61 - 4.23 |
| Repeatability | 1.22 - 2.43 |
| Accuracy (% Recovery) | 95 - 105 (Typical) |
| Specificity | High (Confirmed by MS/MS) |
Table 2: Method 2 - HPLC-DAD Representative Validation Data. [3][4][5][6]
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) (µg/mL) | 0.35 |
| Limit of Quantification (LOQ) (µg/mL) | 1.07 |
| Precision (%RSD) | |
| Intra-day | < 5 |
| Inter-day | < 5 |
| Accuracy (% Recovery) | 98.33 - 101.12 |
| Specificity | Moderate (Based on UV spectrum and retention time) |
Experimental Protocols
Sample Preparation (General Protocol for Plant Material)
-
Extraction: Weigh 1 gram of homogenized plant material and extract with 20 mL of methanol (B129727) containing 1% formic acid.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Method 1: UPLC-Q-TOF MS[1][2]
-
Instrumentation: Waters Acquity UPLC system coupled to a Q-TOF mass spectrometer.
-
Column: Waters Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-9 min: 5-25% B
-
9-11 min: 25-95% B
-
11-13 min: 95% B
-
13-13.5 min: 95-5% B
-
13.5-18 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 100-1000
-
Method 2: HPLC-DAD[6]
-
Instrumentation: HPLC system with a Diode Array Detector.
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase:
-
A: 5% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic solvent (e.g., 5% B) and gradually increase to elute the anthocyanins.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
DAD Detection: Wavelength set at 520 nm for anthocyanin detection.
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of an HPLC method according to the International Council for Harmonisation (ICH) guidelines.[7][8][9][10]
Caption: Workflow for HPLC method validation based on ICH guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of Anthocyanins in Grapes by UPLC-Q-TOF MS Combined with QAMS | MDPI [mdpi.com]
- 3. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Characterization and quantification of anthocyanins in grape juices obtained from the grapes cultivated in Korea by HPLC/DAD, HPLC/MS, and HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Analysis of the Anticancer Properties of Peonidin 3-Glucoside and Peonidin 3,5-Diglucoside
In the realm of oncology research, natural compounds are a significant source of potential therapeutic agents. Among these, anthocyanins, a class of flavonoids responsible for the vibrant red, purple, and blue hues in many plants, have garnered considerable attention for their potential anticancer activities. This guide provides a detailed comparison of the anticancer effects of two such anthocyanins: Peonidin (B1209262) 3-glucoside and Peonidin 3,5-diglucoside, focusing on their mechanisms of action, efficacy in preclinical models, and the experimental protocols used to evaluate their effects.
Overview of Anticancer Activity
Current research predominantly highlights the anticancer properties of Peonidin 3-glucoside , with a significant body of evidence demonstrating its ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and prevent metastasis.[1][2][3][4][5] In contrast, there is a notable scarcity of published studies directly investigating the anticancer effects of This compound . Therefore, this guide will present a comprehensive overview of the established anticancer activities of Peonidin 3-glucoside, which can serve as a foundational reference for researchers exploring the potential of related compounds like this compound.
Quantitative Data on Anticancer Efficacy of Peonidin 3-Glucoside
The effectiveness of Peonidin 3-glucoside in inhibiting the growth of various cancer cell lines has been quantified in several studies. The following table summarizes the key findings, with a focus on the human breast cancer cell line HS578T, which has been identified as particularly sensitive to this compound.[1][2][3][5]
| Cancer Cell Line | Compound | Concentration | Effect | Reference |
| HS578T (Human Breast Cancer) | Peonidin 3-glucoside | 30 µM and 50 µM | Dose-dependent increase in apoptotic cell population after 48 hours. | [2] |
| HS578T (Human Breast Cancer) | Peonidin 3-glucoside | 0, 5, 10, and 30 µM | Dose-dependent decrease in the expression of CDK-1, cyclin B1, and cyclin E. | [2] |
| H1299 (Human Lung Cancer) | Peonidin 3-glucoside | Not specified | Significant inhibition of invasion (P < 0.001) and motility (P < 0.05). | [4] |
| Lewis Lung Carcinoma (in vivo) | Peonidin 3-glucoside | Not specified | Inhibition of metastasis (P < 0.001). | [4] |
Mechanisms of Action: Signaling Pathways
Peonidin 3-glucoside exerts its anticancer effects through the modulation of several critical signaling pathways that govern cell cycle progression, apoptosis, and metastasis.
Cell Cycle Arrest
Peonidin 3-glucoside has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.[1][2][3][5] This is achieved by downregulating the protein levels of key cell cycle regulators, including:
The disruption of these proteins prevents cancer cells from progressing through mitosis, thereby halting their proliferation.
Induction of Apoptosis
Peonidin 3-glucoside is a potent inducer of apoptosis in cancer cells.[1][2][3][5] This process is initiated through the activation of key components of the apoptotic machinery, including:
-
Caspase-3 activation: This executioner caspase plays a crucial role in the final stages of apoptosis.[1][2][3][5]
-
Chromatin condensation: A hallmark of apoptotic cell death.[1][2][3][5]
Inhibition of Metastasis
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Peonidin 3-glucoside has been shown to inhibit the metastatic potential of lung cancer cells by downregulating the activity of key proteinases and modulating the MAPK signaling pathway.[4] Specifically, it has been observed to:
-
Inhibit the secretion of matrix metalloproteinase (MMP)-2 and MMP-9 .
-
Inhibit the secretion of urokinase-type plasminogen activator (u-PA) .
-
Attenuate the phosphorylation of extracellular signal-regulated kinase (ERK)1/2 .
-
Inhibit the activation of activating protein-1 (AP-1) .[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the anticancer effects of Peonidin 3-glucoside.
Cell Culture and Treatment
-
Cell Lines: Human breast cancer (HS578T), human lung cancer (H1299), and other cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Peonidin 3-glucoside is dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in fresh culture medium to the desired final concentrations for treating the cells.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Peonidin 3-glucoside for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Seed cells in a 6-well plate and treat with Peonidin 3-glucoside for the desired time.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive) is then quantified.
Western Blot Analysis
-
Treat cells with Peonidin 3-glucoside, then lyse the cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against target proteins (e.g., CDK-1, Caspase-3, p-ERK).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available scientific literature provides robust evidence for the anticancer effects of Peonidin 3-glucoside, highlighting its ability to induce cell cycle arrest and apoptosis, and to inhibit metastasis through the modulation of specific signaling pathways. While direct comparative data for this compound is currently lacking, the detailed understanding of Peonidin 3-glucoside's mechanisms provides a valuable framework for future investigations into the therapeutic potential of this and other related anthocyanins. Further research is warranted to explore the structure-activity relationship between different glycosidic forms of peonidin and their impact on anticancer efficacy.
References
- 1. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopurify.cn [biopurify.cn]
- 3. tandfonline.com [tandfonline.com]
- 4. Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Peonidin 3,5-Diglucoside Quantification Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of two prevalent analytical techniques for the quantification of Peonidin (B1209262) 3,5-diglucoside: High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method is critical for obtaining reliable and accurate results in research, quality control, and clinical studies.
Peonidin 3,5-diglucoside is an anthocyanin responsible for the red and purple pigmentation in many plants.[1] Beyond its role as a natural colorant, it is investigated for its potential health benefits, including antioxidant and anti-inflammatory properties. This guide presents a summary of quantitative data, detailed experimental protocols, and a visual representation of a key signaling pathway associated with related peonidin glycosides to aid in methodological selection.
Quantitative Performance Comparison
The choice between HPLC-PDA and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of each method for the quantification of anthocyanins, including this compound.
| Performance Metric | HPLC-PDA / UPLC-PDA | LC-MS/MS |
| **Linearity (R²) ** | ≥ 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.01–3.7 µg/mL | < 2.3 ng/mL (< 0.0023 µg/mL)[2][3] |
| Limit of Quantification (LOQ) | 0.03–8.5 µg/mL | < 8.1 ng/mL (< 0.0081 µg/mL)[2][3] |
| Precision (%RSD) | < 5.3% (intermediate precision)[4] | < 15% (CV)[2][3] |
| Accuracy/Trueness | < 6.76% (relative bias)[4] | Recovery: 54–108%[2][3] |
| Selectivity | Moderate; based on retention time and UV-Vis spectrum. | High; based on precursor and product ion mass-to-charge ratios. |
| Matrix Effect | Less susceptible | More susceptible; may require matrix-matched standards. |
| Cost & Complexity | Lower cost, less complex instrumentation. | Higher cost, more complex instrumentation and operation. |
Note: Some of the presented validation data is based on studies of various anthocyanins, as specific comprehensive validation data for this compound is not always available in a single source.[4][5]
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible quantification. Below are representative methodologies for both HPLC-PDA and LC-MS/MS analysis of this compound.
Sample Preparation (General)
A common and critical step for both methods is the efficient and stable extraction of this compound from the sample matrix.
-
Extraction Solvent : Methanol or ethanol, often acidified with 0.1% hydrochloric acid (HCl) or formic acid, is commonly used to improve the stability of anthocyanins in their flavylium (B80283) cation form.[6]
-
Procedure :
-
Homogenize the sample material (e.g., fruit, plant tissue, or formulated product).
-
Extract the homogenized sample with an acidified solvent, often with the aid of sonication or agitation.[7]
-
Centrifuge the mixture to separate the solid debris from the supernatant.[7]
-
The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering compounds.[6]
-
Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injection into the chromatography system.[8]
-
HPLC-PDA Quantification Method
This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or Diode Array Detector (DAD).[7]
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase B : Acetonitrile (B52724) or methanol.[5][7]
-
Gradient Elution : A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more nonpolar compounds.
-
Flow Rate : 0.8–1.0 mL/min.[7]
-
Injection Volume : 10–20 µL.[7]
-
Detection Wavelength : 520 nm, which is the characteristic absorbance maximum for peonidin glycosides.[7]
-
LC-MS/MS Quantification Method
This method offers superior sensitivity and selectivity, making it ideal for the analysis of complex biological matrices or when low concentrations of the analyte are expected.
-
Instrumentation : An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions :
-
Column : A C18 or similar reverse-phase column, often with smaller particle sizes for UPLC (e.g., < 2 µm) to achieve faster and more efficient separations.[10]
-
Mobile Phase : Similar to HPLC-PDA, typically water and acetonitrile with 0.1-1% formic acid.[10]
-
Gradient Elution : A fast gradient is often employed in UPLC systems.
-
Flow Rate : Dependent on the column dimensions, typically 0.3-0.6 mL/min for UPLC.
-
Injection Volume : 1–5 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) :
-
Collision Energy : Optimized for the specific instrument and transition, typically in the range of 30-50 eV.[2]
-
Visualization of Method Selection and Biological Pathway
To aid in the decision-making process for method selection and to provide context for the biological relevance of peonidin glycosides, the following diagrams are provided.
A workflow for selecting an appropriate quantification method.
Signaling pathways influenced by peonidin glycosides.[6][13]
References
- 1. Peonidin-3,5-O-diglucoside chloride | TargetMol [targetmol.com]
- 2. This compound | C28H33O16+ | CID 5488811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Peonidin-3-O-glucoside and cyanidin increase osteoblast differentiation and reduce RANKL-induced bone resorption in transgenic medaka - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 11. High-throughput analysis of anthocyanins in horticultural crops using probe electrospray ionization tandem mass spectrometry (PESI/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn | MDPI [mdpi.com]
- 13. biopurify.cn [biopurify.cn]
Comparative analysis of "Peonidin 3,5-diglucoside" from different plant sources
For Researchers, Scientists, and Drug Development Professionals
Peonidin (B1209262) 3,5-diglucoside, a prominent anthocyanin, is a natural pigment responsible for the vibrant red and purple hues in a variety of plant species. Beyond its role as a colorant, this compound is garnering significant interest within the scientific community for its potential therapeutic properties, including its antioxidant and anti-inflammatory effects. This guide provides a comparative analysis of Peonidin 3,5-diglucoside from different plant sources, offering valuable insights for researchers and professionals in drug development. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate a comprehensive understanding of this promising phytochemical.
Quantitative Analysis of this compound
The concentration of this compound varies significantly among different plant sources. This variation can be attributed to genetic factors, environmental conditions, and post-harvest handling. The following table summarizes the quantitative data on the content of this compound in several plant species, as determined by high-performance liquid chromatography (HPLC).
| Plant Source | Cultivar/Variety | Plant Part | This compound Content (mg/100g Fresh Weight) | Reference |
| Grapes (Vitis vinifera) | Purple Muscadine | Skin | 3.8 - 7.3 | [1] |
| Grapes (Vitis coignetiae x Vitis labrusca) | Oll-Meoru | Juice | Major Anthocyanin (exact value not specified) | [2] |
| Blueberry (Vaccinium sp.) | Brightwell | Mature Fruit | Present (quantification not specified for this specific diglucoside) | [3] |
| Flemingia chappar | - | - | Present |
Note: The purity of the isolated this compound is often reported to be >97% when purified using methods such as preparative HPLC.
Biological Activities and Signaling Pathways
This compound, like other anthocyanins, exhibits a range of biological activities that are of interest for drug development. While direct comparative studies on the bioactivity of this specific compound from different plant sources are limited, research on peonidin-based anthocyanins and related compounds provides insights into its potential mechanisms of action.
Antioxidant Activity
The antioxidant capacity of peonidin derivatives has been well-documented. Peonidin-based anthocyanins from purple sweet potato have demonstrated significant radical scavenging activity against DPPH and superoxide (B77818) anions[4]. The antioxidant potential of anthocyanins is influenced by their molecular structure, including the number and arrangement of hydroxyl groups[5][6].
| Assay | Compound | Source | Antioxidant Capacity | Reference |
| DPPH Radical Scavenging | Peonidin-based anthocyanins | Purple Sweet Potato | Good | [4] |
| Superoxide Anion Scavenging | Peonidin-based anthocyanins | Purple Sweet Potato | Good | [4] |
| Total Reducing Power | Peonidin-based anthocyanins | Purple Sweet Potato | Good | [4] |
| Fe2+ Chelating Ability | Peonidin-based anthocyanins | Purple Sweet Potato | Good | [4] |
Anti-inflammatory Activity
Anthocyanins, including those based on peonidin, have been shown to exert anti-inflammatory effects by modulating key signaling pathways. For instance, related anthocyanins like delphinidin (B77816) 3-sambubioside have been found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) by downregulating the MAPK and NF-κB signaling pathways[7]. It is plausible that this compound from various plant sources would exhibit similar anti-inflammatory properties through the modulation of these critical inflammatory pathways.
Experimental Protocols
The extraction, purification, and quantification of this compound are crucial steps for its characterization and further investigation. The following are detailed methodologies for these key experiments.
Extraction of this compound
A common method for extracting anthocyanins from plant material involves the use of acidified solvents to enhance their stability.
Materials:
-
Plant material (e.g., grape skins, blueberries), freeze-dried and powdered
-
Extraction solvent: Methanol (B129727) or ethanol (B145695) with 0.1% HCl (v/v)
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Mix the powdered plant material with the acidified extraction solvent (1:10 w/v).
-
Agitate the mixture for 1-2 hours at room temperature, protected from light.
-
Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid material.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet to maximize the yield.
-
Combine the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
Purification by Solid-Phase Extraction (SPE)
SPE is a widely used technique for purifying and concentrating anthocyanins from crude extracts.
Materials:
-
C18 SPE cartridge
-
Acidified water (0.01% HCl)
-
Acidified methanol (0.01% HCl)
-
Ethyl acetate (B1210297)
Protocol:
-
Condition the C18 SPE cartridge by passing methanol followed by acidified water through it.
-
Load the crude extract onto the cartridge.
-
Wash the cartridge with acidified water to remove sugars and other polar impurities.
-
Wash the cartridge with ethyl acetate to remove less polar impurities.
-
Elute the anthocyanins with acidified methanol.
-
Collect the eluate containing the purified anthocyanins.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for the separation and quantification of individual anthocyanins.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: 5% Formic acid in water
-
Solvent B: Acetonitrile
Gradient Elution:
-
A linear gradient is typically used, starting with a low percentage of solvent B and gradually increasing to elute the different anthocyanins. A common gradient might be from 10% to 30% B over 30 minutes.
Detection:
-
The DAD is set to monitor at 520 nm, the characteristic absorbance maximum for anthocyanins.
Quantification:
-
A calibration curve is generated using a pure standard of this compound of known concentrations. The concentration in the sample is then determined by comparing its peak area to the calibration curve.
Visualizations
To further elucidate the experimental and biological contexts of this compound, the following diagrams are provided.
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions to Reduce Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Antioxidant and prebiotic activity of five peonidin-based anthocyanins extracted from purple sweet potato (Ipomoea batatas (L.) Lam.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analytical and Theoretical Studies of Antioxidant Properties of Chosen Anthocyanins; A Structure-Dependent Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.cybassets.com [cdn.cybassets.com]
Peonidin 3,5-diglucoside: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Peonidin (B1209262) 3,5-diglucoside, a naturally occurring anthocyanin. Due to the limited availability of direct in vivo data for Peonidin 3,5-diglucoside, this guide leverages findings on the closely related compound, Peonidin 3-glucoside, to infer potential in vivo activities, while clearly noting the structural distinctions and their possible implications. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.
Executive Summary
This compound and its related glycosides have demonstrated promising anti-inflammatory and anti-cancer properties in laboratory settings. In vitro studies consistently show the ability of these compounds to inhibit the proliferation of various cancer cell lines and modulate inflammatory pathways. However, the translation of this potent in vitro activity to in vivo efficacy is often challenged by the low bioavailability of anthocyanins. This guide delves into the available data to provide a clear comparison of the observed effects in controlled cellular environments versus complex biological systems.
In Vitro Efficacy: Potent Anti-Cancer and Anti-Inflammatory Effects
In vitro studies using Peonidin 3-glucoside, a structural analog of this compound, have revealed significant dose-dependent inhibitory effects on cancer cell growth.
Anti-Cancer Activity:
Research has shown that Peonidin 3-glucoside can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, in human breast cancer cells (HS578T), treatment with Peonidin 3-glucoside resulted in a strong inhibitory effect on cell growth by causing an arrest at the G2/M phase of the cell cycle[1][2][3]. This effect is mediated through the downregulation of key cell cycle regulatory proteins.
Anti-Inflammatory Activity:
In silico studies suggest that Peonidin 3-glucoside may act as an anti-inflammatory agent by inhibiting the interaction between tumor necrosis factor-alpha (TNF-α) and its receptor[4]. This interaction is a critical step in the inflammatory cascade.
Table 1: Summary of In Vitro Anti-Cancer Efficacy of Peonidin 3-glucoside
| Cell Line | Cancer Type | Key Findings | IC50/Effective Concentration | Reference |
| HS578T | Human Breast Cancer | G2/M phase cell cycle arrest; Induction of apoptosis | Dose-dependent inhibition | [1][2] |
| Lewis Lung Carcinoma | Lung Cancer | Inhibition of cell invasion and motility | Not specified | [1] |
In Vivo Efficacy: Challenges of Bioavailability
The in vivo efficacy of peonidin glycosides appears to be influenced by their metabolic fate and low bioavailability. After oral administration, anthocyanins are rapidly metabolized and excreted, leading to low plasma concentrations of the parent compound[5].
Anti-Cancer Activity:
Despite the challenges of bioavailability, some in vivo studies using Peonidin 3-glucoside have shown promising results. In a study involving Lewis lung carcinoma in mice, Peonidin 3-glucoside was found to inhibit tumor growth[1][2]. This suggests that even at low systemic concentrations, or through the action of its metabolites, Peonidin 3-glucoside can exert anti-tumor effects.
Anti-Inflammatory Activity:
While direct in vivo anti-inflammatory studies on this compound are lacking, the general anti-inflammatory properties of anthocyanins are well-documented. The carrageenan-induced paw edema model in rodents is a standard assay to evaluate acute inflammation. The anti-inflammatory effects of anthocyanins in such models are attributed to their ability to modulate the production of inflammatory mediators[6][7].
Table 2: Summary of In Vivo Anti-Cancer Efficacy of Peonidin 3-glucoside
| Animal Model | Cancer Type | Key Findings | Dosage | Reference |
| Mice | Lewis Lung Carcinoma | Inhibition of tumor growth | Not specified | [1][2] |
Comparison with Alternatives
This compound belongs to the anthocyanin class of flavonoids. Its efficacy is often compared to other anthocyanins like cyanidin, delphinidin, and malvidin. The number and position of hydroxyl and methoxyl groups on the flavonoid backbone influence their biological activity and stability. For instance, diglucosides like this compound may exhibit different stability and absorption characteristics compared to their monoglucoside counterparts[8][9]. One study found that monoglucoside anthocyanins were more effective at lowering intestinal pH, while diglucosides resulted in a higher concentration of total short-chain fatty acids in vitro[8].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Western Blot for Protein Expression
This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract.
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., CDK-1, Cyclin B1).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model for evaluating acute inflammation.
Protocol:
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer this compound (or a control vehicle) orally or via intraperitoneal injection.
-
Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for assessing the in vitro anti-cancer efficacy of this compound.
Caption: Experimental workflow for the in vivo carrageenan-induced paw edema assay.
Caption: Proposed mechanism of cell cycle arrest by peonidin glycosides.
References
- 1. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopurify.cn [biopurify.cn]
- 3. tandfonline.com [tandfonline.com]
- 4. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability of Anthocyanins: Whole Foods versus Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of monoglucoside and diglucoside anthocyanins from Yan 73 (Vitis vinifera L.) and spine grape (Vitis davidii Foex) skin on intestinal microbiota in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Dance of Molecules: Peonidin 3,5-diglucoside's Interaction with Other Phenolic Compounds
For the Researcher's Bench: A Comparative Guide to Understanding Phenolic Interactions
In the intricate world of phytochemicals, the bioactivity of a single compound is often influenced by its neighbors. This guide delves into the interactions between peonidin (B1209262) 3,5-diglucoside, a key anthocyanin, and other phenolic compounds. Understanding these interactions—be they synergistic, additive, or antagonistic—is crucial for researchers, scientists, and drug development professionals aiming to harness the full therapeutic potential of these natural molecules. While direct, extensive quantitative data on the antioxidant synergy of peonidin 3,5-diglucoside with a wide array of phenolics remains an emerging field of study, we can draw significant insights from the principles of co-pigmentation and established methodologies for assessing antioxidant interactions of closely related compounds.
Co-pigmentation: A Window into Molecular Affinity
One of the most studied interactions involving anthocyanins is co-pigmentation, where other non-colored phenolic compounds (co-pigments) stack with the anthocyanin molecule, leading to an enhancement and stabilization of its color. This phenomenon provides compelling evidence of the non-covalent interactions that are also fundamental to synergistic or antagonistic effects on bioactivity.
Studies have shown that anthocyanidin-3,5-O-diglucosides, such as this compound, exhibit stronger hyperchromic effects (color intensification) in the presence of co-pigments compared to their 3-O-glucoside counterparts. This suggests that the presence of the glucose moiety at the C5 position of the anthocyanin's A-ring plays a positive role in the interaction with other phenolic compounds, likely through enhanced hydrogen bonding and van der Waals forces.
Evaluating Antioxidant Synergy: A Methodological Overview
The synergistic, additive, or antagonistic antioxidant effect of a mixture of phenolic compounds is typically determined by comparing the experimentally measured antioxidant capacity of the mixture with a theoretical, calculated value. The theoretical value represents the simple sum of the antioxidant capacities of the individual components.
A synergistic effect is observed when the experimental value is greater than the theoretical value. An additive effect occurs when the experimental and theoretical values are similar. An antagonistic effect is noted when the experimental value is less than the theoretical value.
Comparative Antioxidant Interactions of Common Phenolic Compounds
While specific data for this compound is limited, extensive research on the interactions of other common phenolic compounds provides a valuable comparative framework. The following tables summarize the observed interactions between various flavonoids and phenolic acids, which are often found in nature alongside this compound. These interactions were predominantly determined using the Ferric Reducing Antioxidant Power (FRAP) assay.
Table 1: Binary Combinations of Phenolic Compounds and Their Observed Antioxidant Interaction
| Compound 1 | Compound 2 | Observed Interaction | Synergy/Antagonism (%) |
| Gallic Acid | Caffeic Acid | Synergistic | +137.8% |
| Quercetin | Gallic Acid | Synergistic | - |
| Quercetin | Caffeic Acid | Synergistic | - |
| Rutin | Gallic Acid | Additive | - |
| Rutin | Caffeic Acid | Additive | - |
| Rutin | Rosmarinic Acid | Additive | - |
Data compiled from studies on various phenolic compounds, not specifically this compound. The percentage of synergy/antagonism reflects the deviation from the expected additive effect.
Table 2: Ternary Combinations of Phenolic Compounds and Their Observed Antioxidant Interaction
| Compound 1 | Compound 2 | Compound 3 | Observed Interaction | Synergy/Antagonism (%) |
| Quercetin | Gallic Acid | Caffeic Acid | Synergistic | +59.4% |
| Quercetin | Gallic Acid | Rutin | Synergistic | +55.2% |
| Rutin | Caffeic Acid | Rosmarinic Acid | Antagonistic | -21.8% |
| Chlorogenic Acid | Caffeic Acid | Rosmarinic Acid | Antagonistic | -20.0% |
| Rutin | Rosmarinic Acid | Gallic Acid | Antagonistic | -18.5% |
Data compiled from studies on various phenolic compounds, not specifically this compound. The percentage of synergy/antagonism reflects the deviation from the expected additive effect.
Visualizing the Pathways and Processes
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Conceptual workflow for determining synergistic, additive, or antagonistic antioxidant effects.
Caption: Simplified workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.
Experimental Protocols
For researchers looking to investigate the interactions of this compound, the following are detailed methodologies for common antioxidant assays.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Reagents and Equipment:
-
FRAP Reagent: Prepared fresh by mixing 25 mL of 300 mM acetate buffer (pH 3.6), 2.5 mL of 10 mM 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and 2.5 mL of 20 mM FeCl₃·6H₂O. The reagent should be warmed to 37°C before use.
-
Test Samples: Solutions of this compound, other phenolic compounds, and their mixtures at known concentrations, dissolved in an appropriate solvent (e.g., methanol).
-
Standard: Ferrous sulfate (B86663) (FeSO₄·7H₂O) solutions of known concentrations for the standard curve.
-
Spectrophotometer capable of measuring absorbance at 593 nm.
-
Water bath or incubator at 37°C.
Procedure:
-
Pipette 40 µL of the test sample, standard, or blank (solvent) into a test tube.
-
Add 200 µL of distilled water.
-
Add 1.8 mL of the pre-warmed FRAP reagent.
-
Vortex the mixture.
-
Incubate the reaction mixture at 37°C for 10 minutes.
-
Measure the absorbance of the solution at 593 nm against a blank.
-
Construct a standard curve using the absorbance values of the ferrous sulfate standards.
-
Determine the FRAP value of the samples from the standard curve, expressed as µM Fe(II) equivalents.
Calculation of Synergistic/Antagonistic Effect:
-
Theoretical Antioxidant Capacity: Sum the FRAP values of the individual phenolic compounds in the mixture.
-
Experimental Antioxidant Capacity: The FRAP value of the mixture determined from the assay.
-
Percentage of Synergy/Antagonism:
-
% Synergy/Antagonism = [(Experimental Value - Theoretical Value) / Theoretical Value] * 100
-
A positive percentage indicates synergy, a negative percentage indicates antagonism, and a value close to zero indicates an additive effect.[1]
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Reagents and Equipment:
-
DPPH Solution: A solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Test Samples: Solutions of this compound, other phenolic compounds, and their mixtures at various concentrations in methanol.
-
Control: Methanol.
-
Spectrophotometer capable of measuring absorbance at 517 nm.
Procedure:
-
Pipette 1.0 mL of the DPPH solution into a test tube.
-
Add 1.0 mL of the test sample or control.
-
Vortex the mixture.
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] * 100
-
Determining IC₅₀ and Synergy:
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the sample.
-
Synergy can be assessed by comparing the experimental IC₅₀ of the mixture with the theoretical IC₅₀, which can be calculated based on the IC₅₀ values and proportions of the individual components.
This guide provides a foundational understanding and practical methodologies for exploring the interactions of this compound with other phenolic compounds. Further experimental studies are encouraged to build a more comprehensive quantitative database of these specific interactions.
References
Comparative Guide to the Identification of Peonidin 3,5-diglucoside Using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the definitive identification of Peonidin (B1209262) 3,5-diglucoside. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate methodology for their specific needs.
Introduction
Peonidin 3,5-diglucoside is an anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many plants.[1][2] Anthocyanins are of significant interest due to their potential health benefits, including antioxidant and anti-inflammatory properties.[1] Accurate identification and characterization of these compounds are crucial for research and development in the food, pharmaceutical, and nutraceutical industries. High-resolution mass spectrometry, particularly when coupled with liquid chromatography, has become an indispensable tool for the structural elucidation of complex molecules like this compound.[2][3][4]
This guide will compare the performance of UPLC-Q-TOF-MS/MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry) with alternative methods such as HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) and MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry).
Performance Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of different analytical techniques for the identification of this compound.
| Parameter | UPLC-Q-TOF-MS/MS | HPLC-DAD | MALDI-TOF MS | NMR Spectroscopy |
| Specificity | Very High (provides accurate mass and fragmentation data) | Moderate (based on retention time and UV-Vis spectrum) | High (provides accurate mass) | Very High (provides detailed structural information) |
| Sensitivity | Very High (sub-picomolar range) | Low to Moderate | High | Low (requires pure compound in milligram quantities) |
| Resolution | Very High (> 40,000 FWHM) | N/A (chromatographic separation) | High | N/A |
| Analysis Time | Moderate (includes chromatographic separation) | Moderate (includes chromatographic separation) | Very Fast (minutes per sample)[5][6] | Slow (can take hours to days) |
| Isomer Separation | Yes (with chromatography) | Yes (with chromatography) | No[5][6] | Yes |
| Sample Purity Requirement | Low (can analyze complex mixtures) | Low to Moderate | Low to Moderate | Very High[2] |
| Cost | High | Low | High | Very High |
| Primary Output | Accurate mass, elemental composition, fragmentation pattern | Retention time, UV-Vis spectrum | Mass-to-charge ratio | Chemical shifts, coupling constants |
Experimental Protocols
This protocol outlines the use of a Waters Xevo G2 Q-Tof mass spectrometer for the identification of this compound.
a. Sample Preparation: A standard of this compound is dissolved in a solution of 50% methanol (B129727) in water with 0.1% formic acid to a final concentration of 1 µg/mL.
b. Liquid Chromatography (UPLC):
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid
-
Gradient: 5% B to 40% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
c. Mass Spectrometry (Q-TOF-MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
MS Scan Range: m/z 100-1000
-
MS/MS: Collision-induced dissociation (CID) with argon as the collision gas. The collision energy can be ramped (e.g., 20-40 eV) to obtain a rich fragmentation spectrum.[7]
d. Data Analysis: The accurate mass of the precursor ion for this compound ([M]+) is expected at approximately m/z 625.1768.[7][8] The major fragment ion observed in MS/MS will be the peonidin aglycone at approximately m/z 301.071, resulting from the loss of two glucose moieties (162 Da each).[7][8][9] The elemental composition can be determined from the accurate mass measurements.
a. Sample Preparation: Prepare a series of standards of this compound in 50% methanol with 0.1% formic acid (e.g., 1, 5, 10, 25, 50 µg/mL).
b. High-Performance Liquid Chromatography (HPLC):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Water with 5% formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 30% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: Diode Array Detector (DAD) at 520 nm[3]
-
Injection Volume: 10 µL
c. Data Analysis: A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of this compound in an unknown sample is determined by comparing its peak area to the calibration curve. Identification is based on matching the retention time and the UV-Vis spectrum with the standard.
a. Sample Preparation: Mix the sample solution (1 µL) with a matrix solution (1 µL) of 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile with 0.1% trifluoroacetic acid directly on the MALDI target plate and allow it to air dry.
b. Mass Spectrometry (MALDI-TOF):
-
Ionization Mode: Positive ion reflectron
-
Laser: Nitrogen laser (337 nm)
-
Mass Range: m/z 500-800
c. Data Analysis: The presence of this compound is confirmed by the detection of its molecular ion peak at approximately m/z 625.2. This method is very rapid but does not separate isomers.[5][6]
Visualizations
Caption: Experimental workflow for UPLC-Q-TOF-MS/MS analysis.
Caption: Fragmentation pathway of this compound.
Conclusion
High-resolution mass spectrometry, specifically UPLC-Q-TOF-MS/MS, offers unparalleled specificity and sensitivity for the unambiguous identification of this compound in complex matrices. While HPLC-DAD remains a robust and cost-effective technique for quantification, it lacks the definitive structural confirmation provided by mass spectrometry. MALDI-TOF MS serves as a valuable tool for rapid, high-throughput screening. The choice of analytical technique will ultimately depend on the specific research question, available instrumentation, and the desired level of structural detail. For definitive identification and structural elucidation, UPLC-Q-TOF-MS/MS is the recommended method.
References
- 1. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 4. Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food Matrices—A Review [mdpi.com]
- 5. healthprofessionals.blueberry.org [healthprofessionals.blueberry.org]
- 6. researchgate.net [researchgate.net]
- 7. Peonidin-3,5-O-di-beta-glucoside | C28H33O16+ | CID 12313913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C28H33O16+ | CID 5488811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Peonidin 3,5-diglucoside
Essential Safety and Handling Guide for Peonidin 3,5-diglucoside
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound. The following procedural guidance is designed to ensure a safe laboratory environment.
Understanding the Compound
This compound is an anthocyanin, a type of natural colorant found in various plants, including the flowers of C. terminalis and violet flowers.[1][2] It is often used in research for its potential antioxidant activities.[1] While specific hazard information for this compound is not extensively detailed in readily available Safety Data Sheets (SDS), general principles for handling chemical powders and anthocyanins should be strictly followed. A similar compound, Peonidin 3-O-glucoside, is noted to have no specific hazards listed, but standard precautionary measures for handling chemicals are advised.
Personal Protective Equipment (PPE)
As a primary safety measure, the use of adequate personal protective equipment is mandatory. When handling this compound, especially in its powder form, the following PPE should be worn:
| PPE Category | Specification | Standard | Rationale |
| Hand Protection | Category III work gloves. | EN 374 | To prevent skin contact. Glove material compatibility and breakthrough time should be considered. |
| Eye Protection | Airtight protective goggles. | EN 166 | To protect eyes from dust particles and potential splashes. |
| Body Protection | Long-sleeved laboratory coat or category I professional long-sleeved overalls. | EN ISO 20344 | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-toe safety footwear. | EN ISO 20344 | To protect feet from spills and falling objects. |
| Respiratory Protection | A particle-filtering half mask or a half mask with appropriate filters should be used if ventilation is inadequate or if handling large quantities. | EN 137 / EN 138 | To prevent inhalation of the powder. Use in a well-ventilated area or under a fume hood is the primary control measure. |
Note: Always consult your institution's safety officer and the specific product's SDS, if available, for detailed PPE requirements.
Handling Procedures
3.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.
3.2. Procedural Steps
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including a waste container, readily accessible.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: When weighing the powder, do so in a fume hood or a designated powder handling enclosure to contain any airborne particles. Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.
-
In Solution: When working with this compound in a solvent, handle it as you would any other chemical solution, with appropriate gloves and eye protection.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water. Clean all equipment used.
Disposal Plan
-
Waste Collection: Collect all waste material, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated and clearly labeled waste container.
-
Disposal Route: The product must not be allowed to enter the sewer system or come into contact with surface or ground water.[3] Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific disposal procedures.
Accidental Release Measures
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: Prevent further spread of the powder.
-
Clean-up: For small spills, carefully sweep or vacuum the material into a suitable container for disposal. Avoid generating dust. Wear appropriate PPE during cleanup. For larger spills, follow your institution's emergency procedures.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
